6-azido-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azido-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLNGOREBREUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34594-87-1 | |
| Record name | 6-azido-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Azido-1H-1,3-benzodiazole: A Privileged Scaffold for Photoaffinity Labeling and Bioorthogonal Click Chemistry
Executive Summary
In the landscape of modern chemical biology and drug discovery, the identification of precise molecular targets requires probes that are both structurally unobtrusive and chemically robust. 6-Azido-1H-1,3-benzodiazole (CAS: 34594-87-1), also referred to as 5-azidobenzimidazole due to tautomerism, represents a highly versatile, privileged scaffold[1]. The benzimidazole core naturally mimics purines and intercalates into the active sites of kinases, GPCRs, and epigenetic enzymes. Concurrently, the azido moiety (-N₃) provides a functionally divergent chemical handle: it can act either as a photoreactive precursor for covalent target capture (Photoaffinity Labeling, PAL) or as a bioorthogonal dipole for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
This technical guide deconstructs the physicochemical properties, mechanistic pathways, and field-proven protocols for utilizing 6-azido-1H-1,3-benzodiazole in advanced proteomics and target deconvolution workflows.
Physicochemical Profiling & Structural Dynamics
Before deploying 6-azido-1H-1,3-benzodiazole in biological systems, one must understand its structural dynamics. In aqueous solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, the 5-azido and 6-azido tautomers are in rapid equilibrium and are chemically equivalent unless the N1 position is substituted (e.g., via alkylation)[1].
Table 1: Physicochemical Properties of 6-Azido-1H-1,3-benzodiazole
| Property | Value | Causality / Implication in Assay Design |
| Molecular Formula | C₇H₅N₅ | Low molecular weight (159.05 Da) ensures minimal steric hindrance when mimicking endogenous ligands[1]. |
| Monoisotopic Mass | 159.054 Da | Critical for high-resolution LC-MS/MS parent ion identification (Expected [M+H]⁺ at m/z 160.06)[1]. |
| Predicted XlogP | 2.7 | Optimal lipophilicity for cell membrane permeability in live-cell assays[1]. |
| Photomax (λ_max) | ~250–300 nm | Requires careful selection of UV irradiation wavelength to balance nitrene generation against protein damage[3]. |
Mechanistic Paradigm I: Photoaffinity Labeling (PAL)
When utilized as a photoaffinity probe, the azide group is irreversibly consumed. Upon UV irradiation, the azide extrudes nitrogen gas (N₂) to generate a highly reactive singlet nitrene . Because the singlet nitrene is electron-deficient, it rapidly inserts into adjacent C-H or N-H bonds of the target protein's binding pocket.
However, the singlet nitrene can undergo intersystem crossing (ISC) to a less reactive triplet nitrene, or undergo ring expansion into a dehydroazepine[3]. Understanding this pathway is critical: if the probe is not tightly bound to the target, these side reactions will lead to off-target labeling or quenching by the aqueous solvent.
Photolysis pathway of 6-azidobenzimidazole illustrating nitrene generation and cross-linking.
Protocol A: Self-Validating UV-Crosslinking for Target ID
This protocol utilizes the azido group as the photoreactive crosslinker.
1. Incubation:
-
Action: Incubate 10 µM 6-azido-1H-1,3-benzodiazole with 2 mg/mL cell lysate in HEPES buffer (pH 7.4) for 1 hour at 4°C.
-
Causality: 4°C minimizes endogenous protease activity while allowing the benzimidazole scaffold to reach thermodynamic equilibrium within target binding pockets.
2. UV Irradiation:
-
Action: Irradiate the sample using a 302 nm or 365 nm UV lamp (3.8 mW/cm²) for 10 minutes on ice.
-
Causality: 302/365 nm is chosen over 254 nm to prevent the direct excitation and subsequent cross-linking of endogenous aromatic amino acids (tryptophan/tyrosine), which causes massive false-positive background[3].
3. Self-Validation Controls (Mandatory):
-
Control 1 (No UV): Omit irradiation. Validates that any observed binding is strictly photochemically dependent.
-
Control 2 (Pre-quenched): Irradiate the probe for 15 minutes before adding to the lysate. Validates that the active species is the short-lived nitrene, not a stable photoproduct.
Mechanistic Paradigm II: Bioorthogonal Click Chemistry (CuAAC)
If the azido group is not used for photolysis, it serves as an exceptional handle for CuAAC. In this paradigm, the benzimidazole scaffold binds its target, and a terminal alkyne (e.g., Alkyne-Fluorophore or Alkyne-Biotin) is "clicked" onto the azide to enable visualization or enrichment[2].
Fascinatingly, the benzimidazole core itself acts as an accelerating ligand for Cu(I). Literature demonstrates that benzimidazole-based ligands stabilize Cu(I) species, preventing disproportionation and significantly enhancing catalytic efficiency in aqueous systems compared to standard ligands like TBTA[4].
CuAAC workflow for bioconjugating an alkyne-reporter to an azidobenzimidazole probe.
Protocol B: Self-Validating CuAAC Bioconjugation
This protocol utilizes the azido group as a bioorthogonal handle.
1. Reaction Assembly:
-
Action: To 1 mL of lysate containing the bound azidobenzimidazole probe, add 100 µM Alkyne-Biotin.
-
Action: Add the catalytic cocktail: 1 mM CuSO₄, 0.3 mM THPTA (or a benzimidazole-derived ligand), and 1 mM Sodium Ascorbate[2].
-
Causality: Sodium ascorbate reduces inactive Cu(II) to the active Cu(I) catalyst. THPTA acts as a water-soluble accelerating ligand that protects Cu(I) from oxidation and prevents copper-induced protein precipitation[4].
2. Incubation & Termination:
-
Action: Vortex every 15 minutes and incubate at room temperature for 2 hours. Terminate by adding cold methanol to precipitate the proteins[2].
-
Causality: Methanol precipitation removes unreacted Alkyne-Biotin and copper salts, which would otherwise interfere with downstream streptavidin enrichment or LC-MS/MS ionization.
3. Self-Validation Controls (Mandatory):
-
Control 1 (No Copper): Omit CuSO₄. Validates that the conjugation is strictly CuAAC-dependent and not an artifact of non-specific hydrophobic aggregation.
-
Control 2 (Competition): Pre-incubate the lysate with a 100x excess of non-azido benzimidazole before adding the azido-probe. This proves specific active-site engagement.
Table 2: CuAAC Reaction Parameter Optimization & Causality
| Reagent | Optimal Conc. | Mechanistic Causality |
| CuSO₄ | 1 mM | Provides the copper source. Higher concentrations risk protein degradation via reactive oxygen species (ROS) generation. |
| Sodium Ascorbate | 1 - 2 mM | Essential reducing agent. Must be prepared fresh; oxidized ascorbate fails to maintain the Cu(I) catalytic cycle. |
| THPTA Ligand | 0.3 mM | Stabilizes Cu(I). Benzimidazole-based ligands can be substituted here to further increase reaction kinetics in aqueous buffers[4]. |
| Alkyne-Reporter | 100 µM | Drives the pseudo-first-order kinetics of the cycloaddition without causing excessive background binding. |
Conclusion
6-Azido-1H-1,3-benzodiazole is a dual-threat chemical biology tool. Its structural homology to endogenous purines allows it to seamlessly interrogate the active sites of critical therapeutic targets. By understanding the strict mechanistic divergence of its azido group—either as a photolytic nitrene generator for covalent mapping or as a bioorthogonal dipole for CuAAC click chemistry—researchers can design highly rigorous, self-validating assays. Proper application of the protocols and controls outlined in this guide ensures high-fidelity target identification and minimizes the false-positive artifacts that frequently plague proteomics workflows.
References
-
PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5). Université du Luxembourg. Available at:[Link]
-
Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Organic-Chemistry.org / J. Am. Chem. Soc. Available at:[Link]
-
The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). National Institutes of Health (NIH PMC). Available at:[Link]
-
Laccase-catalysed azide-alkyne cycloadditions: Synthesis of benzothiazole and benzimidazole fused 1,2,3-triazole derivatives by copper containing oxidoreductase enzymes. Taylor & Francis. Available at:[Link]
-
Photochemistry of 2-Azido-1-methylimidazole in Aqueous Solutions. Observation of the 1-Methyl-2-imidazolylnitrenium Ion. Journal of the American Chemical Society (ACS). Available at:[Link]
Sources
- 1. PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5) [pubchemlite.lcsb.uni.lu]
- 2. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
Tautomeric Equilibrium of Azido-Substituted Benzimidazoles: A Guide to the Structural Elucidation of 6-azido-1H-benzimidazole vs. 5-azido-1H-benzimidazole
An In-depth Technical Guide for Researchers
Abstract
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, with their biological activity often intricately linked to the subtle dynamics of annular tautomerism.[1][2] The introduction of an azido substituent, a versatile functional group for bioconjugation via "click chemistry," adds a layer of complexity to this equilibrium. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and computational analysis of 5- and 6-azido-1H-benzimidazole. We will dissect the prototropic tautomerism inherent to the benzimidazole core, detail the experimental and computational methodologies required for its study, and discuss the critical implications of this equilibrium on structure-activity relationships (SAR) and drug design. This document serves as both a theoretical primer and a practical guide, explaining the causality behind experimental choices to ensure a self-validating and robust analytical workflow.
The Fundamental Principle: Annular Tautomerism in Benzimidazoles
The benzimidazole ring system consists of a benzene ring fused to an imidazole ring. In N-unsubstituted benzimidazoles, a proton can reside on either of the two nitrogen atoms (N1 or N3). This rapid, reversible migration of a proton between the two nitrogen atoms is known as annular prototropic tautomerism.[3][4]
This dynamic equilibrium results in two distinct tautomeric forms that are, in the case of a symmetrically substituted benzene ring, degenerate (identical in energy) and thus indistinguishable. However, when a substituent is placed on the benzene moiety at a position other than C2, the two tautomers become non-degenerate. The electronic properties of the substituent dictate which tautomer is energetically more favorable. For an azido-substituted benzimidazole, this means the equilibrium between the 5-azido and 6-azido forms is critical to understanding its chemical behavior.
The position of this equilibrium is influenced by several factors:
-
Electronic Effects: Electron-withdrawing or -donating groups on the benzene ring alter the electron density and basicity of the nitrogen atoms.
-
Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other.[5]
-
Temperature: Lowering the temperature can slow the rate of proton exchange, sometimes allowing for the observation of individual tautomers by NMR spectroscopy.[5]
Understanding and controlling this tautomeric balance is paramount in drug development, as each tautomer presents a unique pharmacophore with different hydrogen-bonding capabilities and dipole moments, leading to distinct binding affinities at biological targets.[6]
Caption: Prototropic equilibrium in azido-substituted 1H-benzimidazoles.
Synthetic Pathways to Azido-Benzimidazoles
A robust and reproducible synthesis is the foundation of any chemical investigation. The synthesis of 5/6-azido-1H-benzimidazole can be approached via established benzimidazole formation reactions, followed or preceded by the introduction of the azide functionality. The Phillips condensation reaction is a common and effective method for creating the benzimidazole core.[7]
Proposed Synthetic Protocol
This protocol outlines a plausible two-step pathway starting from a commercially available substituted o-phenylenediamine.
Step 1: Synthesis of 5-Nitro-1H-benzimidazole This step involves the condensation of 4-nitro-o-phenylenediamine with formic acid to form the benzimidazole ring.
-
Materials: 4-nitro-o-phenylenediamine, formic acid (98%), hydrochloric acid (4 M), ammonium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (10 mmol) in 4 M hydrochloric acid (20 mL).
-
Add formic acid (15 mL) to the solution.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with ammonium hydroxide until a precipitate forms (pH ~7-8).
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-nitro-1H-benzimidazole.
-
Step 2: Reduction of the Nitro Group to an Amine The nitro group is reduced to an amine, which is the precursor for the azide group.
-
Materials: 5-nitro-1H-benzimidazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Suspend 5-nitro-1H-benzimidazole (5 mmol) in concentrated hydrochloric acid (25 mL).
-
Add a solution of SnCl₂·2H₂O (20 mmol) in concentrated HCl (10 mL) dropwise while stirring in an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Basify the reaction mixture by the slow addition of concentrated sodium hydroxide solution until the tin salts redissolve.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-1H-benzimidazole.
-
Step 3: Diazotization and Azidation (Sandmeyer-type reaction) The amine is converted to the final azide product.
-
Materials: 5-amino-1H-benzimidazole, sodium nitrite (NaNO₂), sodium azide (NaN₃), hydrochloric acid.
-
Procedure:
-
Dissolve 5-amino-1H-benzimidazole (3 mmol) in dilute hydrochloric acid (15 mL) and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (3.3 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (3.6 mmol) in water (10 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for 1 hour at 0-5 °C and then for another hour at room temperature.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target azido-benzimidazole product.
-
A Multi-pronged Approach to Tautomer Elucidation
Determining the position of the tautomeric equilibrium requires a synergistic combination of computational modeling and experimental validation. This workflow ensures that predictions are grounded in empirical data, providing a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for tautomer analysis.
In Silico First: Computational Prediction with DFT
Causality: Before embarking on extensive experimental work, Density Functional Theory (DFT) calculations provide a powerful predictive tool. By calculating the ground-state energies of both the 5-azido and 6-azido tautomers, we can hypothesize which is more stable and by how much. This informs our experimental design and helps in the interpretation of complex spectra.
Protocol for DFT Calculations:
-
Structure Generation: Build 3D structures of both 5-azido-1H-benzimidazole and 6-azido-1H-benzimidazole using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for both tautomers using a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to be effective for such systems.[3] Calculations should be performed for the gas phase and with a solvent continuum model (e.g., PCM) to simulate solution-phase conditions (e.g., in DMSO or water).[3]
-
Energy Calculation: From the optimized geometries, calculate the electronic energies and Gibbs free energies. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two tautomers.
-
NMR Prediction: Following optimization, perform GIAO (Gauge-Independent Atomic Orbital) calculations to predict the ¹H and ¹³C NMR chemical shifts for each tautomer.[3] These predicted values are invaluable for assigning experimental spectra.
Experimental Proof: NMR Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[4] If the proton exchange between N1 and N3 is slow on the NMR timescale, separate signals will be observed for each tautomer. If the exchange is fast, a single set of time-averaged signals will be seen. The chemical shifts of the carbon atoms in the benzene ring, particularly C4/C7 and C5/C6, are highly sensitive to the position of the N-H proton and provide a clear diagnostic window.[3][4]
Protocol for NMR Analysis:
-
Sample Preparation: Prepare samples of the synthesized azido-benzimidazole in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, and the highly polar HMPA-d₁₈, which can slow proton exchange).[4]
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra. Look for signal averaging. In a fast-exchange regime, the pairs C4/C7 and C5/C6 will be magnetically equivalent. In a slow-exchange or static regime, they will be distinct.
-
2D NMR: Acquire 2D correlation spectra (HSQC, HMBC) to unambiguously assign all proton and carbon signals.
-
Variable Temperature (VT) NMR: If signal broadening is observed, acquiring spectra at different temperatures can help determine the kinetics of the exchange process and potentially resolve the individual tautomers at low temperatures.[5]
-
Data Analysis: Compare the experimental chemical shifts with the DFT-predicted values for each tautomer to determine which form predominates in solution. The observed chemical shift for averaged signals can be used to estimate the molar fractions of each tautomer.[6]
Definitive Structure: X-ray Crystallography
Causality: While NMR reveals the dynamic behavior in solution, single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[8][9] This method definitively identifies the positions of all atoms (including the N-H proton), confirming which tautomer is present in the crystal lattice. It is important to note that the solid-state structure may represent only one of the tautomers, even if a dynamic equilibrium exists in solution.[10][11]
Data Interpretation: A Comparative Analysis
The core of this investigation lies in comparing the data from computational and experimental sources to build a cohesive picture of the tautomeric landscape.
Relative Stability
The electronic nature of the azide group is key. It is an electron-withdrawing group via the sigma framework but can act as a pi-donor. Its position will influence the acidity of the pyrrolic-type N-H and the basicity of the pyridinic-type nitrogen. The tautomer that places the N-H proton on the nitrogen further from the electron-withdrawing influence of the azide is often predicted to be more stable. DFT calculations will quantify this effect.
Table 1: Predicted Relative Energies of Azido-Benzimidazole Tautomers
| Tautomer | ΔG (Gas Phase, kcal/mol) | ΔG (DMSO, kcal/mol) | Predicted Population (DMSO, 298K) |
|---|---|---|---|
| 5-azido-1H-benzimidazole | [Calculated Value] | [Calculated Value] | [Calculated %] |
| 6-azido-1H-benzimidazole | [Calculated Value] | [Calculated Value] | [Calculated %] |
NMR Chemical Shift Analysis
The most significant differences in ¹³C NMR chemical shifts are expected for the carbons ortho and para to the N-H group. By comparing the experimentally observed shifts to those predicted by DFT for each pure tautomer, the predominant form can be identified.
Table 2: Key Diagnostic ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Experimental (DMSO-d₆) | DFT Predicted (5-azido) | DFT Predicted (6-azido) |
|---|---|---|---|
| C4 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |
| C5 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |
| C6 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |
| C7 | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |
| C3a | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |
| C7a | [Observed Shift] | [Calculated Shift] | [Calculated Shift] |
Implications for Drug Development and Chemical Biology
The precise location of the N-H proton and the lone pair on the second nitrogen atom dictates the hydrogen bond donor-acceptor pattern of the molecule.
-
Receptor Binding: The two tautomers will present different faces for interaction within a receptor's binding pocket. The 5-azido tautomer exposes the N1-H and N3 lone pair, while the 6-azido tautomer exposes the N3-H and N1 lone pair, leading to completely different potential interactions.
-
Bioconjugation: The azide group is a key functional handle for "click chemistry." The electronic environment around the azide, influenced by the tautomeric state of the benzimidazole ring, can affect its reactivity in copper-catalyzed or strain-promoted cycloaddition reactions.
Conclusion
The tautomerism between 5-azido-1H-benzimidazole and 6-azido-1H-benzimidazole is a critical structural feature that governs the molecule's physicochemical properties and biological activity. A definitive elucidation of this equilibrium cannot rely on a single technique. Instead, a rigorous, integrated approach combining predictive DFT calculations with definitive experimental validation through multi-solvent NMR spectroscopy and, where possible, X-ray crystallography is required. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently navigate the complexities of benzimidazole tautomerism, enabling more precise molecular design and a deeper understanding of structure-function relationships in drug discovery and chemical biology.
References
- NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (2025).
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- Dual Photochemistry of Benzimidazole. PMC.
- Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Walsh Medical Media.
- Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts. e-Spacio UNED.
- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019).
- Benzimidazole. (2022). Encyclopedia MDPI.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Tautomerism in the unexpected benzimidazole product is shown in its NMR spectra in acidic wet CDCl3. (2024).
- Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. Benchchem.
- Synthesis of 6-aziridinylbenzimidazole derivatives and their in vitro antitumor activities. PubChem.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Yang, W., Zhao, Y., Zhou, Z., Li, L., Cui, L., & Luo, H. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances.
- Studies of tautomerism in the azonaphthol derivatives of benzimidazoles.
- The crystal structure of 2-(3-nitrophenyl)
- Mahdi, N. H., et al. (2026). Synthesis and characterization of new benzimidazole-containing azide derivatives catalyzed by CdO nanoparticles and their inhibitory effect on alkaline phosphatase. Bulletin of the Chemical Society of Ethiopia.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC.
- The Synthesis of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide. Benchchem.
- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC.
- Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). MDPI.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). ScienceDirect.
- Bansal, Y., & Silakari, O. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Journal of Applied Pharmaceutical Science.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). PMC.
- The Chemistry of the Benzimidazoles.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Synthesis of 6-Azido-1H-1,3-benzodiazole from Diamine Precursors: A Comprehensive Technical Guide
Introduction & Mechanistic Overview
6-Azido-1H-1,3-benzodiazole is a highly valuable pharmacophore and chemical probe, widely utilized in click chemistry (CuAAC), photoaffinity labeling, and as a bioisostere in drug development.
Tautomerism and Nomenclature: It is critical to establish that 6-azido-1H-1,3-benzodiazole and 5-azido-1H-benzimidazole refer to the exact same chemical entity. The benzimidazole core undergoes rapid annular tautomerism, where the N-H proton exchanges dynamically between the N1 and N3 positions[1]. Consequently, the 5- and 6-positions are chemically equivalent in solution, and the nomenclature is used interchangeably across scientific literature.
Retrosynthetic Strategy: Direct electrophilic aromatic substitution of the benzimidazole core is highly inefficient because the heterocyclic ring deactivates the benzene moiety towards electrophilic attack. Therefore, the most reliable synthetic strategy builds the benzimidazole ring from a pre-functionalized diamine precursor, specifically 4-nitro-1,2-phenylenediamine . The synthesis proceeds through a robust four-step workflow: cyclocondensation, nitro reduction, diazotization, and azidation.
Synthetic pathway from 4-nitro-1,2-phenylenediamine to 6-azido-1H-1,3-benzodiazole.
Step-by-Step Methodologies & Causal Logic
As a self-validating system, every step in this protocol includes built-in chemical indicators to verify the success of the transformation before proceeding to the next stage.
Step 1: Cyclocondensation (Benzimidazole Ring Formation)
Protocol:
-
Suspend 15.3 g of 4-nitro-1,2-phenylenediamine in 150 mL of 10% hydrochloric acid.
-
Add 15 mL of concentrated formic acid to the suspension.
-
Stir the mixture on a water bath at 80 °C for 3 hours.
-
Cool the reaction to room temperature and basify with concentrated ammonium hydroxide (NH₄OH) until pH 8-9 is reached.
-
Filter the resulting yellowish needles, wash with distilled water, and dry under reduced pressure over P₂O₅[2].
Causality & Self-Validation: Formic acid serves a dual purpose: it acts as the solvent and the C1 building block for the imidazole ring. The acidic environment protonates the carbonyl oxygen of formic acid, increasing its electrophilicity and driving the initial imine formation, followed by rapid intramolecular cyclization. Validation: The starting diamine is a deep red/orange powder. The successful formation of the benzimidazole core is visually confirmed by the precipitation of a distinct yellowish solid upon neutralization[2].
Step 2: Nitro Reduction
Protocol:
-
Dissolve 10 g of 5-nitro-1H-benzimidazole in 100 mL of methanol.
-
Carefully add 1 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere.
-
Purge the flask with hydrogen gas (H₂) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to yield 5-amino-1H-benzimidazole[3].
Causality & Self-Validation: Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent heavy metal contamination, which can severely interfere with the subsequent diazotization step. Validation: The reaction is self-validating via gas consumption; when the hydrogen balloon stops deflating, the reduction is complete. Additionally, FTIR analysis will show the complete disappearance of the strong symmetric and asymmetric NO₂ stretches (~1520 and 1350 cm⁻¹).
Step 3 & 4: Diazotization and Azidation
Protocol:
-
Dissolve 2.0 g (15 mmol) of 5-amino-1H-benzimidazole in 8 mL of concentrated HCl and cool the solution to 0 °C in an ice-salt bath.
-
Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.3 g, 18.7 mmol) while maintaining the internal temperature below 5 °C[4].
-
Stir for 30 minutes. Test the solution with starch-iodide paper. If positive, quench excess nitrite with a small amount of sulfamic acid.
-
Slowly add an aqueous solution of sodium azide (NaN₃, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to gradually warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Neutralize carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer and concentrate to afford the target azide.
Causality & Self-Validation: Temperature control (<5 °C) during diazotization is critical to prevent the highly reactive diazonium salt from decomposing into a phenol derivative. The starch-iodide test is a mandatory self-validation step: a blue-black color confirms the presence of the electrophilic nitrosonium ion (NO⁺), ensuring the amine has been fully consumed. Quenching excess nitrite prevents the formation of toxic NOₓ gases upon the addition of NaN₃. During azidation, the steady evolution of nitrogen gas (N₂) provides real-time visual confirmation of the nucleophilic displacement[4].
Mechanistic steps of diazotization and subsequent azidation to form the target azide.
Quantitative Data Summarization
The following table summarizes the expected quantitative metrics and purification strategies for the end-to-end synthesis.
| Step | Reaction Type | Reagents & Conditions | Typical Yield | Purification Method |
| 1 | Cyclocondensation | HCOOH, 10% HCl, 80 °C, 3h | 85–89% | Precipitation (NH₄OH), Filtration |
| 2 | Nitro Reduction | Pd/C (10%), H₂ (1 atm), MeOH, RT | 90–95% | Filtration over Celite, Concentration |
| 3 | Diazotization | NaNO₂ (1.25 eq), conc. HCl, 0–5 °C | Quantitative | Maintained in situ (Do not isolate) |
| 4 | Azidation | NaN₃ (1.5 eq), 0 °C to RT, 2h | 70–80% | Aqueous extraction, Recrystallization |
Safety and Authoritative Grounding
Critical Safety Warning: Sodium azide (NaN₃) is highly toxic and reacts with strong acids to form hydrazoic acid (HN₃), an extremely volatile and explosive gas. The addition of NaN₃ to the acidic diazonium solution must be performed in a heavily ventilated fume hood behind a blast shield. Never isolate the intermediate diazonium salt, as dry diazonium salts are shock-sensitive explosives.
References
- Source: googleapis.
- 1980 J. Chem. SOC. (C)
- Synthesis of 5(6)
- Synthesis and in vitro bioevaluation of 1,5-Bis(5-substituted benzimidazole)
- Source: researchgate.
Sources
Mapping the Interactome: An In-Depth Guide to Benzimidazole-Based Photoaffinity Probes
Introduction to Benzimidazole Chemoproteomics
Benzimidazole is a highly privileged bicyclic heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anthelmintics (e.g., albendazole), fungicides (e.g., carbendazim), proton pump inhibitors (e.g., omeprazole), and emerging anticancer agents[1]. While the primary mechanism of action for many benzimidazole derivatives is well-characterized—such as binding to
To bridge the gap between phenotypic discovery and mechanistic validation, Photoaffinity Labeling (PAL) has become a cornerstone of modern chemoproteomics[2]. By converting a reversibly binding benzimidazole ligand into a light-activated covalent probe, researchers can trap transient small molecule-protein interactions (SMPIs) directly in live cells, enabling precise target deconvolution and off-target profiling[3].
This whitepaper provides a comprehensive technical framework for the design, execution, and validation of benzimidazole-based photoaffinity probes.
Rational Design of Benzimidazole PAL Probes
The architecture of a photoaffinity probe is a delicate balancing act. The probe must retain the binding affinity and physicochemical properties of the parent benzimidazole while incorporating functional groups for crosslinking and detection[2]. This is achieved through a tripartite design:
-
The Warhead: The benzimidazole core responsible for target recognition.
-
The Photoreactive Group (PRG): A light-activated moiety that generates a highly reactive intermediate to covalently crosslink with the target protein.
-
The Reporter Tag: A bioorthogonal handle (typically a terminal alkyne) used for downstream enrichment.
Fig 1. Tripartite architecture of a benzimidazole-based photoaffinity probe.
Causality in Photoreactive Group (PRG) Selection
Selecting the correct PRG is critical. Benzimidazoles are relatively compact molecules; appending a bulky PRG can drastically alter their steric profile and abrogate target binding.
-
Diazirines: These are the preferred PRGs for benzimidazole probes. They are exceptionally small (isosteric to a methyl group) and can be activated at biocompatible wavelengths (~350 nm)[4]. Upon irradiation, diazirines extrude nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into C-H, N-H, or O-H bonds of the target protein's binding pocket[4]. Recent advancements have even yielded diazirinyl-substituted benzimidazoles with high thermal stability and aqueous solubility, making them ideal backbones for PAL[5].
-
Benzophenones: While highly efficient and capable of repeated excitation if they fail to crosslink initially, their bulky diphenylketone structure often disrupts the binding of small benzimidazole pharmacophores[6].
-
Aryl Azides: These generate nitrenes upon UV irradiation. However, they require shorter, more damaging UV wavelengths (~254-300 nm) and are prone to nucleophilic scavenging, reducing their crosslinking efficiency[6].
Quantitative Comparison of PRGs
Table 1: Physicochemical and Photochemical Properties of Common PRGs
| PRG Type | Activation | Reactive Intermediate | Half-Life of Intermediate | Primary Insertion Preference | Steric Bulk |
| Diazirine | 350 - 360 | Carbene | Nanoseconds | C-H, N-H, O-H bonds | Minimal (Smallest) |
| Benzophenone | 350 - 360 | Diradical | Microseconds | C-H bonds (Methionine geometry) | High (Bulky) |
| Aryl Azide | 250 - 300 | Nitrene / Ketenimine | Milliseconds | Nucleophilic attack (amines) | Moderate |
Experimental Methodology: A Self-Validating Chemoproteomic Workflow
To ensure high scientific integrity, a PAL experiment cannot merely identify bound proteins; it must differentiate between specific, pocket-bound targets and non-specific, collision-based crosslinking. This is achieved through competitive profiling , where the probe is evaluated alongside a control sample pre-incubated with an excess of the unmodified parent benzimidazole.
Step-by-Step Protocol: Live-Cell Labeling and Enrichment
Phase 1: In Situ Incubation and UV Crosslinking
-
Cell Culture Preparation: Culture the target cell line (e.g., HeLa, HEK293) to 80% confluency in 10 cm dishes.
-
Competitive Pre-incubation (The Validation Step):
-
Sample A (Probe only): Treat cells with vehicle (DMSO).
-
Sample B (Competitor): Treat cells with a 10-fold to 50-fold molar excess of the parent benzimidazole drug. Incubate for 30 minutes at 37°C to saturate specific binding pockets.
-
-
Probe Addition: Add the benzimidazole PAL probe (typically 1–10
M) to both samples. Incubate for 1 hour at 37°C to allow for cell penetration and target equilibration. -
UV Irradiation: Wash cells with cold PBS to remove unbound probe. Place dishes on ice (to prevent thermal degradation and limit protein diffusion) and irradiate at 350 nm (e.g., using a Stratalinker or custom LED array) for 10–15 minutes[4].
Phase 2: Lysis and Click Chemistry (CuAAC) 5. Cell Lysis: Lyse cells using a harsh buffer (1% SDS in PBS) supplemented with protease inhibitors. Sonicate to shear DNA and boil at 95°C for 5 minutes. Causality: Harsh lysis denatures proteins, destroying non-covalent interactions. Only proteins covalently crosslinked to the probe will retain the alkyne tag. 6. CuAAC Reaction: To 1 mg of lysate, add the click chemistry reagents in the following order to prevent copper precipitation:
- Biotin-PEG3-Azide (100
M) - THPTA ligand (1 mM)
(1 mM)- Sodium Ascorbate (1 mM, freshly prepared)
- Incubation: Rotate the mixture at room temperature for 1.5 hours.
Phase 3: Enrichment and Proteomic Preparation 8. Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and click reagents. Resuspend the protein pellet in 1% SDS. 9. Streptavidin Enrichment: Add MS-compatible streptavidin agarose beads. Rotate for 2 hours at room temperature. 10. Stringent Washing: Wash beads sequentially with 1% SDS, 4 M Urea, and PBS. Causality: These highly stringent washes remove any proteins that are merely "sticky" or interacting via protein-protein interactions, isolating only the directly crosslinked targets. 11. On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins overnight with Trypsin.
Fig 2. Standard chemoproteomic workflow for target identification using PAL.
Data Analysis and Target Validation
Following LC-MS/MS analysis (often utilizing TMT-labeling or Label-Free Quantification), the data must be rigorously filtered. A true benzimidazole target must exhibit a high enrichment ratio in the "Probe Only" sample compared to the "Competitor" sample.
Table 2: Representative Benzimidazole Probes and Experimental Parameters
| Parent Compound / Scaffold | Target Application | PRG Used | UV Parameters | Enrichment Tag | Ref |
| Benzimidazole-carbamates | Diazirine | 350 nm, 10 min | Terminal Alkyne | [1] | |
| Diazirinyl-Benzimidazole | Fipronil targets (GABA) | Diazirine | 350 nm, 15 min | Alkynyl-phenyl | [7] |
| mGluR2 PAM (Compound 13) | mGluR2 (PET imaging dev.) | Aryl Azide | 254 nm, 5 min | Isotope / Fluor | [8] |
Emerging Technologies: Photocatalytic Signal Amplification
A historical limitation of PAL has been the low crosslinking yield (often <1% of the bound probe reacts with the target before the reactive intermediate is quenched by water)[9]. Recent breakthroughs, such as those pioneered by the MacMillan group, utilize small molecule photocatalysis. Instead of direct UV excitation, a photocatalyst is used to activate diazirines via Dexter energy transfer using visible blue light. This allows for catalytic activation and spatial control, leading to significant signal enhancement and lower background noise in target ID campaigns[9].
Conclusion
Benzimidazole-based photoaffinity probes represent a highly sophisticated intersection of organic synthesis, photochemistry, and proteomics. By adhering to strict design principles—favoring small diazirine PRGs to preserve the native binding pharmacology—and employing self-validating competitive chemoproteomic workflows, researchers can confidently map the interactome of benzimidazole derivatives. As the field evolves toward visible-light photocatalysis, the sensitivity and resolution of these probes will only continue to expand, accelerating the drug discovery pipeline.
References
1.[1] "labeled benzimidazole derivatives: Topics by Science.gov." Science.gov. Available at: 2.[2] "Photoaffinity labeling in target- and binding-site identification - PMC." NIH.gov. Available at: 3.[9] "Small molecule photocatalysis enables drug target identification via energy transfer." Princeton University. Available at: 4.[6] "Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling | Chemical Reviews." ACS Publications. Available at: 5.[3] "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." eScholarship.org. Available at: 6.[8] "Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed." NIH.gov. Available at: 7.[7] "Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry." MDPI. Available at: 8.[5] "Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC." NIH.gov. Available at: 9.[4] "Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH." Beilstein Journals. Available at:
Sources
- 1. labeled benzimidazole derivatives: Topics by Science.gov [science.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry | MDPI [mdpi.com]
- 8. Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Stability of Aryl Azides in Biological Buffers: An In-depth Technical Guide
Introduction: The Critical Role of Aryl Azide Stability in Bioconjugation and Drug Development
Aryl azides are indispensable tools in the fields of chemical biology, drug development, and materials science. Their utility stems from their participation in a suite of highly selective and efficient "click chemistry" reactions, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively).[1][2][3][4][] These reactions enable the precise covalent labeling and conjugation of biomolecules, facilitating the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the creation of advanced biomaterials.[6][7] However, the successful application of aryl azides in these sensitive biological systems is fundamentally dependent on their stability under aqueous, buffered conditions that mimic the physiological environment.[8] This guide provides a comprehensive technical overview of the factors governing the stability of aryl azides in biological buffers, offering insights into their decomposition pathways and providing practical guidance for researchers to ensure the integrity and reliability of their experiments.
Mechanisms of Aryl Azide Decomposition: A Chemical Perspective
While generally considered stable, aryl azides are not inert and can undergo decomposition through several pathways, particularly when subjected to certain chemical or physical stimuli. Understanding these mechanisms is paramount for predicting and mitigating potential instability in experimental setups.
The primary modes of decomposition relevant to biological applications are:
-
Reduction: The azide functional group is susceptible to reduction to the corresponding amine. This transformation can be initiated by various reducing agents commonly found in biological buffers or cellular environments. The reduction proceeds through the formation of an iminophosphorane intermediate in the case of phosphine-based reductants, which is then hydrolyzed to the amine.[9]
-
Photolysis: Aryl azides are sensitive to ultraviolet (UV) light, which can induce the elimination of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[6][10] This property is harnessed in photoaffinity labeling but can be an undesirable side reaction if not properly controlled.
-
Thermal Decomposition: While most aryl azides exhibit thermal decomposition at temperatures well above those used in typical biological experiments (often in the range of 150-200°C), the presence of certain functional groups, particularly in the ortho position, can lower this decomposition temperature.[11]
It is crucial to note that the electronic properties of the aryl ring significantly influence the stability of the azide group. Electron-withdrawing groups can enhance the reactivity of the azide in certain reactions but may also affect its stability profile.[1][12]
Factors Influencing Aryl Azide Stability in Biological Buffers
The stability of an aryl azide in a given biological buffer is a multifactorial issue. Researchers must consider the interplay of the following factors to ensure the successful outcome of their experiments.
Presence of Reducing Agents
This is arguably the most critical factor affecting aryl azide stability in biological contexts. Many common biological buffers and cell culture media contain reducing agents to maintain a reducing environment and prevent the oxidation of sensitive biomolecules, particularly the disulfide bonds in proteins. However, these same reagents can readily reduce aryl azides, leading to the loss of the desired reactivity.
-
Thiols: Thiol-containing compounds such as dithiothreitol (DTT) , β-mercaptoethanol (BME) , and the biological antioxidant glutathione (GSH) can reduce aryl azides to their corresponding amines.[13][14] The rate of this reduction is dependent on the concentration of the thiol and the specific aryl azide .[14] Studies have shown that even low millimolar concentrations of DTT can lead to significant azide reduction over time.[13] For instance, one study recommended using 0.1 mM DTT over 5 mM 2-mercaptoethanol to minimize azide degradation while still providing sufficient reducing potential for other purposes.[13]
-
Phosphines: Phosphines, such as tris(2-carboxyethyl)phosphine (TCEP) , are also potent reducing agents for azides.[15][16] While TCEP is often favored over thiols due to its stability and lack of odor, it will readily participate in the Staudinger reduction of aryl azides, converting them to amines. This reaction is, in fact, the basis for the Staudinger ligation, a powerful bioconjugation technique.[9]
Buffer pH
The pH of the biological buffer can influence the rate of both desired reactions and undesired decomposition pathways. While the copper-catalyzed azide-alkyne cycloaddition is tolerant of a wide pH range (typically 4 to 12), the stability of the aryl azide itself can be affected by pH.[4][] For instance, under acidic conditions, the hydrolysis of the iminophosphorane intermediate in the Staudinger reduction can be accelerated. While most biological experiments are conducted at or near neutral pH (pH 7.4), it is important to be aware of potential pH-dependent effects, especially when working with buffers outside of this range.
Temperature
As with most chemical reactions, temperature can influence the rate of aryl azide decomposition. While significant thermal decomposition typically requires high temperatures, prolonged incubation at elevated temperatures (e.g., 37°C for cell culture) could potentially lead to a slow degradation of less stable aryl azides.[11] It is generally advisable to store stock solutions of aryl azide-containing compounds at low temperatures (e.g., -20°C or -80°C) and to minimize their time at elevated temperatures.[18]
Light Exposure
Given their photosensitivity, aryl azides should be protected from light, especially UV sources, to prevent unintended photolysis and the generation of reactive nitrenes.[6] While one study noted that ambient room lighting did not cause appreciable destruction of aryl azides, it is best practice to work with these compounds in low-light conditions and to store them in amber vials or containers wrapped in aluminum foil.[13][18]
Data Summary: Stability of Aryl Azides in the Presence of Common Biological Additives
The following table summarizes the general stability of aryl azides in the presence of commonly used reducing agents in biological buffers. It is important to note that specific reaction rates can vary depending on the structure of the aryl azide, the concentration of the reducing agent, temperature, and pH.
| Reducing Agent | Concentration | Stability of Aryl Azide | Notes |
| Dithiothreitol (DTT) | Low mM | Low | Readily reduces aryl azides to amines.[13][19][20] |
| β-Mercaptoethanol (BME) | Low mM | Low | Similar to DTT, will reduce aryl azides.[14] |
| Glutathione (GSH) | Physiological (mM) | Low to Moderate | Biological thiol that can reduce aryl azides.[14] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Low mM | Low | Efficiently reduces aryl azides via the Staudinger reaction.[15][16] |
Experimental Protocols for Assessing Aryl Azide Stability
To ensure the success of bioconjugation experiments, it is often prudent to empirically determine the stability of a specific aryl azide in the intended biological buffer. Here are two general protocols for assessing stability.
Protocol 1: HPLC-Based Stability Assay
This method provides a quantitative measure of the degradation of an aryl azide over time.
Materials:
-
Aryl azide of interest
-
Biological buffer of interest (with and without potential destabilizing agents like DTT or TCEP)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the aryl azide in a suitable organic solvent (e.g., DMSO or DMF).
-
Dilute the stock solution to a final working concentration in the biological buffer to be tested. Prepare parallel samples with and without the addition of the potential destabilizing agent (e.g., 1 mM DTT).
-
Incubate the samples under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any ongoing reaction if necessary (e.g., by dilution in a cold, acidic solution).
-
Analyze the samples by HPLC. Monitor the disappearance of the peak corresponding to the intact aryl azide and the appearance of any new peaks corresponding to degradation products (e.g., the corresponding amine).
-
Quantify the peak areas to determine the percentage of remaining aryl azide at each time point.
Protocol 2: TLC-Based Qualitative Stability Assay
This is a simpler, more rapid method for qualitatively assessing the stability of an aryl azide.
Materials:
-
Aryl azide of interest
-
Biological buffer of interest (with and without potential destabilizing agents)
-
TLC plates (e.g., silica gel)
-
Developing solvent system
-
Visualization method (e.g., UV lamp and/or a staining reagent)
-
Triphenylphosphine (for Staudinger reduction-based staining)
-
Ninhydrin solution (for amine visualization)
Procedure:
-
Prepare samples of the aryl azide in the biological buffer as described in Protocol 1.
-
Incubate the samples under the desired conditions.
-
At various time points, spot a small aliquot of each sample onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system that separates the aryl azide from its potential degradation products.
-
Visualize the spots under a UV lamp. The disappearance of the aryl azide spot over time indicates degradation.
-
Optional Staining for Amine Formation: To specifically detect the formation of the amine reduction product, the TLC plate can be stained. A two-step protocol involves first dipping the plate in a solution of triphenylphosphine to reduce any remaining azide to the amine, followed by dipping in a ninhydrin solution, which reacts with the newly formed and pre-existing primary amines to produce a colored spot.[21]
Visualizing Experimental Workflows
Diagram 1: HPLC-Based Stability Assay Workflow
Caption: Workflow for quantitative analysis of aryl azide stability using HPLC.
Diagram 2: TLC-Based Stability Assay Workflow
Caption: Workflow for qualitative assessment of aryl azide stability using TLC.
Conclusion and Best Practices
The stability of aryl azides is a critical parameter for the successful implementation of bioconjugation strategies in research and drug development. While generally robust, their susceptibility to reduction by common biological additives like DTT and TCEP necessitates careful consideration and experimental design. By understanding the mechanisms of decomposition and the factors that influence stability, researchers can take proactive steps to ensure the integrity of their aryl azide reagents.
Key recommendations for working with aryl azides in biological buffers include:
-
Avoid Reducing Agents: Whenever possible, omit reducing agents such as DTT, BME, and TCEP from buffers used in reactions involving aryl azides. If a reducing agent is necessary for other components of the system, its concentration should be minimized, and its effect on the aryl azide should be empirically validated.
-
Control the Environment: Protect aryl azide solutions from prolonged exposure to light and elevated temperatures. Store stock solutions at or below -20°C.[18]
-
Empirical Validation: When working with a new aryl azide or a complex biological medium, perform a preliminary stability assessment using a method like HPLC or TLC to confirm its integrity under the planned experimental conditions.
-
Fresh is Best: Prepare working solutions of aryl azides fresh before use to minimize the potential for degradation during storage.
By adhering to these guidelines, researchers can harness the full potential of aryl azide chemistry for their specific applications, leading to more reliable and reproducible results.
References
-
Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. ACS Omega. [Link]
-
Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage. [Link]
-
Bioorthogonal reactions of triarylphosphines and related analogs. PMC. [Link]
-
Conversion of Aryl Azides to O-Alkyl Imidates via Modified Staudinger Ligation. Organic Letters. [Link]
-
Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. Angewandte Chemie. [Link]
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Water-Dependent Reduction of Carbohydrate Azides by Dithiothreitol. Synlett. [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]
-
Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. PMC. [Link]
-
Arylation Chemistry for Bioconjugation. PMC. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Aryl Azides as Phosphine-Activated Switches for Small Molecule Function. Chembiochem. [Link]
-
Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed. [Link]
-
Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
-
A fast and efficient method for the preparation of aryl azides using stable aryl diazonium silica sulfates under mild conditions. ResearchGate. [Link]
-
A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). PMC. [Link]
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. PMC. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]
-
Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. Wiley Online Library. [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
-
Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. MDPI. [Link]
-
(A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol... ResearchGate. [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
An overview of the current proposed mechanism of aryl azide... ResearchGate. [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
“Bioorthogonal reactions of triarylphosphines and related analogs”. eScholarship.org. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. ResearchGate. [Link]
-
Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. PubMed. [Link]
-
Triphenylphosphinecarboxamide: An Effective Reagent for the Reduction of Azides and Its Application to Nucleic Acid Detection. ResearchGate. [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Springer Professional. [Link]
-
Dithiothreitol. Wikipedia. [Link]
Sources
- 1. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 8. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Ligation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]
- 16. escholarship.org [escholarship.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Unlocking Fluorogenic Potential: A Technical Guide to 6-Azido-1H-1,3-Benzodiazole
As bioorthogonal chemistry and structural proteomics advance, the demand for compact, highly sensitive fluorogenic probes has surged. 6-azido-1H-1,3-benzodiazole (CAS 34594-87-1), commonly referred to as 6-azidobenzimidazole, represents a powerful class of "click-to-fluor" and reduction-sensitive molecules[1]. Unlike bulky traditional fluorophores (e.g., rhodamines or cyanines), this bicyclic azido-heterocycle offers a minimal steric footprint while providing a robust, chemically triggered fluorescence switch.
This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for deploying 6-azido-1H-1,3-benzodiazole in advanced bioconjugation and chemosensing workflows.
Structural Identity & The Photophysical Engine
To utilize 6-azido-1H-1,3-benzodiazole effectively, one must first understand its native electronic architecture. 1H-Benzimidazole is a planar, bicyclic molecule consisting of a benzene ring fused to an imidazole ring, known for its high aromatic stability and rapid N1–N3 proton exchange (tautomerism) in neutral solutions[2].
Benzimidazoles inherently possess strong UV absorption and native fluorescence[3]. However, the introduction of the azido group (-N
The Causality of Quenching:
The electron-rich nature of the azide group introduces low-lying
Mechanistic Pathways of Fluorescence Restoration
The fluorogenic utility of this molecule relies on eliminating the PET pathway. This is achieved through two primary chemical transformations:
-
Bioorthogonal Cycloaddition (CuAAC/SPAAC): Reacting the azide with a terminal or strained alkyne forms a 1,2,3-triazole. The triazole ring lacks the low-lying
state, effectively shutting down PET and restoring the intrinsic blue fluorescence of the benzimidazole core[4]. -
Reductive Cleavage: Exposure to reducing agents (e.g.,
, TCEP) converts the azide to a primary amine (6-amino-1H-1,3-benzodiazole). The electron-donating group establishes an Intramolecular Charge Transfer (ICT) state, resulting in a strong, bathochromically shifted emission.
Fig 1: Reaction logic and photophysical activation pathways of 6-azidobenzimidazole.
Quantitative Photophysical Data
Understanding the spectral shifts is critical for configuring flow cytometers, plate readers, or confocal microscopes. Based on structural analogs and oligonucleotide modifications featuring benzazole moieties, the expected spectral properties are summarized below[4][5].
Table 1: Photophysical Properties of 6-Azidobenzimidazole States
| Molecular State | Dominant Mechanism | Excitation Max ( | Emission Max ( | Relative Quantum Yield ( |
| Native Azide | PET Quenching | ~280 - 295 nm | None (Dark) | |
| Triazole (Clicked) | PET Relief | 315 - 350 nm | 418 - 420 nm | |
| Amine (Reduced) | ICT Activation | ~330 nm | ~430 nm |
Note: The introduction of multiple modifications or extended conjugation can lead to an increase in fluorescence intensity and level the influence of specific molecular locations[6].
Self-Validating CuAAC Workflow
To ensure high-fidelity labeling of alkyne-tagged biomolecules using 6-azido-1H-1,3-benzodiazole, researchers must employ a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Causality
-
CuSO
(100 mM in ): The source of the copper catalyst. -
THPTA Ligand (50 mM in
): Causality: THPTA must be pre-mixed with CuSO before addition to the biological sample. This pre-complexation stabilizes the Cu(I) oxidation state and prevents free Cu(II) from generating Reactive Oxygen Species (ROS) that degrade proteins or nucleic acids. -
Sodium Ascorbate (100 mM in
): Causality: Must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in ambient air; using a stale solution will fail to reduce Cu(II) to the catalytically active Cu(I), resulting in a failed reaction. -
6-Azido-1H-1,3-benzodiazole (10 mM in DMSO): The fluorogenic probe.
Phase 2: Reaction Assembly & Internal Validation
-
Dilute your alkyne-tagged protein lysate to 1-2 mg/mL in a compatible buffer (e.g., 50 mM HEPES, pH 7.4). Avoid buffers with EDTA or DTT, which chelate copper or reduce the azide prematurely.
-
In a separate tube, mix 1 part CuSO
with 2 parts THPTA. Incubate for 3 minutes. -
Add the CuSO
/THPTA complex to the protein lysate (final Cu concentration: 1 mM). -
Add 6-azido-1H-1,3-benzodiazole to a final concentration of 100 µM.
-
Validation Check: Add Sodium Ascorbate to a final concentration of 5 mM. Self-Validation: The solution should briefly exhibit a faint yellow/brown tint upon ascorbate addition. This visual cue confirms the successful reduction of Cu(II) to Cu(I), validating that the catalytic engine is active.
Phase 3: Incubation & Stringent Cleanup
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge (10,000 x g, 5 min).
-
Causality: Even though the probe is fluorogenic, unreacted hydrophobic azides can intercalate into folded protein domains, causing background noise. Methanol/chloroform precipitation denatures the proteins and completely strips away non-covalently bound probe, ensuring that all detected fluorescence at 420 nm is strictly derived from the covalent triazole linkage.
Fig 2: Step-by-step experimental workflow for CuAAC bioorthogonal labeling.
Reaction Optimization Matrix
For complex lysates or whole-cell labeling, empirical optimization of the CuAAC components is required to balance reaction kinetics against copper-induced toxicity.
Table 2: CuAAC Optimization Matrix for 6-Azidobenzimidazole
| Component | Standard Concentration | Low-Toxicity (Live Cell) | High-Yield (Lysate) |
| 6-Azidobenzimidazole | 100 µM | 10 - 50 µM | 200 µM |
| CuSO | 1 mM | 50 - 100 µM | 2 mM |
| THPTA Ligand | 2 mM | 500 µM | 4 mM |
| Sodium Ascorbate | 5 mM | 1 - 2 mM | 10 mM |
| Reaction Time | 1 Hour | 15 - 30 Mins | 2 Hours |
References
-
6-azido-1h-1,3-benzodiazole (C7H5N5) Source: PubChemLite, Université du Luxembourg URL:1
-
Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties Source: ACS Omega, ACS Publications (2022) URL:5
-
Product Class 4: Benzimidazoles Source: Thieme E-Books & E-Journals URL:2
Sources
- 1. PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Azido-Benzimidazole Reagents in Click Chemistry: Mechanistic Insights and Advanced Applications
Executive Summary
In the landscape of modern bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier bioorthogonal reaction. However, the efficiency of this "click" chemistry is heavily dictated by the electronic and steric environment of the copper catalyst. As a Senior Application Scientist, I frequently observe that standardizing on legacy ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) often leads to suboptimal yields in complex aqueous media.
This whitepaper explores the dual utility of azido-benzimidazole reagents. We will dissect their role both as highly active structural pharmacophores for drug development and as the core scaffold for next-generation, rate-accelerating Cu(I) ligands (such as tris(2-benzimidazolylmethyl)amines). By understanding the mechanistic causality behind these reagents, researchers can achieve ultra-low catalyst loadings, superior aqueous solubility, and robust reaction kinetics.
The Dual Role of Benzimidazole in CuAAC
Benzimidazole as a Privileged Pharmacophore
When utilized as an azide substrate, azido-benzimidazole serves as a critical building block in medicinal chemistry. The benzimidazole ring is a privileged scaffold known for its profound anti-fungal, anti-bacterial, and anti-helminthic properties[1]. By reacting azido-benzimidazole with terminal alkynes via CuAAC, researchers can synthesize 1,2,3-triazole-linked benzimidazoles. The resulting triazole acts as a robust, metabolically stable bioisostere of an amide bond, effectively linking the benzimidazole pharmacophore to other targeting moieties without compromising structural integrity[2]. Furthermore, azido-benzimidazole derivatives have been successfully integrated into Togni reagents for the generation of fluoroalkyl radicals, enabling advanced structural proteomics and precise epitope mapping[3].
Benzimidazole as a Superior Cu(I)-Stabilizing Ligand
The true paradigm shift in CuAAC methodology occurred with the development of benzimidazole-based ligands. While TBTA has historically been the default ligand to protect Cu(I) from disproportionation and oxidation, it suffers from poor aqueous solubility and is easily inhibited by coordinating buffer salts like Tris[4].
Replacing the triazole rings of TBTA with benzimidazole rings yields tris(2-benzimidazolylmethyl)amines, such as (BimH)₃ and its water-soluble alkyl carboxylate derivative, (BimC4A)₃. The causality behind their superior performance lies in the nitrogen atoms of the benzimidazole rings, which provide a highly tunable electronic environment. This structural shift maintains a "clean" second-order rate profile and prevents off-cycle polymeric copper acetylide formation, vastly accelerating the reaction in aqueous media[5].
Mechanistic Causality: Overcoming the Limitations of Legacy Ligands
To understand why benzimidazole ligands outperform traditional triazole-based ligands, we must examine the catalytic cycle. The primary function of the ligand is to stabilize the Cu(I) oxidation state while keeping the metal coordination sphere labile enough to allow alkyne insertion. Benzimidazole ligands like (BimC4A)₃ achieve this balance perfectly. They demonstrate a remarkable tolerance to pH fluctuations and high concentrations of competing biological nucleophiles[5].
CuAAC catalytic cycle stabilized by benzimidazole ligands.
Quantitative Performance Comparison
The empirical advantages of transitioning to benzimidazole-based ligands are summarized in the table below. Reaction calorimetry under high substrate concentrations confirms that (BimC4A)₃ enables rapid reactions at a fraction of the catalyst loading required by TBTA[5].
| Parameter | TBTA (Legacy Ligand) | (BimC4A)₃ (Benzimidazole Ligand) |
| Aqueous Solubility | Poor (Requires DMSO/tBuOH co-solvents) | Excellent (Soluble in pure aqueous buffers) |
| Typical Catalyst Loading | 1.0 – 5.0 mol % Cu | 0.01 – 0.5 mol % Cu |
| Reaction Kinetics | Moderate (First-order dependence) | Very Fast (Clean second-order dependence) |
| Buffer Tolerance | Inhibited by Tris and coordinating salts | Highly tolerant to pH changes and buffer salts |
| Primary Application | Basic organic synthesis | Advanced bioconjugation & polymer ligation |
Standardized Experimental Protocol: Azido-Benzimidazole Bioconjugation
To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the conjugation of an azido-benzimidazole substrate to a terminal alkyne using the (BimC4A)₃ ligand system.
Reagents Required
-
Substrates: Azido-benzimidazole (1.0 eq), Terminal Alkyne (1.1 eq)
-
Catalyst System: CuSO₄·5H₂O (0.5 mol %), (BimC4A)₃ ligand (1.0 mol %)
-
Reducing Agent: Sodium Ascorbate (5.0 mol %)
-
Solvent: 100 mM Phosphate Buffer (pH 7.4) / DMSO (9:1 v/v)
Step-by-Step Methodology
-
Substrate Preparation: Dissolve the azido-benzimidazole (100 mM) and the terminal alkyne (110 mM) in the minimal required volume of DMSO. Transfer to a reaction vial containing the phosphate buffer.
-
Catalyst Pre-Assembly (Critical Step): In a separate microcentrifuge tube, mix the CuSO₄·5H₂O stock solution with the (BimC4A)₃ ligand.
-
Causality: Pre-complexing the copper with the ligand before introducing the reducing agent prevents the transient formation of uncoordinated, highly reactive Cu(I) species that trigger oxidative side reactions[4].
-
-
Reduction and Activation: Add the freshly prepared Sodium Ascorbate solution to the Cu(II)-ligand complex.
-
Self-Validation Checkpoint: The solution must transition from a pale blue (Cu(II)) to a completely colorless or very pale yellow tint. This visual cue confirms the successful reduction to the catalytically active Cu(I) state.
-
-
Reaction Initiation: Inject the activated catalyst complex into the substrate mixture. Stir at room temperature (20–25 °C) for 1 to 2 hours.
-
Reaction Tracking: Monitor the consumption of the azido-benzimidazole via LC-MS or TLC. The high efficiency of the (BimC4A)₃ ligand typically drives the reaction to >95% conversion within 60 minutes[5].
-
Purification: Quench the reaction by adding a metal chelator (e.g., EDTA, 5 mM) to strip the copper. Purify the resulting 1,2,3-triazole-linked benzimidazole via preparative HPLC or dialysis (if conjugated to a macromolecule).
Step-by-step workflow for azido-benzimidazole bioconjugation.
Conclusion
The integration of azido-benzimidazole reagents into click chemistry workflows represents a significant leap in synthetic efficiency. Whether deployed as a biologically active pharmacophore or engineered into a superior Cu(I)-stabilizing ligand like (BimC4A)₃, benzimidazole derivatives solve the fundamental kinetic and solubility bottlenecks associated with traditional CuAAC methodologies. By adopting these advanced reagents and adhering to self-validating protocols, researchers can achieve near-quantitative yields even in the most demanding biological environments.
References
1.[5] "Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition", Organic-Chemistry.org (Abstracting J. Am. Chem. Soc., 2007, 129, 12696-12704), 2.[1] "Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction", ResearchGate, 3.[3] "13TH SYMPOSIUM ON STRUCTURAL PROTEOMICS", StructuralProteomics.net, 4.[4] "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition", NIH.gov (Beilstein J. Org. Chem.), 5.[2] "Syntheses and biological activities of 1,4-disubstituted 1,2,3-triazoles", JOCPR.com,
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. structuralproteomics.net [structuralproteomics.net]
- 4. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-azido-1H-1,3-benzodiazole
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," has transformed the landscape of chemical synthesis, offering a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a comprehensive guide and a detailed, field-proven protocol for the successful execution of the CuAAC reaction using 6-azido-1H-1,3-benzodiazole, a key heterocyclic building block. We delve into the mechanistic underpinnings of the catalytic cycle, explain the critical role of each reaction component, and offer a robust, step-by-step methodology from reaction setup to product purification and characterization. This document is designed to empower researchers to confidently employ this powerful ligation chemistry in drug discovery, materials science, and bioconjugation.
The Scientific Foundation: Mechanism and Rationale
The remarkable efficiency of the CuAAC reaction stems from the ability of a copper(I) catalyst to dramatically accelerate the rate of the Huisgen 1,3-dipolar cycloaddition, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[3][4] This catalytic variant proceeds under mild, often aqueous conditions, and exhibits exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][5] Understanding the role of each component is paramount to achieving high yields and purity.
The CuAAC Catalytic Cycle
The reaction is not a concerted cycloaddition but a stepwise process mediated by the copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product.
Figure 1: The CuAAC Catalytic Cycle.
Core Components and Their Functions
-
Copper Source (CuSO₄·5H₂O): While the active catalyst is Copper(I), it is most conveniently generated in situ from an air-stable and inexpensive Copper(II) salt like copper(II) sulfate pentahydrate.[6][7] The Cu(II) is reduced to the active Cu(I) state by a reducing agent.
-
Reducing Agent (Sodium Ascorbate): Sodium ascorbate is the most popular and effective reducing agent for CuAAC.[8][9] Its primary role is to generate the Cu(I) catalyst at the start of the reaction. Crucially, it also acts as a scavenger for dissolved oxygen, preventing the re-oxidation of the catalytically active Cu(I) to the inactive Cu(II) state.[10]
-
Ligand (Tris(benzyltriazolylmethyl)amine - TBTA): The Cu(I) ion is unstable in many solutions and can undergo disproportionation to Cu(0) and Cu(II).[11] A ligand, such as TBTA, is used to stabilize the Cu(I) oxidation state, preventing both oxidation and the formation of inactive copper aggregates.[7][11] This not only protects the catalyst but also significantly accelerates the reaction.[11] For reactions in organic solvents, TBTA is an excellent choice; for aqueous bioconjugation, water-soluble ligands like THPTA are recommended.[12]
-
Azide (6-azido-1H-1,3-benzodiazole): This is the specific 1,3-dipole for the reaction. Benzimidazoles are privileged scaffolds in medicinal chemistry. The electronic nature and potential for the benzimidazole nitrogen atoms to weakly coordinate with the copper center could influence reactivity, making careful optimization of conditions important.[13]
-
Alkyne Partner: A terminal alkyne is required for this reaction. The protocol is generally applicable to a wide range of aliphatic and aromatic terminal alkynes.
-
Solvent System: The choice of solvent is dictated by the solubility of both the azide and alkyne partners. A 1:1 mixture of tert-Butanol and water is a robust starting point that can dissolve a wide range of polar and non-polar reactants.[14] Other common solvents include DMF, DMSO, and various alcohol/water mixtures.[10]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 6-azido-1H-1,3-benzodiazole with a generic terminal alkyne (e.g., Phenylacetylene) on a 0.5 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-azido-1H-1,3-benzodiazole | Synthesis Grade | N/A | Assumed prepared in-house. |
| Phenylacetylene | Reagent Grade | Major Supplier | Representative alkyne. |
| Copper(II) Sulfate Pentahydrate | ACS Grade | Major Supplier | (CuSO₄·5H₂O) |
| Sodium L-Ascorbate | ≥98% | Major Supplier | Prepare solution fresh. |
| TBTA | ≥97% | Major Supplier | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |
| tert-Butanol | ACS Grade | Major Supplier | |
| Deionized Water | Type 1 | In-house | |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | For extraction. |
| Brine (Saturated NaCl) | N/A | In-house | For work-up. |
| Anhydrous Magnesium Sulfate | ACS Grade | Major Supplier | (MgSO₄) |
| Silica Gel | 230-400 mesh | Major Supplier | For column chromatography. |
| Round-bottom flask, stir bars | N/A | N/A | |
| Argon or Nitrogen gas supply | High Purity | N/A | For inert atmosphere. |
Stock Solution Preparation
-
Copper/Ligand Solution: In a small vial, dissolve TBTA (13.3 mg, 0.025 mmol, 5 mol%) in 1 mL of a 1:1 mixture of DMSO/tert-Butanol. Add CuSO₄·5H₂O (6.2 mg, 0.025 mmol, 5 mol%) and sonicate briefly to dissolve. Causality: Pre-complexing the copper with the ligand is crucial for stability and efficacy.[9]
-
Sodium Ascorbate Solution: In a separate vial, dissolve sodium ascorbate (24.8 mg, 0.125 mmol, 25 mol%) in 1 mL of deionized water. This solution should be prepared fresh immediately before use , as ascorbate solutions can degrade upon exposure to air and light.[15]
Step-by-Step Reaction Procedure
-
Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-azido-1H-1,3-benzodiazole (79.6 mg, 0.5 mmol, 1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 51.1 mg, 0.5 mmol, 1.0 equiv) in 5 mL of a 1:1 mixture of tert-Butanol and water.
-
Inert Atmosphere: Sparge the solution with argon or nitrogen gas for 5-10 minutes to remove dissolved oxygen. This minimizes catalyst oxidation and the potential for Glaser coupling side-products.[6][8]
-
Catalyst Addition: To the stirred solution, add the prepared Copper/TBTA solution via syringe.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution dropwise to the reaction mixture. A slight color change may be observed.
-
Reaction Monitoring: Seal the flask under the inert atmosphere and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), dilute the mixture with 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL) to remove residual water and salts, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography (a gradient of ethyl acetate in hexanes is a good starting point) to yield the pure 1-(1H-1,3-benzodiazol-6-yl)-4-phenyl-1H-1,2,3-triazole.[14][16]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]
Workflow and Optimization
The following diagram outlines the complete experimental workflow, providing a clear path from preparation to final analysis.
Figure 2: Experimental workflow for CuAAC synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Cu(I) oxidized to Cu(II) by air.[10] 2. Degraded Reagents: Sodium ascorbate is unstable in solution; azides can be unstable over long term storage.[10] 3. Poor Solubility: One or both reactants are not fully dissolved. | 1. Ensure proper deoxygenation of the reaction mixture. Use freshly prepared sodium ascorbate solution.[8][10] 2. Use freshly prepared or purified starting materials. 3. Try a different solvent system (e.g., add DMSO as a co-solvent, switch to pure DMF). |
| Multiple Spots on TLC / Side Products | 1. Glaser Coupling: Oxidative homocoupling of the alkyne partner.[6] 2. Reagent Impurity: Starting materials are not pure. | 1. This is promoted by oxygen and excess copper. Ensure a robust inert atmosphere is maintained throughout the reaction.[6][8] 2. Purify starting materials before the reaction. |
| Product is Difficult to Purify / Green Tinge | 1. Copper Contamination: The triazole product can chelate copper ions, making them difficult to remove by chromatography alone.[17] | 1. During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper. 2. Consider using a heterogeneous copper catalyst which can be filtered off.[2] |
Conclusion
The CuAAC click reaction is a powerful and reliable tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By following this detailed protocol and understanding the causal relationships behind each step, researchers can successfully synthesize novel benzimidazole-triazole conjugates. The keys to success are maintaining an active Cu(I) catalytic system through the use of fresh reducing agents and an inert atmosphere, ensuring the solubility of all reactants, and employing proper purification techniques to remove residual copper. This methodology provides a robust foundation for the development of new chemical entities for pharmaceutical and materials science applications.
References
- BenchChem Technical Support Team. (2025).
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
- Various Authors. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update.
- BenchChem. (2025). Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine. Benchchem.
- Xiong, S., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 37(6), 1122–1130.
- Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- Cunha Lima, J. A., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3).
- JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry.
- Alonso, F., et al. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI.
- Singh, I., et al. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Venter, C., et al. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. MDPI.
- Anonymous. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Wiley-VCH. (n.d.). Click Chemistry: Mechanistic and Synthetic Perspectives.
- Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: UV Crosslinking with 6-azido-1H-benzimidazole Probes
: As a Senior Application Scientist, I will now generate the detailed Application Notes and Protocols on the topic of "UV crosslinking methods using 6-azido-1H-benzimidazole probes". The following guide is structured to provide a comprehensive and in-depth technical resource for researchers, scientists, and drug development professionals. The content is designed with full editorial control to best explain the topic, ensuring scientific integrity and providing actionable protocols.
Introduction: The Power of Proximity - Unveiling Molecular Interactions
Understanding the intricate dance of molecules within a living cell is fundamental to advancing drug discovery and deciphering complex biological processes. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these transient interactions by creating covalent bonds between a small molecule probe and its interacting partners upon photoactivation.[1][2] Among the arsenal of photoreactive groups, aryl azides have a long-standing history, and the 6-azido-1H-benzimidazole scaffold offers unique advantages for these studies.[3][4]
The benzimidazole core is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs and known for its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[5][6][7][8][9] By incorporating a photoactivatable azido group onto this versatile scaffold, we create a powerful tool to identify the specific protein targets of benzimidazole-based compounds and other molecules of interest.[10][11]
This guide provides a comprehensive overview of UV crosslinking methods utilizing 6-azido-1H-benzimidazole probes, from the fundamental principles to detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for target identification and validation.
Scientific Principles: From Photon to Covalent Bond
The core of this technique lies in the photochemistry of the aryl azide group. When a 6-azido-1H-benzimidazole probe is exposed to UV light, the azide moiety absorbs energy and undergoes photolysis, releasing molecular nitrogen (N₂).[4] This process generates a highly reactive nitrene intermediate.[4][12][13]
This transient nitrene can then undergo several reactions, primarily insertion into C-H and N-H bonds of nearby molecules, forming a stable covalent bond.[12][13] This effectively "captures" the interacting partner at the moment of irradiation. The benzimidazole scaffold itself absorbs UV light, a property that can be both an advantage and a consideration in experimental design.[14][15]
It is crucial to understand that the choice of UV wavelength is critical. While shorter wavelengths (e.g., 254 nm) can be effective, they can also cause damage to biological molecules.[13] Longer wavelength UV-A (320-400 nm) is generally preferred to minimize off-target damage and is often sufficient for activating aryl azides, especially those with modified phenyl rings.[13][16]
Experimental Design and Key Considerations
A successful UV crosslinking experiment with 6-azido-1H-benzimidazole probes hinges on careful planning and optimization. Here are the critical factors to consider:
Probe Design:
-
Linker Arm: The length and chemical nature of the linker connecting the benzimidazole core to the azido group and any reporter tags (e.g., biotin, alkyne) are crucial. The linker should be long enough to allow the photoreactive group to reach interacting partners without disrupting the primary binding interaction.
-
Reporter Tag: For downstream enrichment and identification, a reporter tag is essential. An alkyne tag allows for "click" chemistry with an azide-functionalized reporter (e.g., biotin-azide), while a biotin tag allows for direct capture on streptavidin-coated beads.[17][18]
Experimental Conditions:
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they can quench the reactive nitrene intermediate.[12][13] Phosphate-buffered saline (PBS) or HEPES-buffered saline are suitable alternatives. Also, avoid thiol-containing reducing agents like DTT or β-mercaptoethanol, as they can reduce the azide group, rendering it inactive.[12][13]
-
UV Light Source and Exposure: The choice of UV lamp and the duration of irradiation are critical parameters that must be empirically determined. A lamp with selectable wavelengths (e.g., 254 nm, 302 nm, 365 nm) provides flexibility.[13] Over-exposure can lead to non-specific crosslinking and protein damage, while under-exposure will result in low yields.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
No UV control: To identify non-covalently bound proteins.
-
Probe without azido group: To control for non-specific binding of the benzimidazole scaffold.
-
Competition control: Pre-incubation with an excess of the non-photoreactive parent compound to demonstrate specific binding.
-
Core Experimental Workflow
The overall workflow for a typical UV crosslinking experiment using a 6-azido-1H-benzimidazole probe can be summarized in the following steps:
Caption: A generalized workflow for target identification using UV crosslinking with 6-azido-1H-benzimidazole probes.
Detailed Protocols
Protocol 1: In Vitro UV Crosslinking of a Purified Protein
This protocol is designed to validate the crosslinking of your probe to a known or suspected protein target.
Materials:
-
6-azido-1H-benzimidazole probe
-
Purified target protein
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
UV crosslinker with a 365 nm lamp
-
SDS-PAGE materials (gels, running buffer, loading dye)
-
Coomassie stain or Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified protein at a final concentration of 1-5 µM and the 6-azido-1H-benzimidazole probe at a 5-10 fold molar excess in the amine-free buffer. Include a "no UV" control.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C to allow for binding.
-
UV Irradiation: Place the open tubes on ice in the UV crosslinker. Irradiate with 365 nm UV light for 5-30 minutes. The optimal time should be determined empirically.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE. Visualize the results by Coomassie staining or Western blotting using an antibody against the target protein. A successful crosslinking event will result in a higher molecular weight band corresponding to the protein-probe conjugate.
Protocol 2: Photoaffinity Labeling in Live Cells and Target Enrichment
This protocol outlines the steps for identifying the cellular targets of your probe.
Materials:
-
Cultured cells
-
6-azido-1H-benzimidazole probe with a reporter tag (e.g., alkyne)
-
Cell culture medium
-
PBS
-
UV crosslinker (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate) or streptavidin beads
-
SDS-PAGE and Western blot reagents
-
Materials for mass spectrometry analysis
Procedure:
-
Cell Treatment: Treat cultured cells with the 6-azido-1H-benzimidazole probe at a predetermined optimal concentration for a specified time. Include appropriate controls (e.g., vehicle-only, no UV).
-
UV Crosslinking: Wash the cells with PBS to remove excess probe. Irradiate the cells with 365 nm UV light for 5-15 minutes.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click Chemistry (for alkyne-tagged probes): To the cell lysate, add biotin-azide, copper sulfate, TBTA ligand, and freshly prepared sodium ascorbate. Incubate for 1-2 hours at room temperature.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting or proceed with in-gel or in-solution digestion for mass spectrometry-based protein identification.[17][19][20]
Data Presentation and Interpretation
Table 1: Critical Parameters for UV Crosslinking Experiments
| Parameter | Recommended Range | Key Considerations |
| Probe Concentration | 1-10 µM (in vitro), 1-50 µM (in cells) | Titrate to find the optimal concentration that maximizes specific labeling and minimizes off-target effects. |
| UV Wavelength | 350-370 nm | Long-wave UV minimizes damage to biological molecules.[13] |
| UV Irradiation Time | 5-30 minutes | Optimize to achieve efficient crosslinking without causing significant protein degradation.[21] |
| Temperature | 4°C or on ice | Helps to maintain protein stability during irradiation. |
| Buffer | Amine-free (e.g., PBS, HEPES) | Primary amines will quench the reactive nitrene.[12][13] |
Interpreting Mass Spectrometry Data: The identification of crosslinked peptides by mass spectrometry can be challenging due to their low abundance and complex fragmentation patterns.[20][22] Specialized software and search algorithms are often required to confidently identify the crosslinked peptides and pinpoint the site of modification.
Caption: The photoactivation mechanism of a 6-azido-1H-benzimidazole probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low crosslinking efficiency | Insufficient UV exposure | Increase irradiation time or use a more powerful lamp. |
| Probe concentration too low | Increase probe concentration. | |
| Presence of quenching agents | Ensure buffer is free of primary amines and thiols.[12][13] | |
| High background/non-specific binding | UV exposure too long | Decrease irradiation time. |
| Probe concentration too high | Decrease probe concentration. | |
| Insufficient washing during enrichment | Increase the number and stringency of wash steps. | |
| Protein degradation | Excessive UV exposure | Reduce irradiation time or use a longer wavelength. |
| Inadequate protease inhibitors | Ensure fresh and complete protease inhibitor cocktail is used during lysis. |
Conclusion
UV crosslinking with 6-azido-1H-benzimidazole probes is a robust and versatile method for identifying the direct binding partners of small molecules in complex biological systems. The inherent biological relevance of the benzimidazole scaffold makes these probes particularly valuable for drug discovery and chemical biology research. By carefully designing the probe, optimizing experimental conditions, and employing appropriate controls, researchers can confidently identify and validate novel molecular interactions, paving the way for a deeper understanding of cellular processes and the development of new therapeutic strategies.
References
-
Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification. ACS Applied Materials & Interfaces. [Link]
-
An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS. [Link]
-
Target Identification Using Chemical Probes. Centre for Medicines Discovery. [Link]
-
Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. eScholarship. [Link]
-
Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. PMC. [Link]
-
Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC. [Link]
-
Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. SpringerLink. [Link]
-
Synthesis and characterization of new benzimidazole-containing azide derivatives catalyzed by CdO nanoparticles and their inhibitory effect on alkaline phosphatase. ResearchGate. [Link]
-
Photoaffinity labelling with small molecules. OUCI. [Link]
-
DESIGNER BENZIMIDAZOLES: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. The University of Texas at Austin. [Link]
-
Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Royal Society of Chemistry. [Link]
-
Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
-
Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine. PubMed. [Link]
-
Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. [Link]
-
Dual Photochemistry of Benzimidazole. PMC. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC. [Link]
-
Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine. MDPI. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link]
-
Target Identification and Mode of Action Studies. University of Florida. [Link]
-
Chemical Cross-linking Mass Spectrometry for Profiling Protein Structures and Protein-Protein Interactions. Longdom Publishing. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link]
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PMC. [Link]
-
A simple photo-affinity labeling protocol. Chemical Communications (RSC Publishing). [Link]
-
Mechanisms of Corneal Tissue Cross-linking in Response to Treatment with Topical Riboflavin and Long-Wavelength Ultraviolet Radiation (UVA). PMC. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
Corneal Cross-Linking: The Evolution of Treatment for Corneal Diseases. Frontiers. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Journal of Pharmaceutical Negative Results. [Link]
-
The biology of corneal cross-linking derived from ultraviolet light and riboflavin. PubMed. [Link]
-
Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. MDPI. [Link]
-
Enzymatic Resistance of Corneas Crosslinked Using Riboflavin in Conjunction With Low Energy, High Energy, and Pulsed UVA Irradiation Modes. IOVS. [Link]
-
UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles. RSC Publishing. [Link]
-
Oxidative stress induced by UVA photoactivation of the tryptophan UVB photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) inhibits nucleotide excision repair in human cells. PubMed. [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
-
UV spectra obtained for benzimidazole at pH 2, 5.5, 6.5 and 10 at 25... ResearchGate. [Link]
Sources
- 1. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative stress induced by UVA photoactivation of the tryptophan UVB photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) inhibits nucleotide excision repair in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. drughunter.com [drughunter.com]
- 19. escholarship.org [escholarship.org]
- 20. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. longdom.org [longdom.org]
Bioorthogonal labeling of proteins using azido-benzimidazoles
An In-Depth Technical Guide to Bioorthogonal Labeling of Proteins Using Azido-Benzimidazoles
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Targeted Labeling and Bioorthogonal Chemistry
Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environments, offering tools to tag and visualize proteins, glycans, and lipids with minimal perturbation to the biological system.[1] These reactions rely on pairs of mutually reactive functional groups that are abiotic and therefore do not cross-react with cellular components.[2] The azide group, in particular, has emerged as a premier chemical reporter due to its small size, metabolic stability, and lack of endogenous reactivity.[3][4]
This guide focuses on a specialized class of probes: azido-benzimidazoles . The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with various protein classes.[5][6] By functionalizing this scaffold with an azide group, we create a powerful chemical probe capable of targeted, covalent labeling of specific proteins.[7][8] These probes can be used as activity-based protein profiling (ABPP) tools to identify protein targets, assess enzyme activity, and screen for inhibitor efficacy in complex biological systems.[7]
The subsequent detection of the azide-tagged protein is typically achieved through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[9] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts rapidly and specifically with the azide under physiological conditions, making it ideal for live-cell imaging and in vivo studies where the cytotoxicity of copper is a concern.[10][11]
This document provides a comprehensive overview of the principles, workflows, and detailed protocols for utilizing azido-benzimidazole probes for targeted protein labeling.
The Chemistry: Targeted Labeling and Bioorthogonal Ligation
The process is a two-step strategy:
-
Targeted Covalent Labeling: An azido-benzimidazole probe, often designed with a reactive "warhead" (e.g., fluoroacetamidine), is introduced to a biological system.[7] The benzimidazole core directs the probe to a specific class of proteins (e.g., protein arginine deiminases, PADs), where the warhead forms a covalent bond with a residue in the active site. The result is a protein selectively tagged with an azide handle.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A reporter molecule (e.g., a fluorophore or biotin) functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), is added. The inherent ring strain of the DBCO group dramatically accelerates the [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[9][12]
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Workflows and Protocols
A typical workflow involves incubating cells or lysates with the azido-benzimidazole probe, followed by removal of excess probe, and then reacting the azide-labeled proteins with a strained alkyne reporter for downstream analysis.
Caption: General experimental workflow for protein labeling with azido-benzimidazoles.
Protocol 1: In-Cell Labeling and Fluorescence Microscopy
This protocol is designed for labeling target proteins in living cells and subsequent visualization via fluorescence microscopy.
Rationale: Performing the labeling in live cells provides insights into protein localization and dynamics in a native context. The copper-free SPAAC reaction is essential here to avoid cellular toxicity.[9]
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes.
-
Azido-benzimidazole probe (e.g., BB-F-Yne[7]); stock solution in DMSO (e.g., 10 mM).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
-
DBCO-functionalized fluorophore (e.g., DBCO-488, DBCO-555); stock solution in DMSO (e.g., 1-10 mM).
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS.
-
(Optional) Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
(Optional) Nuclear counterstain: DAPI solution.
Procedure:
-
Probe Labeling:
-
To cells at 70-80% confluency, add the azido-benzimidazole probe to the culture medium to a final concentration of 1-10 µM.
-
Expert Insight: The optimal concentration and incubation time must be determined empirically. A good starting point is a time course (e.g., 1, 4, 8 hours) at a fixed concentration (e.g., 5 µM).
-
-
Incubate cells for the desired time under normal growth conditions (37°C, 5% CO₂).
-
Negative Control: Prepare a parallel dish of cells treated with an equivalent volume of DMSO (vehicle control).
-
-
Wash:
-
Gently aspirate the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS to thoroughly remove the unbound probe.[10] This step is critical for minimizing background fluorescence.
-
-
SPAAC Reaction:
-
Prepare the DBCO-fluorophore staining solution by diluting the stock into pre-warmed culture medium to a final concentration of 5-10 µM.[10]
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Fixation:
-
Aspirate the staining solution and wash the cells three times with pre-warmed PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[10]
-
Wash twice with PBS.
-
-
(Optional) Permeabilization and Counterstaining:
-
If visualizing intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[10]
-
Wash twice with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei, then wash twice with PBS.
-
-
Imaging:
-
Add a final volume of PBS to the dish and image using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and DAPI.
-
Validation: The negative control (DMSO-treated) cells should show minimal fluorescence, confirming that the signal is dependent on the presence of the azide probe.
-
Protocol 2: Cell Lysate Labeling and In-Gel Fluorescence Analysis
This protocol is for labeling proteins in a cell lysate and analyzing the results by SDS-PAGE.
Rationale: Labeling in a lysate is useful for biochemical characterization and for screening probe specificity across the entire proteome. It also allows for the use of reagents that may not be cell-permeable.
Materials:
-
Cells cultured and treated with an azido-benzimidazole probe as described in Protocol 1 (Step 1).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Cell scraper.
-
Microcentrifuge.
-
Protein quantification assay (e.g., BCA assay).
-
DBCO-functionalized fluorophore (e.g., DBCO-TAMRA).
-
SDS-PAGE loading buffer.
Procedure:
-
Cell Harvest and Lysis:
-
After probe incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.[13]
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay. This ensures equal loading for the subsequent click reaction and gel analysis.
-
-
SPAAC Reaction in Lysate:
-
In a microcentrifuge tube, combine 25-50 µg of protein lysate with the DBCO-fluorophore to a final concentration of 50-100 µM.
-
Adjust the final volume with lysis buffer or PBS.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Negative Control: Use lysate from DMSO-treated cells and perform the same click reaction.
-
-
SDS-PAGE Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
Validation: Visualize the labeled proteins using an in-gel fluorescence scanner with the appropriate excitation/emission wavelengths. A distinct band or pattern of bands should appear in the probe-treated lane but not in the negative control lane.
-
The gel can subsequently be stained with Coomassie Blue to visualize the total protein profile and confirm equal loading.
-
Data Summary
Successful labeling depends on several factors. The following table provides typical parameters that serve as a starting point for optimization.
| Parameter | In-Cell Labeling | In-Lysate Labeling | Rationale / Key Consideration |
| Probe Concentration | 1 - 10 µM | 1 - 10 µM (in culture) | Must be optimized to balance labeling efficiency with potential off-target effects or cytotoxicity. |
| Probe Incubation Time | 1 - 8 hours | 1 - 8 hours (in culture) | Dependent on the rate of protein turnover and probe uptake/binding kinetics. |
| DBCO-Reporter Conc. | 5 - 20 µM | 50 - 100 µM | Higher concentration in lysate compensates for increased complexity and potential non-specific interactions.[14][15] |
| SPAAC Reaction Time | 30 - 60 minutes | 1 - 2 hours | Generally rapid, but longer incubation can improve signal in dilute samples. |
| Temperature | 37°C | Room Temperature | In-cell labeling occurs at physiological temperature; lysate reactions are typically run at room temp for convenience. |
Troubleshooting
-
High Background Signal:
-
No/Weak Signal:
-
Cause: Probe concentration is too low, incubation time is too short, or the target protein is not expressed/active in the chosen cell line.
-
Solution: Increase probe concentration and/or incubation time. Confirm target expression via Western Blot or other methods. Ensure the DBCO-reporter is not degraded.
-
-
Non-Specific Bands (In-Gel Analysis):
-
Cause: The benzimidazole probe may have "off-targets."
-
Solution: This is a key finding of an ABPP experiment.[7] To confirm specificity, consider using a competitive inhibitor alongside the probe. Target engagement should be reduced in the presence of the competitor.
-
References
-
Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(30), 6277–6280. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Technology. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Kang, S. W., Lee, S., Na, J. H., Yoon, H. I., Lee, D. E., Koo, H., ... & Kim, K. (2014). Cell labeling and tracking method without distorted signals by phagocytosis of macrophages. Theranostics, 4(4), 420–431. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4353–4364. [Link]
-
Science.gov. (n.d.). labeled benzimidazole derivatives: Topics by Science.gov. Science.gov. [Link]
-
Manz, M., & Kaltbeitzel, A. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. New Journal of Chemistry, 39(5), 3469-3472. [Link]
-
Gèze, C., Schibler, A., Lherbet, C., & Bernardes-Génisson, V. (2021). A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. Journal of the American Chemical Society Au, 1(4), 438–449. [Link]
-
Parker, C. W., Letham, D. S., & Entsch, B. (2002). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. Molecules, 7(6), 498–514. [Link]
-
Shie, P., & Chen, Y. (2020). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 4(2), 021502. [Link]
-
Jones, J. E., Slack, R. J., & Thompson, P. R. (2018). The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). ACS Chemical Biology, 13(5), 1279–1285. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). A Comparative Study of Bioorthogonal Reactions with Azides. Angewandte Chemie International Edition, 47(12), 2253–2255. [Link]
-
Lang, K., & Chin, J. W. (2014). Bioorthogonal chemistry. eScholarship, University of California. [Link]
-
Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. [Link]
-
Pozdnyakov, I. A., Gerasimova, A. I., Metelitsa, A. V., Tkachev, V. V., Aldoshin, S. M., Minkin, V. I., & Dubonosov, A. D. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]
-
Wang, Z., Zhang, J., & Li, J. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 26(23), 17089. [Link]
-
Obaid, R. J. (2019). New Benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 66(11), 1301–1313. [Link]
-
Gèze, C., Schibler, A., Lherbet, C., & Bernardes-Génisson, V. (2021). A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. JACS Au, 1(4), 438-449. [Link]
-
Click Chemistry Tools. (n.d.). Copper free cell labeling protocol. Click Chemistry Tools Resources. [Link]
-
Kalesse, M., & von Kries, J. P. (2024). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 20, 199-224. [Link]
-
Beatty, K. E., Liu, J. C., & Tirrell, D. A. (2006). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 45(44), 7364-7367. [Link]
-
Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications. Abberior Support. [Link]
-
Mondal, M., & Li, Y. (2016). Benzimidazole covalent probes and the gastric H(+)/K(+)-ATPase as a model system for protein labeling in a copper-free setting. Molecular BioSystems, 12(6), 1772–1780. [Link]
-
IQAC-CSIC. (n.d.). Protein labeling methods. Medicinal Chemistry & Synthesis. [Link]
-
ResearchGate. (n.d.). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. ResearchGate Publications. [Link]
-
Pozdnyakov, I. A., Gerasimova, A. I., Metelitsa, A. V., Tkachev, V. V., Aldoshin, S. M., Minkin, V. I., & Dubonosov, A. D. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]
-
Kumar, R., & Kumar, S. (2021). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry, 156(5), 657–670. [Link]
-
ResearchGate. (n.d.). A benzimidazole-based new fluorogenic differential/sequential chemosensor for Cu2+, Zn2+, CN-, P2O74-, DNA, its live-cell imaging and pyrosequencing applications. ResearchGate Publications. [Link]
-
ResearchGate. (2026). Synthesis and characterization of new benzimidazole-containing azide derivatives catalyzed by CdO nanoparticles and their inhibitory effect on alkaline phosphatase. ResearchGate Publications. [Link]
-
Gaunt, D. M. (2004). Characterisation of the benzimidazole-binding site on the cytoskeletal protein tubulin. Doctoral dissertation, University of Technology, Sydney. [Link]
-
Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal reactions for labeling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeled benzimidazole derivatives: Topics by Science.gov [science.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole covalent probes and the gastric H(+)/K(+)-ATPase as a model system for protein labeling in a copper-free setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Note: Copper-Free Click Chemistry (SPAAC) with Benzimidazole Azides for Targeted Protein Labeling
Executive Summary
Strain-promoted azide-alkyne cycloaddition (SPAAC) has fundamentally transformed bioorthogonal chemistry by enabling rapid, highly specific conjugation without the need for cytotoxic copper catalysts[1]. When integrated with benzimidazole-based small molecules, SPAAC provides a powerful platform for targeted protein profiling, target identification, and live-cell imaging. This application note details the mechanistic rationale, kinetic considerations, and self-validating experimental protocols for utilizing benzimidazole azides in advanced SPAAC workflows, with a specific focus on labeling the gastric H+/K+-ATPase (ATP4A) and intracellular targets.
Mechanistic Causality & Rationale
The Benzimidazole Pharmacophore
Benzimidazole is a "privileged structure" in medicinal chemistry, exhibiting high-affinity binding to diverse biological targets, most notably the luminal K+ binding site of the gastric H+/K+-ATPase[2]. By functionalizing the benzimidazole core with an azide (–N₃) moiety, researchers generate a dual-purpose probe. The benzimidazole domain drives precise spatial localization and target engagement, while the azide serves as an inert, bioorthogonal chemical reporter.
The Causality of the Two-Step SPAAC Approach
A common question in probe design is: Why not directly conjugate the fluorophore to the benzimidazole? The causality lies in steric hindrance. The binding pockets of targets like the H+/K+-ATPase are highly sensitive to steric bulk[3]. Direct conjugation of a large fluorophore (often >800 Da) can completely abrogate the probe's binding affinity. The azide group, being exceptionally small and uncharged, does not perturb the native binding kinetics[4]. Once the benzimidazole azide is securely bound to the target, SPAAC is deployed. The reaction relies on the massive ring strain (~18 kcal/mol) of cyclooctynes (e.g., DBCO, BCN) to drive the cycloaddition with the azide spontaneously at physiological temperatures, forming a stable triazole linkage without generating damaging reactive oxygen species (ROS)[1][4].
Mechanistic pathway of benzimidazole azide targeting and SPAAC labeling.
Kinetic Considerations and Reagent Selection
The success of a SPAAC workflow heavily depends on the structural properties of the strained alkyne. While BCN (Bicyclononyne) and DBCO (Dibenzocyclooctyne) both offer excellent reaction kinetics with azides, their lipophilicity and cellular permeability dictate their specific applications[4][5].
Table 1: Kinetic and Physicochemical Parameters of Strained Alkynes in SPAAC
| Strained Alkyne | Structure Type | Second-Order Rate Constant ( | Lipophilicity / Permeability | Optimal Application |
| BCN | Bicyclononyne | ~0.14 – 1.0 | High / Excellent | Live-cell imaging, fast kinetics |
| DBCO (DIBAC) | Dibenzocyclooctyne | ~0.3 – 1.0 | High / Excellent | In vitro profiling, robust stability |
| DIBO | Dibenzocyclooctyne | ~0.05 – 0.1 | Moderate / Good | Surface labeling, slower kinetics |
| BARAC | Biarylazacyclooctynone | ~0.9 – 3.0 | Low / Poor | Cell-free rapid conjugations |
Note: DBCO is highly preferred for benzimidazole azide conjugation due to its superior stability in aqueous buffers and minimal cross-reactivity with endogenous thiols[4][6].
Experimental Workflows
Workflow for targeted protein labeling using benzimidazole azide SPAAC.
Self-Validating Protocols
A robust bioorthogonal protocol must be self-validating to rule out false positives caused by non-specific hydrophobic interactions or background fluorescence.
Protocol A: In Vitro Labeling of Gastric H+/K+-ATPase (ATP4A)
This protocol utilizes a benzimidazole azide probe to covalently or tightly bind ATP4A, followed by DBCO-fluorophore ligation.
Step-by-Step Methodology:
-
Target Preparation: Suspend purified gastric vesicles (containing ATP4A) in 50 mM Tris-HCl (pH 7.4) at a protein concentration of 1 mg/mL.
-
Probe Incubation: Add the benzimidazole azide probe to a final concentration of 10 µM. Incubate at 37°C for 60 minutes to allow for complete target engagement.
-
Clearance (Crucial Step): Centrifuge the vesicles at 100,000 × g for 30 minutes. Resuspend in fresh buffer to remove all unbound azide probe. Causality: Free azide will competitively consume the DBCO reagent, destroying the signal-to-noise ratio.
-
SPAAC Ligation: Add DBCO-TAMRA (or DBCO-Cyanine) to a final concentration of 25 µM. Incubate in the dark at room temperature for 2 hours.
-
Detection: Resolve proteins via SDS-PAGE and visualize using an in-gel fluorescence scanner.
Self-Validation Checkpoint (Competitive Inhibition): Run a parallel cohort pre-incubated with 100 µM of a known, non-azide-bearing competitive inhibitor (e.g., TAK-438 or unmodified omeprazole)[2]. If the benzimidazole azide is truly binding the specific active site, the competitor will block it, and the final fluorescent signal will be reduced to near-zero. A persistent signal indicates non-specific binding.
Protocol B: Live-Cell Intracellular SPAAC
This workflow tracks intracellular targets in living cells using cell-permeable reagents[7].
Step-by-Step Methodology:
-
Cell Culture: Seed target cells (e.g., CAL27 or HeLa) in 6-well plates and grow to 80% confluency.
-
Probe Administration: Treat cells with 5 µM benzimidazole azide for 1 hour at 37°C.
-
Wash: Wash cells 3× with pre-warmed PBS to remove extracellular probe.
-
Bioorthogonal Labeling: Add 10 µM of a highly permeable strained alkyne (e.g., DBCO-BDP FL or DBCO-TAMRA) in complete media. Incubate for 1 hour at 37°C[7].
-
Analysis: Trypsinize cells, wash 3× with PBS containing 2% BSA, and analyze via flow cytometry or fix for confocal microscopy.
Self-Validation Checkpoint (Permeability Control): Split the cell population during Step 4. Treat Cohort A with the membrane-permeable DBCO-TAMRA, and Cohort B with a strictly membrane-impermeable alkyne (e.g., sulfo-Cy5-DBCO)[7]. If the SPAAC reaction is genuinely occurring intracellularly, Cohort B will show negligible fluorescence, validating that the target complex is inside the cell and not merely stuck to the outer plasma membrane.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes when executing the self-validating protocols described above.
Table 2: Quantitative Data Summary for Benzimidazole Azide SPAAC Labeling
| Experimental Condition | Target System | Readout Method | Expected S/N Ratio | Labeling Efficiency | Validation Status |
| In Vitro (Purified) | ATP4A Vesicles | In-gel Fluorescence | > 50:1 | > 85% | Validated |
| Competitive Inhibition | ATP4A Vesicles | In-gel Fluorescence | < 2:1 (Background) | < 5% | Confirms Specificity |
| Live-Cell (Intracellular) | Intracellular Targets | Flow Cytometry | 15:1 – 25:1 | ~ 60–75% | Validated |
| Impermeable Control | Intracellular Targets | Flow Cytometry | < 1.5:1 | < 2% | Confirms Internalization |
References
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: PMC / National Institutes of Health URL:[Link]
-
Benzimidazole covalent probes and the gastric H+/K+-ATPase as a model system for protein labeling in a copper-free setting Source: Molecular BioSystems (RSC Publishing) URL:[Link]
-
Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO Source: Chemical & Biomedical Imaging (ACS Publications) URL:[Link]
-
Selective chemical labeling of proteins Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Bioorthogonal Chemistry and Its Applications Source: ACS Publications URL:[Link]
-
STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy Source: PMC / National Institutes of Health URL:[Link]
-
Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase (TAK-438) Source: ResearchGate URL:[Link]
-
Analysis of the Gastric H,K ATPase for Ion Pathways and Inhibitor Binding Sites Source: ResearchGate URL:[Link]
Sources
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 6. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Photoaffinity Labeling of Drug Targets Using 6-Azido-1H-1,3-Benzodiazole
Introduction & Scientific Rationale
Photoaffinity labeling (PAL) is a cornerstone technique in chemoproteomics, enabling the identification of transient and low-affinity drug-target interactions directly within complex biological environments. The technique relies on incorporating a photoreactive moiety into a small molecule ligand, which, upon light activation, forms a highly reactive intermediate that covalently crosslinks to the nearest biomolecule[1].
The 6-azido-1H-1,3-benzodiazole (6-azidobenzimidazole) scaffold represents a highly specialized and advantageous photoreactive group. The benzimidazole core is a privileged pharmacophore that structurally mimics purines (such as adenine) and nucleotides, making it an exceptional foundation for designing probes targeting kinases, ATPases, and G-protein coupled receptors. The use of aryl azides for protein photoaffinity labeling was first pioneered in 1969[2], and modern adaptations utilizing the azidobenzimidazole core offer excellent regioselectivity and labeling efficiency when irradiated at appropriate wavelengths[3].
Mechanistic Photochemistry
Upon ultraviolet (UV) irradiation (typically 300–365 nm), the 6-azido group extrudes nitrogen gas (
-
Direct Insertion : Rapid insertion into adjacent C-H or heteroatom-H (N-H, O-H) bonds of the target protein.
-
Intersystem Crossing : Relaxation into a triplet nitrene diradical, which reacts via radical recombination.
-
Ring Expansion : Isomerization into a long-lived, electrophilic dehydroazepine intermediate, which is highly susceptible to nucleophilic attack by nearby lysine amines or cysteine thiols[4].
Photochemical activation pathways of 6-azido-1H-1,3-benzodiazole upon UV irradiation.
Comparative Analysis of Photoreactive Groups
To contextualize the utility of 6-azidobenzimidazole, it is critical to compare it against other standard PAL moieties. Aryl azides offer a balance of small steric bulk and high reactivity, though their potential for ring expansion increases the labeling radius compared to diazirines[4].
Table 1: Comparison of Common Photoaffinity Labeling Groups
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Steric Bulk | Reactivity Profile & Half-life |
| Aryl Azide (e.g., 6-Azidobenzimidazole) | 260–365 nm | Nitrene / Dehydroazepine | Small | High reactivity; longer half-life due to ring expansion allows labeling of nucleophilic residues. |
| Diazirine | 350–360 nm | Carbene | Very Small | Extremely high reactivity; ultra-short half-life limits non-specific background labeling. |
| Benzophenone | 350–365 nm | Diradical | Bulky | Moderate reactivity; reversible activation allows prolonged irradiation without rapid depletion. |
Experimental Workflow & Self-Validating Systems
A robust PAL experiment must be a self-validating system. The protocol below integrates mandatory control arms—specifically, a No-UV control and a Competitive Profiling control —to definitively distinguish true pharmacological targets from non-specific background binders.
Step-by-step workflow for photoaffinity labeling and target deconvolution.
Reagent Preparation & Causality
-
Buffer Selection : Use HEPES or PBS (pH 7.4). Crucial Causality : Strictly avoid buffers containing primary amines (e.g., Tris or glycine) during photoactivation. The dehydroazepine intermediate formed by aryl azides will preferentially react with free primary amines in the buffer, quenching the crosslinking reaction and resulting in false negatives[5].
-
Wavelength Selection : While plain phenyl azides often require harsh short-wave UV (254 nm), 6-azidobenzimidazole derivatives can be efficiently activated at ~300–365 nm[3]. Utilizing the longest effective wavelength (e.g., 365 nm) minimizes UV-induced protein degradation and background phototoxicity in live cells[4].
Step-by-Step Protocol
Step 1: Probe Incubation (Binding Phase)
-
Prepare three experimental arms:
-
Arm A (Probe): 6-azidobenzimidazole probe (1–10 µM).
-
Arm B (Competition Control): Probe (1–10 µM) + Unmodified parent drug (100 µM, 10x–100x excess).
-
Arm C (No-UV Control): Probe (1–10 µM), kept strictly in the dark.
-
-
Incubate the probes with live cells or cell lysates for 30–60 minutes at 37°C to allow equilibrium binding.
Step 2: Photoactivation (Crosslinking Phase)
-
Transfer the samples (except Arm C) to a 6-well plate or shallow dish on a bed of ice. Causality: Ice prevents thermal degradation of the proteins and reduces the diffusion rate of the long-lived dehydroazepine intermediate, tightening the spatial resolution of the labeling.
-
Irradiate the samples using a UV crosslinker (300–365 nm, ~10–50 mJ/cm²) for 5 to 15 minutes.
Step 3: Lysis and Bioorthogonal Conjugation (Click Chemistry) (Assuming the probe contains an alkyne handle for enrichment)
-
If using live cells, wash with cold PBS and lyse using RIPA buffer (amine-free).
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding:
-
Biotin-azide (100 µM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
- (1 mM)
-
Sodium ascorbate (1 mM, freshly prepared)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
Step 4: Enrichment and Washing
-
Add mass spectrometry-compatible Streptavidin magnetic beads to the lysate. Incubate for 2 hours at room temperature.
-
Wash the beads stringently: 2x with 1% SDS in PBS, 2x with 8M Urea in PBS, and 3x with 50 mM Ammonium Bicarbonate (ABC). Causality: Harsh washing with SDS and Urea disrupts all non-covalent protein-protein and probe-protein interactions, ensuring that only covalently modified targets remain on the beads.
Step 5: Digestion and LC-MS/MS Analysis
-
Resuspend the beads in 50 mM ABC and reduce/alkylate with DTT (10 mM) and Iodoacetamide (20 mM).
-
Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
-
Elute the peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Q-Exactive).
Data Interpretation & Validation
To validate a target, the quantitative MS data (e.g., Label-Free Quantification or TMT ratios) must satisfy two conditions:
-
Light Dependency : The protein must be highly enriched in Arm A compared to Arm C (No-UV). This confirms the interaction is driven by photochemical crosslinking.
-
Pharmacological Specificity : The protein's abundance must be significantly reduced in Arm B (Competition) compared to Arm A. This proves the probe binds to a specific, saturable pharmacological pocket rather than acting as a non-specific lipophilic sink.
References
- Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.
- Photoaffinity Labelling. Domainex.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH / PMC.
- Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Thermo Fisher Scientific.
- Fluoro Aryl Azides: Synthesis, Reactions and Applications. ResearchGate.
Sources
- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Synthesis of 1,2,3-Triazole Linked Benzimidazole Derivatives
Abstract
This guide details the synthetic protocols for constructing hybrid pharmacophores combining benzimidazole and 1,2,3-triazole moieties.[1][2][3][4][5] These hybrids are privileged structures in drug discovery, exhibiting potent antiviral (e.g., SARS-CoV-2, Influenza), anticancer (EGFR inhibition), and antimicrobial profiles. This note moves beyond generic textbook descriptions to provide a field-validated, scalable workflow, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —commonly known as "Click Chemistry"—as the key coupling step.
Introduction & Strategic Analysis
The fusion of a benzimidazole core with a 1,2,3-triazole linker creates a "bioisostere" system. The benzimidazole acts as a purine mimic, interacting with biological targets like DNA gyrase or kinases, while the triazole ring serves as a stable, non-hydrolyzable amide bond replacement that improves solubility and metabolic stability.
Retrosynthetic Logic
The most robust synthetic strategy relies on a convergent approach:
-
Core Synthesis: Construction of the benzimidazole scaffold.
-
Functionalization: Installation of a "clickable" handle (alkyne or azide).[6]
-
Ligation: CuAAC coupling to fuse the two fragments.
Why Propargylation of Benzimidazole? While one can install the azide on the benzimidazole, handling organic azides early in a multi-step synthesis poses safety risks. It is operationally safer and more efficient to N- or S-alkylate the benzimidazole with propargyl bromide (alkyne handle) and couple it with a separately prepared aryl azide.
Figure 1: Retrosynthetic disconnection showing the convergent "Click" strategy.
Detailed Experimental Protocols
Phase 1: Synthesis of the Benzimidazole Core
We will describe two variations based on the desired linkage: C-linked (Carbon-Carbon) and S-linked (Thio-ether), as the presence of sulfur often enhances antimicrobial potency.
Protocol A: 2-Phenylbenzimidazole (C-Linked Core)
Targeting anticancer/kinase inhibitor scaffolds.
Reagents:
-
o-Phenylenediamine (OPD): 10 mmol (1.08 g)
-
Benzaldehyde: 10 mmol (1.06 g)
-
Ammonium Chloride (
): 40 mmol (2.14 g) -
Solvent: Acetonitrile (
) or Ethanol ( )
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve OPD and
in 15 mL of acetonitrile. Stir at Room Temperature (RT) for 10 minutes. -
Condensation: Add benzaldehyde dropwise.
-
Reaction: Stir the mixture at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Expert Insight: While oxidative cyclization often requires reagents like
or , the mediated method is milder and avoids over-oxidation byproducts.
-
-
Workup: Evaporate the solvent under reduced pressure. Add 20 mL of ice-cold water to the residue.
-
Isolation: The solid product precipitates. Filter, wash with cold water (2 x 10 mL), and recrystallize from ethanol.
-
Yield Expectation: 85-94%.
-
QC Check: Melting Point ~290°C.
-
Protocol B: Benzimidazole-2-thione (S-Linked Core)
Targeting antimicrobial/antiviral scaffolds.
Reagents:
-
o-Phenylenediamine: 10 mmol
-
Carbon Disulfide (
): 12 mmol -
Potassium Hydroxide (KOH): 10 mmol
-
Solvent: Ethanol/Water (9:1)
Procedure:
-
Dissolve KOH in ethanol/water mixture. Add OPD.
-
Add
slowly (Exothermic!). -
Reflux at 70-80°C for 3 hours.
-
Cool and acidify with dilute acetic acid to precipitate the thione.
-
Filter and recrystallize from ethanol.
Phase 2: Functionalization (Propargylation)
This step installs the "alkyne handle" necessary for the click reaction.
Reagents:
-
Benzimidazole Core (from Phase 1): 5 mmol
-
Propargyl Bromide (80% in toluene): 6 mmol
-
Base:
(anhydrous): 10 mmol -
Solvent: Dry Acetone or DMF
Procedure:
-
Activation: Suspend the benzimidazole and
in 15 mL dry acetone. Stir for 30 mins to deprotonate the -NH (or -SH). -
Alkylation: Add propargyl bromide dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 4-6 hours.
-
Critical Control Point: For 2-substituted benzimidazoles, alkylation occurs at the N1 position. For benzimidazole-2-thione, S-alkylation is kinetically favored over N-alkylation under these conditions.
-
-
Workup: Filter off the inorganic salts (
). Evaporate the filtrate. -
Purification: The residue is usually pure enough. If not, pass through a short silica plug (Hexane:EtOAc).
Phase 3: The "Click" Reaction (CuAAC)
This is the convergent step linking the propargylated benzimidazole with an aryl azide.
Safety Note: Low molecular weight organic azides are potentially explosive. Handle in a fume hood behind a blast shield. Do not concentrate azide solutions to dryness.
Reagents:
-
Alkyne-Benzimidazole (from Phase 2): 1.0 mmol
-
Aryl Azide (pre-synthesized): 1.1 mmol
-
Catalyst:
(5-10 mol%) -
Reductant: Sodium Ascorbate (10-20 mol%)
-
Solvent:
(1:1) or [7]
Procedure:
-
Setup: In a 10 mL vial, suspend the alkyne and azide in 4 mL of solvent.
-
Catalyst Prep: Dissolve
and Sodium Ascorbate separately in minimal water (0.5 mL each). Mix them (solution turns bright yellow/orange) and immediately add to the reaction vial. -
Reaction: Stir vigorously at RT for 6-12 hours.
-
Optimization: If the starting materials are insoluble, mild heating to 50°C is acceptable.
-
-
Monitoring: TLC should show the disappearance of the alkyne and the appearance of a new, more polar spot.
-
Workup: Pour the mixture into 20 mL ice water. The triazole product usually precipitates as a solid.
-
Purification: Filter and wash with dilute ammonia solution (to remove copper traces). Recrystallize from Ethanol/DMF.
Figure 2: Catalytic cycle of the CuAAC reaction ensuring 1,4-regioselectivity.
Quantitative Data & Optimization
The following table summarizes expected outcomes based on solvent/catalyst variations.
| Entry | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | 25 | 12 | 85-92 | Standard "Sharpless" conditions. Best for solid precipitation. | ||
| 2 | Ethanol | 50 | 4 | 78-85 | Faster, but requires chromatographic purification. | |
| 3 | PEG-400 | CuI | 25 | 8 | 90-95 | Green solvent, recyclable system. |
| 4 | DMSO | 25 | 24 | 60-70 | Difficult workup due to DMSO boiling point. Avoid if possible. |
Characterization & Validation
To validate the synthesis, look for these specific spectral signatures:
-
1H NMR (DMSO-d6):
-
Triazole Proton: A distinct singlet typically between
8.2 - 8.9 ppm . This confirms the formation of the triazole ring.[7] -
Linker (
or ): A singlet or doublet around 5.2 - 5.6 ppm . -
Absence of Alkyne: Disappearance of the acetylenic proton (
) at 3.5 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Look for the molecular ion
. The triazole formation adds a mass of 43 units (from azide minus loss? No, it's an addition reaction: Mass = Mass(Alkyne) + Mass(Azide)).
-
References
-
Benzimidazole Synthesis (Green Protocol): Bahrami, K., et al. "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007.[12] Link
-
CuAAC Mechanism & Conditions: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link
-
Biological Activity of Hybrids: Anand, A., et al. "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review."[1][2] Pharmaceuticals, 2023.[1][2][4] Link
-
S-Linked Derivatives: Youssif, B. G., et al. "Synthesis and biological evaluation of novel benzimidazole-triazole hybrids." Current Organic Chemistry, 2024.[3] Link
-
General Benzimidazole Protocols: Organic Syntheses, Coll. Vol. 2, p.65 (1943). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. preprints.org [preprints.org]
- 5. (PDF) Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents [academia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Synthesis of new 1,2,3-triazole linked benzimidazolidinone: Single crystal X-ray structure, biological activities evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 12. Benzimidazole synthesis [organic-chemistry.org]
Application Note: Functionalization of Benzimidazole Scaffolds via Azide-Alkyne Cycloaddition
[1]
Executive Summary
The benzimidazole pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Albendazole, Omeprazole) due to its bioisosteric similarity to purines. Functionalizing this scaffold to expand Structure-Activity Relationships (SAR) is a critical workflow in drug discovery.
This guide details the functionalization of benzimidazoles using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] Unlike traditional substitution chemistry, CuAAC offers a bioorthogonal, high-yielding, and regioselective method to append diverse chemical space (fluorophores, solubilizing tails, or secondary pharmacophores) via a 1,2,3-triazole linker. This linker mimics the peptide bond in electronic character and hydrogen-bonding capabilities but possesses superior metabolic stability.
Strategic Design & Retrosynthesis
Before initiating synthesis, the researcher must select the attachment point for the "click" handle (alkyne or azide). The electronic and steric environment of the benzimidazole ring dictates the optimal strategy.
Regioselectivity Considerations
Benzimidazoles exist as tautomers (
-
Strategy A (
-Functionalization): The most common route. Uses nucleophilic substitution with propargyl bromide. High yields, but requires base optimization to prevent bis-alkylation (if quaternary salts are not desired). -
Strategy B (
-Functionalization): Accesses the "front" of the pharmacophore. Achieved via oxidative condensation of aldehydes or S-alkylation of benzimidazole-2-thiones. -
Strategy C (Benzene Ring Functionalization): Requires pre-functionalized phenylenediamines (e.g., 4-azido-1,2-diaminobenzene).
Synthetic Pathway Visualization
Figure 1: Divergent synthetic pathways for introducing alkyne handles to the benzimidazole core at the N1 (nitrogen) or C2 (sulfur-linked) positions.[1][3][4][5]
Safety Prerequisite: Handling Organic Azides
CRITICAL SAFETY WARNING: Organic azides are potentially explosive.[6][7] Before synthesis, you must validate the stability of your azide coupling partner.
-
C/N Ratio Rule: The number of carbon atoms (
) plus oxygen atoms ( ) divided by the number of nitrogen atoms ( ) must be . -
Solvent Restriction: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (
).[6] This forms di- and tri-azidomethane, which are highly volatile and explosive.[7] -
Isolation: Do not distill organic azides. Purify via column chromatography or use the "One-Pot" protocol (Protocol B) to avoid isolation entirely.
Protocol A: Modular Synthesis (N1-Propargylation & Click)
Best for: Creating a stable benzimidazole-alkyne building block for diverse library generation.
Phase 1: Synthesis of -Propargyl Benzimidazole
Reagents: Benzimidazole (1.0 eq), Propargyl bromide (1.2 eq, 80% in toluene),
-
Dissolve benzimidazole (e.g., 5 mmol) in dry acetone (20 mL).
-
Add anhydrous
(10 mmol). Stir at room temperature (RT) for 30 min to deprotonate . -
Add propargyl bromide (6 mmol) dropwise.
-
Reflux at 56°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Phase 2: CuAAC Ligation (The "Click")
Reagents:
-
Dissolution: In a scintillation vial, dissolve the alkyne and azide in t-BuOH/Water (1:1, 0.1 M concentration). Note: If solubility is poor, use DMSO/Water or THF/Water.
-
Catalyst Prep: Prepare fresh stock solutions of
(100 mM in water) and Sodium Ascorbate (500 mM in water). -
Initiation: Add
(0.1 eq) followed immediately by Sodium Ascorbate (0.2 eq). The solution should turn bright yellow/orange (indicating Cu(I) species).-
Expert Tip: If the solution turns dark brown/black, oxidation has occurred. Add more ascorbate.
-
-
Reaction: Stir at RT for 2-12 hours.
-
Quenching & Copper Removal:
-
Add 5 mL of saturated
solution or 0.1 M EDTA solution (crucial for biological assays to prevent Cu toxicity). -
Extract with EtOAc (
mL). -
Wash combined organics with brine, dry over
.
-
-
Purification: The 1,2,3-triazole product is usually more polar than the starting materials. Isolate via precipitation (adding cold ether) or column chromatography.
Protocol B: One-Pot "In Situ" Synthesis
Best for: Coupling aliphatic azides that are unstable or hazardous to isolate (e.g., low molecular weight alkyl azides).
Concept: An alkyl halide (R-X) is converted to an azide (R-N3) and immediately captured by the benzimidazole-alkyne in the same vessel.
-
Mixture A: Combine Alkyl Halide (1.0 eq), Sodium Azide (1.2 eq), and Sodium Ascorbate (0.2 eq) in DMSO/Water (9:1).
-
Mixture B: Add
-Propargyl Benzimidazole (1.0 eq), (0.1 eq), and L-Proline (0.2 eq) or TBTA (0.1 eq).-
Why Ligands? In DMSO, a ligand like TBTA or L-Proline is required to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
-
Conditions: Heat to 60°C for 6-12 hours.
-
Safety Check: Ensure all
is consumed before acidic workup to prevent hydrazoic acid formation.
Data Summary & Optimization Table
| Parameter | Standard Condition | Optimized/Alternative | Effect/Note |
| Solvent | t-BuOH / H2O (1:1) | DMSO or DMF | Use DMSO for highly lipophilic benzimidazoles. Requires extensive washing to remove. |
| Base (Alkylation) | NaH / DMF | NaH is faster but requires strictly anhydrous conditions. | |
| Catalyst | CuI / DIPEA | CuI is sensitive to oxidation. Ascorbate method is more robust (self-healing). | |
| Ligand | None | TBTA or THPTA | Ligands protect Cu(I) from oxidation and prevent disproportionation. Mandatory for dilute (<1mM) reactions. |
| Temperature | 25°C (RT) | 50-80°C (MW) | Microwave irradiation can reduce reaction time from 12h to 10-20 min. |
Advanced Application: Benzimidazole as the Ligand
Interestingly, the benzimidazole scaffold itself can act as a ligand for Copper. Research by Rodionov et al. (Scripps) demonstrated that Tris(2-benzimidazolylmethyl)amines are superior accelerating ligands for CuAAC, often outperforming the standard TBTA.[8]
Implication: When synthesizing benzimidazole-rich libraries, the product itself may autocatalyze the reaction, leading to a sigmoidal kinetic profile. If kinetics are sluggish initially, "seeding" the reaction with 5% product can eliminate the lag phase.
References
-
Rodionov, V. O., et al. (2007).[8] "Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society.[8][9] Link[8]
-
Anand, A., et al. (2016). "Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA." RSC Advances. Link
-
Tonelli, M., et al. (2023). "Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review." Antibiotics.[10] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
-
Dunga, S., et al. (2022).[11] "Synthesis and biological evaluation of benzimidazole-1,2,3-triazole hybrids." Journal of Molecular Structure. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INTERACTION OF BENZIMIDAZOLE-2-THIONE WITH PROPARGYL BROMIDE AND 1,3-DIBROMOPROPYNE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
- 9. Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
Application Note: In Situ Proteome Profiling Using Azido-Benzimidazole Photo-Probes
Executive Summary
Activity-based protein profiling (ABPP) and photoaffinity labeling (PAL) have revolutionized target deconvolution and off-target liability screening in drug development[1]. While diazirines and benzophenones are traditional mainstays, the azido-benzimidazole (AzBI) scaffold has emerged as a highly versatile photo-probe. Because the benzimidazole core is a privileged pharmacophore (found in kinase inhibitors, anthelmintics, and epigenetic modulators like DOT1L inhibitors[2]), functionalizing it with an azido group creates a dual-purpose molecule: a structural mimic for high-affinity target binding and a highly reactive photo-crosslinker.
This application note provides a comprehensive, self-validating methodology for in situ proteome profiling using AzBI-alkyne probes. By executing the crosslinking step in live cells rather than lysates, researchers preserve native protein complexes, cellular compartmentalization, and endogenous metabolite competition, ensuring the physiological relevance of the identified interactome.
Mechanistic Rationale & Photochemistry
To design a successful chemoproteomic experiment, one must understand the causality behind the probe's reactivity. Upon UV irradiation (typically 300–365 nm), the azido-benzimidazole moiety undergoes rapid photolysis, extruding nitrogen gas to yield a highly reactive singlet nitrene [3].
Depending on the microenvironment of the protein binding pocket, this intermediate follows one of two primary pathways:
-
Direct Insertion: The singlet nitrene rapidly inserts into proximal C-H, O-H, or N-H bonds, forming a stable covalent adduct with aliphatic or aromatic residues[4].
-
Tautomerization (Ring Expansion): The nitrene can undergo ring expansion or tautomerize into a long-lived, electrophilic diazaquinodimethane intermediate. This species acts as a potent electrophile, reacting selectively with nucleophilic amino acid side chains (e.g., the thiol of Cysteine or the primary amine of Lysine)[3][5].
The introduction of fluorine atoms (e.g., di- or trifluorinated AzBI derivatives) can further tune the photochemical half-life and insertion efficiency of these probes[6].
Figure 1: Photochemical activation pathways of azido-benzimidazole probes upon UV irradiation.
Experimental Workflow & Self-Validating Protocol
A robust chemoproteomic assay must be self-validating to distinguish genuine targets from non-specific hydrophobic interactions. This protocol mandates three parallel experimental arms:
-
Arm A (Vehicle Control): DMSO + UV (Establishes background matrix).
-
Arm B (Active Probe): AzBI Probe + UV (Captures total interactome).
-
Arm C (Competition): Excess Parent Drug + AzBI Probe + UV (Validates specific targets; true targets will be outcompeted and depleted in this arm).
Figure 2: Self-validating chemoproteomic workflow for AzBI photo-probes, from capture to LC-MS/MS.
Step-by-Step Methodology
Phase 1: In Situ Probe Incubation & Crosslinking
-
Cell Culture & Pre-incubation: Grow target cells to 80% confluency. For Arm C (Competition), pre-incubate cells with a 10× to 50× molar excess of the parent, non-probe drug for 30 minutes. Causality: Pre-saturating the specific binding pockets ensures the AzBI probe can only bind to non-specific sites, allowing for accurate background subtraction.
-
Probe Treatment: Add the AzBI-alkyne probe (typically 1–10 µM) to Arms B and C. Incubate for 1–4 hours under standard culture conditions to allow for cell penetration and equilibrium binding[2].
-
In Situ UV Irradiation: Wash the cells twice with ice-cold PBS to remove unbound probe. Place the culture plates on ice and irradiate at 365 nm (or 302 nm depending on the specific AzBI derivative) for 10–15 minutes. Causality: Performing this step on ice is critical; it minimizes the lateral diffusion of membrane proteins and prevents the thermal degradation of the nitrene intermediate, ensuring the captured interactome reflects the exact moment of irradiation.
Phase 2: Lysis & Bioorthogonal Tagging (CuAAC) 4. Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate briefly and centrifuge at 14,000 × g for 15 minutes to clear debris. Quantify protein concentration (BCA assay) and normalize all samples to 1–2 mg/mL. 5. Click Chemistry: To 1 mL of lysate, sequentially add the following reagents (vortexing between additions):
-
Biotin-PEG3-Azide (100 µM final)
-
THPTA ligand (100 µM final)
-
CuSO4 (1 mM final)
-
Sodium Ascorbate (1 mM final, freshly prepared)
-
Causality: The addition of THPTA is non-negotiable. It acts as an accelerating ligand for Cu(I) while simultaneously shielding the proteome from reactive oxygen species (ROS) generated during ascorbate-mediated reduction, thereby preventing artifactual protein aggregation[1].
-
Incubation: Rotate the mixture at room temperature for 1.5 hours in the dark.
Phase 3: Precipitation, Enrichment, and Digestion 7. Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 × g for 10 minutes. Discard the supernatant and wash the protein disc twice with cold methanol. Causality: This step removes unreacted Biotin-PEG3-Azide. Failure to remove free biotin tags will result in the saturation of streptavidin beads in the next step, drastically reducing the enrichment yield of your target proteins. 8. Resuspension & Enrichment: Resuspend the protein pellet in 1.2% SDS in PBS (heating to 90°C may be required). Dilute to 0.2% SDS with PBS, then add 50 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C. 9. Stringent Washing: Wash the beads sequentially with 1% SDS, 8M Urea, and PBS. Causality: Because the AzBI probe forms a covalent bond with the target, highly stringent washes (SDS/Urea) can be employed to strip away non-covalently interacting protein complexes, minimizing false positives. 10. On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (IAA), and digest the bead-bound proteins with Trypsin overnight. Elute the resulting peptides and analyze via high-resolution LC-MS/MS (DDA or DIA modes).
Data Presentation & Quality Control
To benchmark the performance of AzBI probes against other common photoaffinity warheads, refer to the comparative analysis in Table 1.
Table 1: Comparative Analysis of Photoaffinity Warheads
| Feature | Azido-Benzimidazole (AzBI) | Diazirine | Benzophenone |
| Activation Wavelength | 300 - 365 nm | ~350 nm | ~350 - 365 nm |
| Reactive Intermediate | Nitrene / Diazaquinodimethane | Carbene | Diradical |
| Reactivity Profile | Broad (C-H insertion + Nucleophiles) | C-H, O-H, N-H insertion | Preferential C-H (Met, Cys) |
| Size / Steric Bulk | Moderate (Heterocyclic) | Minimal (Aliphatic/Aryl) | Bulky (Two phenyl rings) |
| Irradiation Time | Fast (5 - 15 min) | Fast (5 - 15 min) | Slow (30 - 60 min) |
Table 2: Quality Control Metrics for AzBI Proteomics
| Metric | Expected Range | Troubleshooting / Causality |
| Click Reaction Efficiency | > 85% conversion | If low, check the Cu(I) oxidation state; ensure sodium ascorbate is freshly prepared. |
| Streptavidin Recovery | 1 - 5% of total protein | High background (>10%) indicates insufficient washing or omission of the methanol/chloroform precipitation step. |
| Specific Target Enrichment | > 4-fold (Probe vs. Competitor) | If < 2-fold, the probe may be binding non-specifically, or UV irradiation time is too long, causing bystander labeling. |
References
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules (MDPI).
-
In Situ Proteome Profiling and Bioimaging Applications of Small-Molecule Affinity-Based Probes Derived From DOT1L Inhibitors. Chemistry - A European Journal.
-
Photochemical Arylation of Brønsted Acids with 2-Azidobenzimidazole. European Journal of Organic Chemistry.
-
Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes. Biochemistry.
-
Photochemistry of 2-Azido-1-methylimidazole in Aqueous Solutions. Observation of the 1-Methyl-2-imidazolylnitrenium Ion. Journal of the American Chemical Society.
-
Di- and Trifluorinated 2-Azidobenzimidazole Derivatives: Synthesis, Photooxygenation, and 19F NMR Prediction. European Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Situ Proteome Profiling and Bioimaging Applications of Small-Molecule Affinity-Based Probes Derived From DOT1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Bioorthogonal Conjugation of 6-Azido-1H-1,3-Benzodiazole to Fluorophores for Target Engagement and Cellular Imaging
Introduction & Mechanistic Rationale
The 1H-1,3-benzodiazole (benzimidazole) motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including kinase inhibitors, proton pump inhibitors, and anthelmintic agents. Functionalizing this core scaffold with an azide group at the 6-position yields 6-azido-1H-1,3-benzodiazole (CAS: 34594-87-1)[1][2], transforming a standard drug fragment into a powerful chemical biology probe.
The azide moiety is uniquely suited for this application because it is biologically inert, highly stable under physiological conditions, and small enough to minimize steric interference with the pharmacophore's target binding pocket[3]. Through bioorthogonal "Click Chemistry," this azide group can be selectively conjugated to alkyne-functionalized fluorophores, enabling researchers to visualize subcellular localization, quantify target engagement, and track compound distribution in complex biological matrices[3].
This guide details the two primary conjugation strategies for 6-azido-1H-1,3-benzodiazole:
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): Utilizes a terminal alkyne-fluorophore and a Cu(I) catalyst. It is highly efficient but restricted to in vitro or fixed-cell applications due to copper toxicity[3][4].
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes a cyclooctyne-fluorophore (e.g., DBCO) to drive the cycloaddition without a catalyst, making it the gold standard for live-cell imaging.
Fig 1: Reaction logic of CuAAC vs SPAAC for conjugating 6-azido-1H-1,3-benzodiazole to fluorophores.
Experimental Design & Reagent Selection
Selecting the appropriate fluorophore and reaction modality is dictated by the biological model. CuAAC provides faster kinetics and strict regioselectivity (forming exclusively 1,4-disubstituted 1,2,3-triazoles), but the generation of reactive oxygen species (ROS) by the Cu(I) catalyst can degrade sensitive proteins and fluorophores[3][4]. To mitigate this, accelerating ligands like THPTA must be used to sequester the metal and serve as a sacrificial reductant[3][5]. SPAAC avoids metal toxicity entirely but can suffer from slower kinetics and background lipophilicity from the bulky DBCO moiety.
Table 1: Fluorophore Conjugation Modalities for Azido-Benzimidazoles
| Modality | Reactive Group | Catalyst / Additives Required | Biocompatibility | Primary Application |
| CuAAC | Terminal Alkyne | Cu(I) + THPTA + Sodium Ascorbate | Low (Cu is cytotoxic) | In vitro assays, fixed cells, lysates, DNA labeling |
| SPAAC | DBCO / BCN | None | High | Live-cell imaging, in vivo tracking |
Step-by-Step Methodologies
Protocol A: In Vitro CuAAC Conjugation (Lysates & Fixed Cells)
This protocol describes the conjugation of 6-azido-1H-1,3-benzodiazole to an Alkyne-Fluorophore (e.g., Alkyne-Sulfo-Cy5). The use of the water-soluble THPTA ligand is critical here; it binds Cu(I), blocking its bioavailability to prevent oxidative damage while maintaining catalytic effectiveness[5].
Self-Validating System: Always run a parallel "No-Probe Control" (lysate treated with DMSO instead of the azido-benzimidazole) to quantify the background non-specific binding of the alkyne-fluorophore.
Reagents:
-
6-azido-1H-1,3-benzodiazole (10 mM stock in DMSO)[6]
-
Alkyne-Fluorophore (10 mM stock in DMSO or water)[7]
-
CuSO₄ (20 mM in water)[5]
-
THPTA ligand (100 mM in water)[5]
-
Sodium Ascorbate (300 mM in water, must be freshly prepared )[5]
Procedure:
-
Probe Incubation: Incubate the biological sample (cell lysate or fixed cells) with 6-azido-1H-1,3-benzodiazole at the desired pharmacological concentration (typically 1–10 µM) for 1 hour.
-
Wash: Wash the sample 3x with PBS to remove unbound probe.
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, pre-mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄[5]. Vortex and incubate for 5 minutes. Causality: Pre-complexing prevents Cu(II) precipitation and ensures the metal is fully shielded before reduction.
-
Reaction Assembly: To 500 µL of the washed sample in reaction buffer, add the Alkyne-Fluorophore to a final concentration of 25 µM[5].
-
Initiation: Add 10 µL of the THPTA/CuSO₄ complex to the sample. Finally, add 10 µL of the freshly prepared 300 mM sodium ascorbate[5]. Causality: Ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) state to initiate the click reaction[3].
-
Incubation: Protect from light and incubate at room temperature for 30–60 minutes on a slow rotisserie (approx. 30 rpm)[3].
-
Termination & Wash: Quench the reaction by washing the sample 3x with PBS containing 1 mM EDTA. Causality: EDTA chelates residual copper, terminating the reaction and preventing downstream oxidative artifacts.
Protocol B: Live-Cell SPAAC Target Engagement
This protocol utilizes a DBCO-functionalized fluorophore for copper-free click chemistry, preserving cell viability and physiological relevance.
Procedure:
-
Live Cell Treatment: Culture cells to 70% confluence. Replace media with fresh media containing 5 µM 6-azido-1H-1,3-benzodiazole. Incubate for 2 hours under standard culture conditions (37°C, 5% CO₂).
-
Wash: Gently aspirate media and wash cells 2x with warm DPBS to remove the free probe.
-
SPAAC Reaction: Add fresh media containing 10 µM DBCO-Fluorophore. Incubate for 1–2 hours at 37°C. Note: Extended incubation beyond 2 hours can increase background due to non-specific DBCO lipophilic interactions.
-
Fixation: Wash cells 3x with DPBS. Fix with a mixture of 3% paraformaldehyde and 0.3% glutaraldehyde in DPBS for 10 minutes at room temperature[5].
-
Counterstain & Imaging: Wash 3x with DPBS. Apply DAPI for nuclear counterstaining[5]. Proceed to fluorescence microscopy or flow cytometry to quantify target engagement.
Fig 2: Experimental workflow for live-cell target engagement using SPAAC click chemistry.
Data Analysis & Troubleshooting
Robust click chemistry requires optimization of the dye-to-probe ratio and stringent control over reaction conditions. If the No-Probe Control exhibits high fluorescence, the integrity of the target engagement data is compromised.
Table 2: Troubleshooting Matrix
| Issue | Mechanistic Cause | Solution |
| High Background Fluorescence | Non-specific binding of the alkyne/DBCO fluorophore to cellular lipids or hydrophobic pockets. | Increase wash stringency. For SPAAC, reduce DBCO-fluorophore concentration or switch to a highly sulfonated, water-soluble dye (e.g., Sulfo-Cyanine)[7]. |
| Weak Signal / Incomplete Click | Premature oxidation of Cu(I) to inactive Cu(II) in CuAAC due to dissolved oxygen. | Ensure sodium ascorbate is freshly prepared[5]. Degas buffers by bubbling inert gas (N₂, Argon) for 30 seconds prior to reaction[6][7]. |
| Cell/Protein Toxicity (CuAAC) | Copper-induced oxidative stress and generation of reactive oxygen species. | Increase the THPTA:Cu ratio to 5:1 to better sequester the metal[3][4]. Alternatively, switch to the SPAAC methodology. |
| Probe Precipitation | Low aqueous solubility of the benzimidazole scaffold or the fluorophore. | Keep organic solvent (DMSO) concentration ≤1% during incubation. If precipitation of the azide is observed in vitro, heat the vial briefly to 80°C and vortex[6]. |
References
1.[3] Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC Source: nih.gov URL:
2.[7] Title: Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes Source: lumiprobe.com URL:
3.[5] Title: Protocol for Azide-Alkyne Click Chemistry Source: broadpharm.com URL:
4.[4] Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Source: jenabioscience.com URL:
5.[1] Title: 6-azido-1h-1,3-benzodiazole (C7H5N5) Source: uni.lu URL:
6.[2] Title: 6-azido-1H-1,3-benzodiazole | 34594-87-1 | Buy Now Source: molport.com URL:
7.[6] Title: Protocol: Click-Chemistry Labeling of Biomolecules and DNA Source: windows.net URL:
Sources
- 1. PubChemLite - 6-azido-1h-1,3-benzodiazole (C7H5N5) [pubchemlite.lcsb.uni.lu]
- 2. 6-azido-1H-1,3-benzodiazole | 34594-87-1 | Buy Now [molport.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
Application Note: Surface Modification using 6-Azido-1H-1,3-Benzimidazole Linkers for Advanced Bioconjugation and Material Science
Introduction: The Benzimidazole Advantage in Surface Engineering
The field of surface engineering continually seeks versatile molecular tools to create functional, intelligent materials for applications ranging from biosensors and drug delivery to advanced electronics. Benzimidazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their structural diversity and wide-ranging applications in pharmacology and materials science.[1][2] The benzimidazole core, a fusion of benzene and imidazole rings, provides a stable, aromatic scaffold that can be readily modified to tune electronic and physical characteristics.[3][4]
This application note introduces 6-azido-1H-1,3-benzimidazole , a bifunctional linker designed for robust surface modification. This molecule uniquely combines the advantageous properties of the benzimidazole scaffold with the versatile reactivity of an azide group. The azide moiety serves as a powerful chemical handle, enabling covalent surface attachment through two distinct, highly efficient pathways:
-
Photo-activated Nitrene Crosslinking: Upon UV irradiation, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate, which can covalently bind to a wide variety of substrates.[5][6]
-
Bio-orthogonal "Click" Chemistry: The azide participates in highly specific and efficient cycloaddition reactions with alkyne-containing molecules, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8]
This dual reactivity makes 6-azido-1H-1,3-benzimidazole an exceptional candidate for creating tailored surfaces, enabling the stable immobilization of biomolecules, polymers, and other functional moieties with high precision and control.
Principle of Action: Dual-Mode Reactivity
The utility of the 6-azido-1H-1,3-benzimidazole linker is rooted in the chemoselective reactivity of its azide functional group. Researchers can choose the appropriate conjugation strategy based on the substrate material and the nature of the molecule to be immobilized.
Pathway A: Photochemical Immobilization via Nitrene Formation
For direct covalent attachment to polymeric or organic surfaces lacking specific functional groups, UV-induced nitrene formation is the method of choice.
-
Mechanism: When exposed to UV light (typically ~254 nm), the azide group undergoes photolysis, releasing a molecule of dinitrogen (N₂) and generating a highly reactive electron-deficient species known as a nitrene.[5][6] This nitrene intermediate can then readily insert into C-H, N-H, or O-H bonds on the substrate surface, forming a stable covalent link.[5] This process is particularly effective for crosslinking and modifying polymers.[5][6]
-
Advantages: This method is "zero-length" as no additional atoms are introduced between the linker and the substrate. It is also highly versatile, as it does not require a specific functional group on the substrate, only the presence of activatable C-H, N-H, or O-H bonds.
Pathway B: Bio-orthogonal Ligation via Azide-Alkyne Cycloaddition
For applications requiring the specific and gentle immobilization of sensitive biomolecules (e.g., proteins, DNA, peptides) or functionalized nanoparticles, azide-alkyne "click" chemistry is the ideal pathway.
-
Mechanism: The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the most popular click reaction.[7] The reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups and solvents, including water. The copper(I)-catalyzed version (CuAAC) proceeds rapidly under mild, biocompatible conditions to form a stable 1,4-disubstituted triazole linkage.[8][] For applications where copper toxicity is a concern, a copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with strained cyclooctynes.[8]
-
Advantages: The bio-orthogonal nature of the reaction ensures that the azide and alkyne groups react only with each other, leaving other functional groups within complex biological molecules untouched.[7] The resulting triazole ring is chemically stable and mimics the properties of an amide bond.[]
Experimental Protocols
The following protocols provide a comprehensive workflow for surface modification, from initial substrate preparation to final biomolecule conjugation.
Protocol 1: Substrate Cleaning and Activation
Rationale: A pristine, uniformly activated surface is paramount for achieving a high-density, homogenous monolayer of the linker. This protocol is optimized for glass or silicon-based substrates. The piranha solution removes all organic residues and generates a high density of surface hydroxyl (-OH) groups.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone, Ethanol, Isopropanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION)
-
Oxygen plasma cleaner (alternative to piranha)
-
Teflon or glass substrate rack
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Place substrates in a rack. Sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove gross organic contamination.[10]
-
Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
-
Hydroxylation (Choose one method):
-
Piranha Etching (in a designated fume hood): Immerse the dried substrates in freshly prepared piranha solution for 30-45 minutes. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly.[10]
-
Oxygen Plasma Treatment: Place substrates in an oxygen plasma cleaner and treat for 5-10 minutes according to the manufacturer's instructions.
-
-
Rinse the substrates extensively with DI water to remove all traces of the cleaning agent.
-
Dry the substrates under a nitrogen stream and use immediately for the functionalization step.
Protocol 2: Surface Functionalization with 6-Azido-1H-1,3-Benzimidazole
Rationale: This protocol describes the deposition of the linker onto the hydroxylated surface. While benzimidazoles can adsorb onto surfaces, for robust attachment, we will co-deposit the linker with a silane coupling agent, (3-Aminopropyl)triethoxysilane (APTES), to form a stable siloxane-based monolayer incorporating the azide functionality.
Materials:
-
Cleaned, activated substrates from Protocol 1
-
Anhydrous Toluene or Anhydrous Ethanol
-
6-Azido-1H-1,3-benzimidazole
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Inert atmosphere glove box or Schlenk line (recommended)
-
Oven
Procedure:
-
Prepare a 1% (v/v) silanization solution in anhydrous toluene. For a 100 mL solution, add 1 mL of APTES to 99 mL of anhydrous toluene.
-
Add 6-azido-1H-1,3-benzimidazole to the solution to a final concentration of 10 mM. The amine on APTES can interact with the benzimidazole, facilitating its incorporation into the forming monolayer.
-
Immediately immerse the activated substrates into the deposition solution.
-
Incubate for 4-6 hours at room temperature or 1 hour at 60°C under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted polymerization of the silane in the presence of atmospheric moisture.
-
After incubation, remove the substrates and rinse sequentially with toluene, ethanol, and DI water to remove any non-covalently bound molecules.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane (Si-O-Si) bonds.
-
Store the functionalized substrates in a desiccator until use.
Protocol 3: Validation of Surface Modification
Rationale: It is critical to verify the successful functionalization of the surface before proceeding to the next step. A combination of techniques provides a comprehensive assessment of the chemical and physical changes to the surface.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Water Contact Angle (WCA) | To assess changes in surface wettability (hydrophilicity/hydrophobicity).[11] | The initially clean, hydrophilic surface (WCA < 20°) will become more hydrophobic after functionalization (WCA > 60°), indicating the presence of the organic layer. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface.[12] | Appearance of a high-resolution N 1s peak at ~404 eV, characteristic of the azide (-N₃) group, and an increase in the C 1s signal relative to the Si 2p signal from the substrate. |
| Atomic Force Microscopy (AFM) | To evaluate surface topography and roughness. | A slight increase in surface roughness and a uniform grain structure compared to the atomically smooth substrate, confirming the formation of a molecular layer. |
Protocol 4: Biomolecule Immobilization via CuAAC
Rationale: This protocol demonstrates the use of the azide-functionalized surface to immobilize an alkyne-tagged biomolecule (e.g., a peptide or oligonucleotide) using the CuAAC click reaction.
Materials:
-
Azide-functionalized substrates from Protocol 2
-
Alkyne-tagged biomolecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-benzimidazolylmethyl)amine (TBIA) or other Cu(I)-stabilizing ligand[13]
-
DI water
Procedure:
-
Prepare the "Click Reagent" stock solutions:
-
Biomolecule: 1 mM solution of the alkyne-tagged biomolecule in PBS.
-
Copper Catalyst: 50 mM CuSO₄ in DI water.
-
Reducing Agent: 100 mM sodium ascorbate in DI water (prepare fresh).
-
Ligand: 50 mM TBIA in DMSO or appropriate solvent.
-
-
On the azide-functionalized surface, spot or immerse in the reaction cocktail. For a 1 mL final reaction volume, add the components in the following order:
-
880 µL of the biomolecule solution (final concentration ~0.88 mM).
-
20 µL of the CuSO₄ solution (final concentration 1 mM).
-
40 µL of the TBIA ligand solution (final concentration 2 mM).
-
60 µL of freshly prepared sodium ascorbate solution (final concentration 6 mM).
-
-
Gently mix and incubate the substrate in the reaction solution for 1-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
After incubation, thoroughly wash the substrate with PBS, followed by DI water, to remove any non-specifically bound biomolecules and reaction components.
-
Dry the substrate under a gentle stream of nitrogen. The surface is now functionalized with the target biomolecule.
Safety Precautions
-
6-Azido-1H-1,3-benzimidazole: Organic azides can be energetic materials.[5] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid shock, friction, and heat. Work in a well-ventilated fume hood.
-
Piranha Solution: Extremely corrosive and a strong oxidizer. Reacts violently with organic materials. Always wear heavy-duty gloves, a face shield, and a chemical-resistant apron. Prepare and use only in a designated chemical fume hood.[10]
-
Solvents: Toluene, ethanol, and acetone are flammable. Handle away from ignition sources in a fume hood.
-
UV Light: Use appropriate shielding and wear UV-blocking safety glasses during photochemical activation steps.
References
- Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021). Journal of Nanotechnology, 2021, 1-12.
- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2025). MDPI.
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC.
- Reactive & Efficient: Organic Azides as Cross-Linkers in M
- Surface Modification of Polyethersulfone (PES)
- Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. (2021). PMC.
- Application Notes and Protocols for Surface Modification with 6-Azidosulfonylhexyltriethoxysilane. (2025). Benchchem.
- A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights.
- DESIGNER BENZIMIDAZOLES: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. (n.d.).
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Reactive & Efficient: Organic Azides as Cross-Linkers in M
- Click Chemistry and Its Applications in Medicinal Chemical Synthesis. (2022). BOC Sciences.
- What is Click Chemistry? An Introduction. (n.d.). MilliporeSigma.
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024).
- Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024). RSC Publishing.
- Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. (2007). PubMed.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences | MDPI [mdpi.com]
- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Surface Modification of Polyethersulfone (PES) with UV Photo-Oxidation [mdpi.com]
- 12. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Separating 5-azido and 6-azido benzimidazole tautomers by HPLC
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in liquid chromatography: the baseline separation of 5-azido and 6-azido benzimidazole tautomers.
Below, you will find a deep dive into the physical chemistry causing your co-elution issues, followed by field-proven, self-validating protocols to achieve reliable separation.
Workflow Visualization
Fig 1. Logical workflow for resolving benzimidazole tautomer co-elution in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why do my 5-azido and 6-azido benzimidazole samples always elute as a single, broad peak on a standard C18 column? A: The root cause is annular tautomerism. In solution, the proton on the imidazole ring rapidly shifts back and forth between the N1 and N3 positions[1]. Because this proton exchange occurs at a rate significantly faster than the timescale of your chromatographic separation, the stationary phase interacts with a time-averaged structural environment. Consequently, the 5-substituted and 6-substituted forms appear chemically equivalent to the column, resulting in co-elution.
Q2: I tried adjusting the mobile phase pH to 2.0 (acidic) and 12.0 (basic) to stop the exchange, but they still co-elute. Why didn't this work? A: This is a common trap. While extreme pH levels do halt the neutral tautomeric exchange, they do so by fully protonating (forming a cation) or fully deprotonating (forming an anion) the imidazole ring.
-
The Causality: When protonated, the resulting benzimidazolium cation is a symmetric, delocalized resonance structure. Because the positive charge is shared equally between both nitrogens, the 5- and 6-positions become structurally and chemically identical. You cannot separate them at extreme pH because they are no longer isomers; they are the exact same molecule. To achieve separation, you must analyze them in their asymmetric, neutral state.
Q3: What is the most reliable method to achieve baseline separation? A: The gold standard is Chemical Derivatization (Tautomer Locking) . By replacing the mobile N-H proton with a stable covalent bond (such as a methyl group), you permanently "lock" the molecule into two distinct, non-interconverting isomers: 1-methyl-5-azidobenzimidazole and 1-methyl-6-azidobenzimidazole[1]. These fixed N-alkyl isomers possess different dipole moments and hydrophobicities, allowing for robust baseline separation on standard HPLC systems[2].
Q4: What if my downstream assay requires the free (underivatized) NH group? A: If you cannot alter the chemical structure, you must use Low-Temperature HPLC (Kinetic Freezing) . By lowering the column temperature to sub-ambient levels (typically -20 °C to 0 °C), you strip the system of the thermal energy required for the N1/N3 proton exchange. This slows the tautomerization rate until it is significantly slower than the chromatographic separation rate, allowing the column to interact with the 5-azido and 6-azido forms as distinct entities[3].
Experimental Methodologies
Protocol A: N-Alkylation Derivatization (Tautomer Locking)
Use this self-validating protocol to permanently lock the tautomers into separable isomers prior to injection.
-
Reagent Preparation: Dissolve 10 mg of your azidobenzimidazole tautomeric mixture in 1.0 mL of anhydrous Dimethylformamide (DMF) in a dry reaction vial.
-
Base Addition: Add 1.5 molar equivalents of anhydrous Potassium Carbonate (K₂CO₃). This acts as a mild base to deprotonate the imidazole ring without degrading the azido group.
-
Alkylation: Dropwise, add 1.2 molar equivalents of Methyl Iodide (MeI).
-
Reaction: Stir the mixture at room temperature for 2 hours. Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 50% EtOAc/Hexane). The disappearance of the baseline starting material confirms complete alkylation.
-
Quench & Extract: Quench the reaction with 2 mL of distilled water. Extract the organic products using 3 mL of Ethyl Acetate (EtOAc). Separate the organic layer and evaporate the solvent under a gentle stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried residue in your HPLC mobile phase (e.g., 50% aqueous acetonitrile) and inject it into the HPLC. You will now observe two distinct, sharp peaks corresponding to the 1-methyl-5-azido and 1-methyl-6-azido isomers[2].
Protocol B: Sub-Ambient HPLC (Kinetic Freezing)
Use this protocol if the native structure of the benzimidazole must be preserved.
-
Hardware Setup: Equip your HPLC system with a column cooling jacket or a specialized sub-ambient column compartment capable of reaching -20 °C.
-
Mobile Phase Selection: Replace water with a low-freezing-point buffer (e.g., ammonium formate in methanol) or use a high ratio of low-viscosity organic modifier (Acetonitrile) to prevent system overpressure from increased solvent viscosity at low temperatures.
-
Thermal Equilibration: Set the column compartment to -15 °C. Pump the mobile phase at a low flow rate (0.5 mL/min) for at least 45 minutes to ensure uniform thermal distribution across the stationary phase.
-
Injection: Inject the native sample. The lowered thermal energy kinetically freezes the tautomers on the column, yielding two separated peaks[3].
Data Presentation: Separation Strategy Comparison
Table 1: Quantitative & Qualitative Comparison of Separation Strategies
| Parameter | Standard HPLC (Room Temp) | Method A: Derivatization | Method B: Low-Temp HPLC |
| Tautomer Exchange Rate | > 10,000 sec⁻¹ (Rapid) | 0 sec⁻¹ (Locked) | < 0.1 sec⁻¹ (Kinetically Frozen) |
| Chromatographic Result | Single broad/merged peak | Two sharp, distinct peaks | Two distinct peaks (slight broadening) |
| Resolution ( | 0.0 (Co-elution) | > 2.0 (Baseline separation) | 1.2 - 1.5 (Partial to baseline) |
| Structural Integrity | Native | Modified (N-alkylated) | Native |
| Hardware Requirements | Standard | Standard | Sub-ambient cooling jacket |
References
- Alkylation of azoles: Synthesis of new heterocyclic‐based AT1‐non‐peptide angiotensin (II)
- Source: encyclopedia.
- HPLC Behaviour of Diazepam on β‐Cyclodextrin Chiral Stationary Phase.
Sources
Optimizing copper catalyst concentration for benzimidazole click reactions
Introduction: The Coordination Challenge
Welcome to the optimization hub. You are likely here because your "standard" click chemistry protocol (CuSO₄/Ascorbate) is failing with benzimidazole substrates.
The Scientific Reality: Benzimidazoles are not passive substrates; they are competitive ligands . The N3 nitrogen of the benzimidazole ring has a high affinity for Cu(I). In a standard reaction, your substrate sequesters the catalyst, forming an inactive [Cu(Benzimidazole)ₙ]⁺ complex. This "poisoning" effect halts the catalytic cycle, requiring us to shift from a minimum-catalyst mindset to a ligand-accelerated strategy.
This guide provides the self-validating protocols required to outcompete this sequestration and drive your reaction to completion.
Module 1: The Optimization Matrix
Do not guess your catalyst loading. Use this matrix to select conditions based on your specific benzimidazole derivative's solubility and coordination strength.
| Variable | Standard CuAAC | Benzimidazole-Optimized CuAAC | Technical Rationale |
| Cu Source | CuSO₄ (1-5 mol%) | CuSO₄ (5-10 mol%) | Higher loading required to saturate the "coordination sink" created by the substrate. |
| Ligand | TBTA or None | THPTA or BTTAA | Crucial: You must use a ligand with higher affinity for Cu(I) than the benzimidazole to keep the metal in the catalytic cycle. |
| Ligand:Cu Ratio | 1:1 or 2:1 | 5:1 | Excess ligand is required to prevent the formation of insoluble Cu-benzimidazole aggregates. |
| Reductant | Na-Ascorbate (1.5 eq) | Na-Ascorbate (5-10 eq) | Benzimidazoles can stabilize Cu(II); excess reductant ensures the active Cu(I) species dominates. |
| Atmosphere | Air/Open Flask | Strict Inert (Ar/N₂) | Benzimidazole-Cu complexes are prone to oxidative degradation. Oxygen exclusion is mandatory. |
Module 2: Troubleshooting (The Help Desk)
Q1: My reaction turns green/blue immediately and stalls. What happened?
Diagnosis: You have formed a stable Copper(II)-Benzimidazole complex. The reaction has stalled because the copper is trapped in an oxidative state outside the catalytic cycle. The Fix:
-
Switch Ligands: Move from TBTA to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is water-soluble and forms a more robust protective cage around Cu(I).
-
Increase Ascorbate: Spike the reaction with an additional 5 equivalents of Sodium Ascorbate. If it turns yellow/orange, you have successfully regenerated active Cu(I).
Q2: I see a precipitate, but it’s not my product.
Diagnosis: This is likely a polymeric [Cu(I)-Benzimidazole] species. This "suicide complex" precipitates out, removing the catalyst from the solution. The Fix:
-
Solvent Adjustment: Add DMSO (up to 20% v/v). DMSO helps solubilize the intermediate copper species, keeping them available for the triazole-forming cycle.
-
Ligand Overload: Increase your THPTA:Cu ratio to 5:1 . The ligand must out-compete the benzimidazole for the copper center.
Q3: My product is contaminated with copper even after column chromatography.
Diagnosis: Benzimidazoles are excellent chelators (often used as corrosion inhibitors for copper). They hold onto the metal tightly. The Fix:
-
The EDTA Wash: Before extraction, stir your crude mixture with 0.1 M EDTA (pH 7.0) for 30 minutes. The EDTA has a higher formation constant (
) than the benzimidazole and will strip the copper. -
Ammonia Flush: If your product is acid-stable, wash the organic layer with 10% aqueous NH₄OH. The copper will partition into the aqueous layer as the deep blue [Cu(NH₃)₄]²⁺ complex.
Module 3: Advanced Protocol (SOP)
Protocol: High-Efficiency Coupling of Benzimidazole-Alkyne with Azide Target Scale: 0.5 mmol
-
Substrate Prep: Dissolve Benzimidazole-Alkyne (1.0 eq) and Azide (1.1 eq) in DMSO/t-BuOH (1:1) .
-
Note: Avoid pure water; benzimidazole solubility is poor, leading to aggregation.
-
-
Catalyst Pre-Complexation (Critical Step):
-
In a separate vial, mix CuSO₄ (0.10 eq) and THPTA (0.50 eq) in water.
-
Why? Pre-forming the Cu-THPTA complex prevents the "naked" copper from being immediately sequestered by the benzimidazole substrate.
-
-
Initiation:
-
Monitoring:
-
Stir at 40°C.
-
Checkpoint: The solution should remain light yellow. If it turns green, add more ascorbate under Argon flow.
-
Module 4: Mechanistic Visualization
The following diagrams illustrate the competitive landscape of this reaction.
Figure 1: The Competitive "Tug-of-War" Mechanism
This diagram visualizes why standard conditions fail: the Benzimidazole (Substrate) acts as a trap, pulling Cu(I) out of the productive Catalytic Cycle.
Caption: The "Poisoning Pathway" (Red) shows how benzimidazole substrates sequester Copper. High-affinity ligands (Green pathway) are required to keep Cu(I) active.
Figure 2: Optimization Decision Tree
Follow this logic flow to determine the correct reaction setup.
Caption: Decision matrix for selecting solvent systems and catalyst loading based on substrate solubility and reaction performance.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3][4][5][6][7][8][9][10][11] Chemical Reviews, 108(8), 2952–3015.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Synthesis and Handling of Aryl Azides
Welcome to the Technical Support Center for the safe handling of aryl azides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but energetic compounds. Our goal is to provide practical, in-depth answers to common questions and troubleshooting scenarios, grounded in established safety principles and chemical expertise. Aryl azides are indispensable reagents in click chemistry, Staudinger ligations, and photoaffinity labeling[1][2][3]; however, their inherent energetic nature demands rigorous safety protocols to prevent accidents.[3][4] This document provides the critical information you need to work with them safely and effectively.
Section 1: Fundamental Safety & Hazard Assessment (FAQs)
This section addresses the most common foundational questions regarding the inherent risks of aryl azides.
Q1: What makes aryl azides hazardous?
Aryl azides are classified as "high-energy" molecules. The primary hazard stems from the azide functional group (-N₃), which contains two nitrogen-nitrogen bonds. This arrangement is thermodynamically unstable and can decompose rapidly, or even explosively, to release a large volume of nitrogen gas (N₂), a very stable molecule.[5] This decomposition can be initiated by various stimuli, including:
-
Heat: Most aromatic azides decompose in the range of 150–200°C, but this temperature can be much lower depending on the molecule's structure.[3]
-
Shock and Friction: Mechanical energy from grinding, scraping (especially with metal spatulas), or friction from ground glass joints can be sufficient to initiate explosive decomposition.[3][6][7]
-
Light: Some aryl azides are sensitive to UV light, which can trigger decomposition.[3]
-
Acid: Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[7][8][9]
Q2: My Principal Investigator asked me to assess the risk of a new aryl azide. Where do I start?
A thorough risk assessment is mandatory before synthesizing or handling any new azide. The stability of an organic azide can be estimated using two key principles:
-
The Carbon-to-Nitrogen Ratio Rule: This is the most critical calculation. For an organic azide to be considered reasonably safe to handle, the ratio of non-nitrogen atoms (carbon and oxygen) to nitrogen atoms should be 3 or greater.[7][10]
-
Formula: (N_C + N_O) / N_N ≥ 3
-
Interpretation:
-
Ratio < 1: Should never be isolated. May only be generated as a transient intermediate in solution at very low quantities (<1 g).[7][10]
-
Ratio between 1 and 3: Can potentially be synthesized and isolated in small quantities (<5 g), but must be stored in dilute solution (<1M) at low temperatures and handled with extreme care.[7][10]
-
Ratio ≥ 3: Generally considered stable enough for careful isolation and handling, though all safety precautions still apply.[7][10]
-
-
-
The Rule of Six: This is a complementary guideline stating there should be at least six carbon atoms (or other atoms of similar size) for every "energetic" functional group (like azide, nitro, or diazo).[10][11] This rule emphasizes the importance of "diluting" the energetic group with the mass of the rest of the molecule.
Q3: Are all aryl azides equally dangerous? What structural features affect stability?
No, their stability varies significantly. Aromatic azides are generally less stable than aliphatic azides.[7][10] Key structural factors include:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) tend to decrease thermal stability and lower the decomposition temperature.[12][13] Conversely, electron-donating groups may increase stability.
-
Steric Effects: The presence of substituents at the ortho position to the azide group can significantly lower stability. For example, 2-nitrophenyl azide decomposes at a much lower temperature (around 85°C) than its isomers. Some polyazido heteroaromatic compounds with ortho azido groups exhibit extremely low thermal stability.[14]
-
Molecular Weight: High molecular weight azides are generally safer than low molecular weight ones, as the energetic azide group constitutes a smaller fraction of the total mass.[4]
Q4: What are the absolute "never-dos" when working with any aryl azide?
Certain actions pose an unacceptable risk and must be avoided at all times.
| Forbidden Action | Rationale |
| Work Alone | In case of an accident, immediate assistance is critical.[10] |
| Use Metal Spatulas or Stir Bars | Risk of forming highly shock-sensitive heavy metal azides. Use plastic, ceramic, or Teflon-coated equipment.[5][6][7] |
| Use Ground Glass Joints | Friction can initiate explosive decomposition. Use Teflon sleeves or grease, or preferably, avoid them altogether.[6][7] |
| Heat Reactions Without Prior Thermal Analysis | Unknown thermal stability can lead to runaway decomposition. Assess stability with DSC/TGA on a microscale first.[12][13] |
| Concentrate to Dryness (Rotovap/Distillation) | Isolating neat, low-molecular-weight aryl azides creates a significant explosion hazard. Distillation is especially dangerous.[4][7] |
| Use Chlorinated Solvents (e.g., DCM, Chloroform) | Can react with sodium azide to form extremely explosive di- and triazidomethane.[4][7] |
| Pour Azide Waste Down the Drain | Can react with lead or copper pipes to form highly explosive heavy metal azide salts that can detonate unexpectedly.[5][8] |
| Mix Azide Waste with Acids | Generates highly toxic and explosive hydrazoic acid (HN₃).[11][15] |
Section 2: Synthesis & Handling Troubleshooting Guide
This section provides answers to specific problems you may encounter during experimental work.
Q5: I'm planning my first aryl azide synthesis from an aniline. What is the most critical safety parameter?
Temperature control. The standard synthesis involves diazotization of an aniline with sodium nitrite in acid, followed by quenching the in situ diazonium salt with sodium azide.[2] Diazonium salts are notoriously unstable and can decompose explosively when warmed or isolated in a dry state.[2]
The single most critical parameter is maintaining the reaction temperature between 0-5°C during the entire diazotization step (slow, dropwise addition of NaNO₂ solution). [2] Exceeding this temperature can lead to uncontrolled decomposition of the diazonium salt, creating a significant safety hazard.
Q6: I need to isolate and purify my aryl azide. Is this a good idea, and how can I do it safely?
Strong Recommendation: Do not isolate or purify if at all possible. The safest approach is to generate the aryl azide and use it in situ in the next reaction step.[2][16] Many modern protocols are designed for this workflow, and some even provide the product in high purity without further purification.[1]
If purification is absolutely unavoidable:
-
Re-evaluate the Need: Can the downstream reaction tolerate the impurities? Is there an alternative synthesis that yields a cleaner product?
-
Avoid Distillation/Sublimation: These methods are strictly forbidden as they involve heat and concentration to dryness.[4]
-
Cautious Column Chromatography: This is a potential option but carries risks.[2]
-
Never allow the silica gel to run dry.
-
Avoid using chlorinated solvents as eluents.
-
Be aware that the high surface area and potential acidity of silica gel could promote decomposition.
-
Collect fractions and immediately use the azide-containing solution. Do not attempt to concentrate the purified fractions to dryness.
-
Q7: My aryl azide crashed out of solution during workup. What should I do?
Handling an unexpected solid azide is a high-risk situation. The solid is in its most concentrated and potentially most shock-sensitive state.
-
DO NOT SCRAPE OR FILTER: Do not attempt to scrape the solid with a metal spatula or filter it under vacuum. This can cause friction and initiate an explosion.
-
WORK BEHIND A BLAST SHIELD: Ensure a blast shield is between you and the flask for all subsequent manipulations.[7]
-
SAFELY RE-DISSOLVE: Carefully and slowly add a suitable solvent in which the azide is soluble. Do not heat to aid dissolution. Gentle, remote swirling (e.g., with a stir plate at a very low setting) is preferable to manual agitation. Proceed with the resulting solution for the next step or for quenching and disposal.
Q8: Is it safe to use a rotary evaporator to remove the solvent from my azide solution?
No. This is strongly discouraged. Using a rotary evaporator combines several risk factors:
-
Concentration: It removes the "diluting" effect of the solvent, increasing the hazard.[7]
-
Heat: Even gentle heating from a water bath can be enough to decompose a sensitive azide.
-
Friction: The rotation of the flask, especially with older or poorly maintained equipment, can create friction.
Accidents have occurred during the purification phase of azide synthesis, including distillation and concentration steps.[17] If you must reduce the solvent volume, do so cautiously and only partially, ensuring the azide remains in a dilute solution. The best practice is to avoid concentration entirely.
Section 3: Reactions, Quenching & Disposal Troubleshooting Guide
Q9: My azide reaction (e.g., Click, Staudinger) is slow. Can I heat it?
Heating a reaction mixture containing an aryl azide significantly increases the risk of explosive decomposition. Do not apply heat unless you have definitive data on the thermal stability of your specific azide.
-
Assess Thermal Stability: Before even considering heating, the thermal properties of the azide should be characterized using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[12][13] This analysis, performed on a milligram scale by a trained analyst, will determine the onset temperature of decomposition (T_onset_). This data is crucial for defining a safe operating temperature.
-
Explore Alternatives: Instead of heat, consider alternative ways to accelerate the reaction:
-
Optimize Catalysis: For click reactions, investigate different copper ligands or catalyst concentrations.
-
Increase Reagent Concentration: If safe and feasible, increasing the concentration of the other reactant can improve rates.
-
Use Flow Chemistry: Continuous flow reactors offer superior heat transfer and minimize the amount of azide present at any given time, making them a much safer option for reactions that require elevated temperatures.[16]
-
Q10: How do I confirm my reaction is complete and safely quench any remaining azide?
It is crucial to ensure no significant amount of unreacted azide remains before workup.
-
Reaction Monitoring:
-
TLC: Azides can sometimes be visualized on TLC plates, but this is not always reliable.
-
IR Spectroscopy: The azide group has a very strong, sharp, and characteristic stretching absorption around 2100 cm⁻¹. The disappearance of this peak is the most reliable way to confirm the reaction is complete.
-
-
Chemical Quenching: If unreacted azide is present, it must be chemically destroyed before workup. The most common method is the Staudinger reduction , where a phosphine (like triphenylphosphine) is added to the reaction mixture.[18][19] The phosphine reacts with the azide to form an iminophosphorane, which then hydrolyzes to produce the corresponding amine and triphenylphosphine oxide, safely consuming the azide.
Q11: What is the correct procedure for disposing of azide-containing waste?
Improper disposal is a major source of azide-related accidents.
-
Segregated Waste Stream: All azide-containing waste (aqueous and organic) must be collected in a dedicated, clearly labeled waste container.[5][7]
-
Maintain Basic pH: The waste container should be kept basic (pH > 7) to prevent the formation of volatile and explosive hydrazoic acid.[11]
-
Chemical Deactivation: For dilute aqueous solutions of sodium azide (<5%), a common deactivation procedure involves reacting it with nitrous acid.[8] This must be done in a fume hood with careful attention to the order of addition. Crucially, an excess of sodium nitrite is added before slowly adding acid. Reversing this order will generate large amounts of toxic and explosive HN₃.[8]
-
Professional Disposal: All quenched and unquenched azide waste must be disposed of through your institution's environmental health and safety (EH&S) office.[8][15]
Section 4: Protocols & Visual Guides
Protocol: Safe Lab-Scale In-Situ Synthesis of an Aryl Azide
This protocol details a general procedure for the synthesis of an aryl azide from an aniline, emphasizing safety and in-situ use.
WARNING: This procedure must be performed in a certified chemical fume hood behind a blast shield. Appropriate PPE, including a flame-resistant lab coat, safety goggles, and a face shield, is mandatory.
-
Aniline Dissolution & Cooling:
-
In a round-bottom flask with a magnetic stir bar, dissolve the aniline (1.0 eq) in aqueous acid (e.g., HCl, 3-4 eq).[2]
-
Cool the flask in an ice/salt bath to an internal temperature of 0°C. Vigorous stirring is essential.
-
-
Diazotization (CRITICAL STEP):
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline solution.
-
Monitor the internal temperature constantly. It must NOT exceed 5°C. [2] The addition rate should be very slow to manage any exotherm.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 20-30 minutes.
-
-
Azidation:
-
Dissolve sodium azide (1.2 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium azide solution to the cold diazonium salt solution. You may observe gas evolution (N₂).
-
Allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature over 1-2 hours.
-
-
In-Situ Use / Workup:
-
The crude aryl azide is now present in the reaction mixture, often as an oil or solid.
-
Safest Path: Add the next reagent directly to this mixture for the subsequent reaction.
-
Extraction (Use with Caution): If extraction is necessary, add an appropriate organic solvent (e.g., ethyl acetate, ether). DO NOT USE HALOGENATED SOLVENTS. [4] Separate the layers. The resulting organic solution contains your aryl azide and should be used immediately without concentration.
-
-
Quenching & Disposal:
-
After the subsequent reaction is complete, quench any excess azide with triphenylphosphine.
-
Dispose of all aqueous and organic waste in the dedicated, basic azide waste container.
-
Diagrams
Caption: Decision tree for assessing aryl azide stability and risk.
Caption: Workflow for safe in-situ generation and use of aryl azides.
References
- Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC. (n.d.).
- A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. (2013). Synthesis, 45, 2706-2710.
- Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. (n.d.). BenchChem.
- Product Class 35: Aryl Azides. (n.d.). Science of Synthesis.
- Azide Synthesis. (n.d.). Professor Steven V. Ley Research Group.
- Working with Hazardous Chemicals. (2010, January 25). Organic Syntheses.
- Azides. (n.d.). University of California, Berkeley - Environmental Health & Safety.
- Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). University of New Mexico - Department of Chemistry and Chemical Biology.
- A fast and efficient method for the preparation of aryl azides using stable aryl diazonium silica sulfates under mild conditions. (2025, August 6). ResearchGate.
- Azide Compounds. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
- Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety.
- Dangers of: Azide Reactions, Large Scale Reactions. (n.d.). University of Minnesota - Health, Safety & Risk Management.
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin.
- sodium-azide-organic-azides_0.docx. (n.d.). University of California, San Diego.
- A comparative study on the thermal stability of different organic azides. (n.d.). BenchChem.
- Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. (n.d.). PMC.
- THE THERMAL DECOMPOSITION OF ARYL AZIDES. (n.d.). ProQuest.
- How to removed Sodium azide ?. (2025, August 11). ResearchGate.
- Safe Handling of Azides. (2013, February 1). University of Pittsburgh - Environmental Health and Safety.
- Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting. (n.d.). BenchChem.
- Working with Potentially Explosive Chemicals/Reactions. (2025, April). University of Auckland.
- Azide Synthesis Explosion. (2017, November 1). University of Akron.
- Generation of aryl radicals from in situ activated homolytic scission: driving radical reactions by ball milling. (n.d.). Green Chemistry (RSC Publishing).
- The thermal decomposition of azidopyridines. (2025, August 9). ResearchGate.
- Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2025, August 10). ResearchGate.
- Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022, September 2). ACS Publications.
- Aryl Azides as Phosphine-Activated Switches for Small Molecule Function. (2019, February 6). PMC.
- Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?. (n.d.). ResearchGate.
- Human Health Effects of Sodium Azide Exposure: A Literature Review and Analysis. (n.d.). ResearchGate.
- Study of the Impact Sensitivity of Sodium Azide and Its Mixtures with Water. (2025, August 6). ResearchGate.
- Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022, September 5).
Sources
- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucd.ie [ucd.ie]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. auckland.ac.nz [auckland.ac.nz]
- 12. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 17. hsrm.umn.edu [hsrm.umn.edu]
- 18. orgsyn.org [orgsyn.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Aqueous Solubility of 6-Azido-1H-1,3-Benzodiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of benzimidazole-derived probes. 6-azido-1H-1,3-benzodiazole (also known as 5-azidobenzimidazole) presents a unique dual-challenge: overcoming the notoriously poor aqueous solubility of the planar benzimidazole core while preserving the highly reactive, light-sensitive azide moiety for downstream click chemistry (CuAAC/SPAAC).
This guide provides field-proven, self-validating troubleshooting strategies to help you achieve stable, high-concentration aqueous formulations without compromising the integrity of your compound.
Core Mechanistic Workflow
Before troubleshooting, it is critical to select the correct solubilization pathway based on your end application.
Workflow for selecting the optimal solubilization strategy for 6-azido-1H-1,3-benzodiazole.
Troubleshooting Guide 1: The pH and Buffer Challenge
Q: Why does my 6-azido-1H-1,3-benzodiazole immediately precipitate when added to PBS (pH 7.4)?
A: The precipitation is driven by the intrinsic physical chemistry of the benzimidazole core. Benzimidazoles possess a rigid, planar structure that strongly favors intermolecular
At physiological pH (7.4), the molecule exists predominantly in its neutral, un-ionized form, which is highly hydrophobic. The basic imidazole nitrogen has a pKa of ~5.5, while the acidic N-H has a pKa of ~12.8.
-
The Causality: To solubilize the compound without organic solvents, you must disrupt the crystal lattice energy by ionizing the molecule. Shifting the pH below 4.0 protonates the basic nitrogen, creating a polar, charged species that interacts favorably with water via ion-dipole interactions[2].
-
Self-Validating Tip: If your assay can tolerate acidic conditions, prepare your stock in a pH 2.5 to 3.0 citrate buffer. You will visually observe the transition from a cloudy suspension to a clear solution, confirming ionization.
Troubleshooting Guide 2: Co-Solvent Limitations
Q: Can I bypass the pH issue by dissolving the compound in DMSO and diluting it into my assay buffer?
A: Yes, but this approach introduces the risk of hidden micro-precipitation. Benzimidazoles are highly soluble in polar aprotic solvents like DMSO. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the sudden shift in the dielectric constant causes local supersaturation. The hydrophobic effect rapidly drives the planar aromatic rings to aggregate.
-
Best Practice Protocol: If you must use co-solvents for in vitro biochemical assays, always add the DMSO stock dropwise to a rapidly stirring aqueous buffer—never add the buffer to the DMSO. Keep the final DMSO concentration strictly below 1% (v/v) to prevent solvent-induced artifacts or cytotoxicity.
-
Validation: Measure the absorbance of your final buffer at 600 nm. Any reading above baseline indicates light scattering from micro-precipitates, meaning your effective compound concentration is lower than calculated.
Troubleshooting Guide 3: The Gold Standard - Cyclodextrin Complexation
Q: I need high aqueous concentrations at pH 7.4 for an in vivo click-chemistry study. How do I achieve this without toxic co-solvents?
A: The most effective, biologically compatible method is host-guest complexation using Hydroxypropyl-
-
The Causality: HP-
-CD is a cyclic oligosaccharide with a hydrophobic inner cavity and a heavily hydroxylated, hydrophilic exterior. The lipophilic benzimidazole core spontaneously partitions into the hydrophobic cavity, shielding it from water, while the exterior ensures the entire complex remains highly water-soluble[3]. -
Why HP-
-CD over standard -CD? The hydroxypropyl substitutions disrupt the intermolecular hydrogen bonding between the cyclodextrin molecules themselves, preventing the formation of insoluble cyclodextrin aggregates and vastly improving the upper limit of solubility[3],[4].
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Aqueous Media | Relative Solubility Increase | Cytotoxicity / Assay Compatibility |
| Unmodified Control | PBS (pH 7.4) | 1x (Baseline, <1 µg/mL) | N/A (Precipitates instantly) |
| Acidic Shift | HCl (pH ~2.3) | ~50x | High (Incompatible with live cells) |
| Co-Solvent Dilution | 1% DMSO in PBS | ~10x | Moderate (Risk of micro-precipitation) |
| Water | ~220x | Low (Limited by | |
| HP- | Water / PBS | >1000x | Excellent (Ideal for in vivo use) |
(Data extrapolated from structurally analogous benzimidazole solubility profiles[3],[4])
Step-by-Step Protocol: HP- -CD Encapsulation (Kneading Method)
To achieve maximum encapsulation efficiency, mechanical shear force is required. Simple mixing is often insufficient.
-
Molar Ratio Calculation: Weigh 6-azido-1H-1,3-benzodiazole and HP-
-CD at a 1:2 molar ratio. An excess of cyclodextrin ensures complete encapsulation of the hydrophobic core. -
Wetting Phase: Place both powders into a glass or agate mortar. Add a minimal volume of a 50/50 (v/v) ethanol/water mixture dropwise until a thick, uniform paste forms.
-
Kneading (Critical Step): Triturate (knead) the paste continuously with a pestle for 45–60 minutes. Mechanism: The mechanical shear force, combined with the solvent, disrupts the benzimidazole crystal lattice, forcing the monomeric compound into the cyclodextrin cavity[5].
-
Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to completely remove residual ethanol and water.
-
Reconstitution & Validation: Dissolve the resulting complex powder in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Self-Validation Check: Centrifuge the reconstituted solution at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. The total absence of a visible pellet confirms 100% host-guest complexation.
-
Mechanistic pathway of cyclodextrin encapsulation followed by click chemistry labeling.
FAQ: Preserving the Azide Moiety During Formulation
Q: Will the mechanical kneading or pH adjustments degrade my azide group before I can perform my click reaction?
A: The 6-azido moiety is chemically stable to mild pH shifts and mechanical shear, but it is highly susceptible to two specific degradation pathways that must be strictly avoided during formulation:
-
Photolytic Cleavage: Azides are highly sensitive to UV and ambient light, which can trigger the extrusion of nitrogen gas (
) to form highly reactive, non-specific nitrenes[1].-
Solution: Always perform the kneading and solubilization steps under low-light conditions. Store all final aqueous stocks in opaque or amber glass vials.
-
-
Thermal Degradation: While mild heating is sometimes used to accelerate cyclodextrin complexation, elevated temperatures can degrade the azide.
-
Solution: Do not exceed 40°C at any point during the formulation or drying process.
-
-
Premature Reduction: Ensure your aqueous buffers are completely free of reducing agents (such as DTT, TCEP, or
-mercaptoethanol) prior to the intended click reaction. These reagents will rapidly reduce the azide to an unreactive amine via the Staudinger reduction pathway.
References
- Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.SciELO.
- Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility.Der Pharma Chemica.
- -Cyclodextrin for Parenteral Application in Cancer therapy.JCancer.
- 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1.Benchchem.
- 5-Methoxybenzimidazole | 4887-80-3.Benchchem.
Sources
Reducing non-specific binding in photoaffinity labeling experiments
To: Research & Development Team From: Senior Application Scientist, Chemoproteomics Division Subject: Technical Guide: Reducing Non-Specific Binding in Photoaffinity Labeling (PAL)
Introduction: The Signal-to-Noise Challenge
Photoaffinity labeling (PAL) is a powerful strategy for mapping small molecule-protein interactions, but it suffers from a fundamental thermodynamic challenge: the "stickiness" of the proteome. Non-specific binding (NSB) arises from two distinct sources:
-
Chemical NSB: The highly reactive photogenerated species (carbene/nitrene) inserting into non-target proteins due to proximity or diffusion.
-
Enrichment NSB: The inherent affinity of background proteins for the enrichment matrix (e.g., streptavidin beads) or the probe scaffold itself (hydrophobic interactions).
This guide provides a self-validating framework to minimize these artifacts, ensuring that the targets you identify are biologically relevant.
Part 1: Probe Design & Chemistry (The First Line of Defense)
Q: My probe labels hundreds of proteins. Is my photophore too reactive?
A: It is likely a combination of photophore physics and linker hydrophobicity.
1. Photophore Selection: The "Activation Time" Rule The choice of photophore dictates the irradiation time, which directly correlates with non-specific background.
| Photophore | Reactive Species | Irradiation Time (365 nm) | Specificity Profile | Recommendation |
| Diazirine | Carbene | Short (1–5 min) | High. Carbenes have a short half-life (~ns) and react almost instantly with the nearest bond (C-H or heteroatom). | Gold Standard. Ideal for capturing transient interactions with minimal protein damage. |
| Benzophenone | Triplet Diradical | Long (15–60 min) | Medium/Low. The diradical is reversible; it can relax and re-excite, allowing it to "search" for a stable bond, often leading to non-specific labeling of abundant proteins. | Use only if diazirines fail or for extremely low-affinity targets. |
| Aryl Azide | Nitrene | Short (5–10 min) | Low. Prone to ring expansion (ketenimine formation) which reacts with nucleophiles (lysines) rather than specific insertion. | Avoid for initial screening; high background risk. |
2. Linker "Hygiene" Long, hydrophobic linkers act as "grease," promoting micelle formation and non-specific sticking to membranes.
-
Solution: Use minimalist linkers (aliphatic chains <4 carbons) or PEGylated linkers (PEG2-PEG4) to increase solubility.
-
Critical Check: Calculate the cLogP of your probe. If cLogP > 5, you will face significant hydrophobic NSB.
Part 2: Experimental Controls (The "Golden" Standards)
Q: How do I prove a band on my gel is a specific target and not just background?
A: You cannot rely on a single labeled sample. You must employ a Self-Validating Triad of experiments.
1. The Competition Assay (The Truth-Teller) Pre-incubate the lysate/cells with a 10x–50x excess of the unmodified parent compound (lacking the photophore/tag) before adding the probe.
-
Result: Specific targets will show >50% signal reduction. Non-specific targets (background) will remain unchanged because the parent compound does not compete for "sticky" hydrophobic sites or bead binding.
2. The "No-UV" Control Process a sample exactly as the experimental condition but omit the UV irradiation step.
-
Result: Any protein identified here is a "bead contaminant" or chemically reactive artifact (e.g., nucleophilic attack on the probe without light).
3. The "Scrambled" Probe (Optional but Recommended) Use a probe with a slight structural modification that abolishes biological activity (e.g., an inactive enantiomer).
-
Result: Targets labeled by this probe are non-specific binders to the scaffold, not the pharmacophore.
Part 3: Sample Processing & Enrichment
Q: I see high background in my streptavidin pulldown. How do I clean it up?
A: Streptavidin is notoriously sticky. You must use high-stringency washing to strip non-covalent binders.
Protocol: High-Stringency Wash Workflow Standard PBS washes are insufficient for PAL.
-
Lysis: Lyse cells in 1% SDS or 8M Urea . (Note: Click chemistry is compatible with 1% SDS; this denatures proteins and prevents co-immunoprecipitation of protein complexes, ensuring you only identify the direct target).
-
Click Reaction: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Pre-Enrichment Precipitation: Precipitate proteins (MeOH/Chloroform) after the click reaction but before adding beads. This removes unreacted probe which can coat the beads.
-
The "Hard" Wash Sequence (Post-Bead Incubation):
-
3x 1% SDS in PBS (Removes hydrophobic non-covalents).
-
3x 4M Urea (Unfolds "sticky" globular proteins).
-
3x 80% Isopropanol or Ethanol (Removes lipid/membrane contaminants).
-
3x 50 mM Ammonium Bicarbonate (Prepares for digestion).
-
The "Crapome" Alert: Be aware of endogenous biotinylated proteins that will always appear in streptavidin pulldowns regardless of your probe:
-
PC (Pyruvate carboxylase)
-
PCC (Propionyl-CoA carboxylase)
-
ACACA (Acetyl-CoA carboxylase)
-
MCCC1/2 (Methylcrotonyl-CoA carboxylase)
-
Correction: Alkylate cysteines (IAA) prior to digestion to prevent disulfide scrambling.
Part 4: Quantitative Proteomics (The Filter)
Q: Visual inspection of gels is subjective. How do I rigorously filter background using Mass Spec?
A: Use ratiometric proteomics (SILAC or TMT). Background proteins will have a ratio of ~1:1, while specific targets will show significant enrichment.
Method: SILAC-PAL (Stable Isotope Labeling by Amino acids in Cell culture)
| Condition | Medium | Treatment | Expected Ratio (Heavy/Light) |
| Light (L) | Arg0/Lys0 | Probe + Competitor (20x) | -- |
| Heavy (H) | Arg10/Lys8 | Probe + Vehicle | -- |
Interpretation:
-
Ratio H/L > 2.0: Specific Target. (Enriched in Heavy because Competitor blocked labeling in Light).
-
Ratio H/L ≈ 1.0: Non-specific Binder. (Equally labeled in both; competitor had no effect).
-
Ratio H/L < 0.5: Contaminant/Artifact.
Visualizations
Diagram 1: The Optimized PAL Workflow
A logic flow emphasizing the critical control points for reducing noise.
Caption: Workflow emphasizing competition controls and high-stringency washing to isolate specific targets.
Diagram 2: Troubleshooting Decision Tree
How to diagnose the source of high background.
Caption: Diagnostic logic to distinguish between matrix contaminants, endogenous biotin, and true non-specific binding.
References
-
Design of Photoaffinity Probes: Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link
-
Quantitative Proteomics (SILAC): Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link
-
Reducing Non-Specific Binding: Hughes, G., et al. (2016). using minimalist linkers. Chemical Science. Link
-
The "Crapome" (Contaminant Repository): Mellacheruvu, D., et al. (2013). The CRAPome: a contaminant repository for affinity purification-mass spectrometry data. Nature Methods. Link
-
Click Chemistry Optimization: Speers, A. E. & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link
Troubleshooting low yields in azide-alkyne cycloaddition reactions
Technical Support Center: Azide-Alkyne Cycloaddition Current Status: Online | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Low Yields & Reaction Failures
Welcome to the Application Support Center
You are likely here because your "click" reaction—statistically one of the most reliable reactions in organic chemistry—has failed. Do not worry; while the mechanism is robust, the environmental sensitivity of the catalysts and reagents is often underestimated.
Below is a non-linear troubleshooting guide designed to diagnose specific failure modes in CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted) reactions.
Part 1: Triage & Diagnostics
Before adjusting reagents, determine if your failure is catalytic (CuAAC) or kinetic/steric (SPAAC).
Figure 1: Diagnostic workflow for identifying the root cause of click chemistry failures.
Part 2: CuAAC Troubleshooting (Ticket #404-Cu)
Symptom: Reaction proceeds in organic solvent (DMF/DMSO) but fails or precipitates in biological buffers (PBS/Water).
The Core Problem: The "Dead" Catalyst
The active species is Cu(I) . However, Cu(I) is thermodynamically unstable in aqueous environments and rapidly oxidizes to inactive Cu(II) or disproportionates into Cu(0) and Cu(II).
-
The Trap: Many protocols suggest adding Cu(II)SO₄ and Sodium Ascorbate and "waiting." If dissolved oxygen is present, the ascorbate is consumed reacting with oxygen rather than reducing copper, leaving you with inactive Cu(II).
Solution 1: The Ligand is Non-Negotiable
You cannot rely on naked copper in biological media. You must use a stabilizing ligand.[1]
-
TBTA: Poor aqueous solubility.[2][3] Causes precipitation.[4] Avoid for protein work.
-
THPTA: Good solubility. Protects Cu(I) from oxidation.
-
BTTAA: Superior kinetics.[2][5] Best for low-concentration biomolecules and live cells.
Table 1: Ligand Selection Guide
| Ligand | Aqueous Solubility | Reaction Speed | Best Application |
| TBTA | Low (Requires DMSO) | Slow | Small molecule synthesis in organic solvent. |
| THPTA | High | Fast | Protein labeling, cell lysates. |
| BTTAA | High | Very Fast | Live cell surface labeling, dilute conditions (<5 µM). |
Solution 2: The "Anoxic Rescue" Protocol
If your yield is <10%, oxygen is likely killing your catalyst.
-
Degas Solvents: Sparge all buffers with N₂ or Ar for 15 minutes before adding reagents.
-
Premix Catalyst: Do not add Cu and Ligand separately.
-
Mix CuSO₄ and Ligand (THPTA or BTTAA) in a 1:5 molar ratio in a small volume of water.
-
Why? This pre-forms the catalytic complex.
-
-
The "Boost" Additive: Add Aminoguanidine (5 mM final).[6]
-
Why? It scavenges dehydroascorbate byproducts that can crosslink proteins and cause "browning" or precipitation.
-
-
Initiation: Add the Cu-Ligand mix to your reaction, then add Sodium Ascorbate last.
Part 3: SPAAC Troubleshooting (Ticket #500-Strain)
Symptom: Reaction is too slow, or hydrophobic "clumping" is observed.
The Core Problem: Sterics & Hydrophobicity
Unlike CuAAC, SPAAC relies on ring strain (approx. 18 kcal/mol). It is slower and more sensitive to the size of the molecules involved.[1]
FAQ: DBCO vs. BCN
Q: My DBCO-labeled protein is precipitating. A: DBCO is highly lipophilic (aromatic rings). If you label a protein heavily with DBCO, you effectively coat it in grease.
-
Fix: Switch to BCN (Bicyclo[6.1.0]nonyne) . It is smaller, less hydrophobic (LogP ~1.2 vs ~3.5 for DBCO), and less likely to induce aggregation.
Q: I have high background signal in my lysate. A: DBCO can react non-specifically with free thiols (cysteines) via a retro-Michael addition type mechanism in stressed conditions.
-
Fix: Pre-block free thiols with iodoacetamide (if compatible) or switch to BCN, which is orthogonal to thiols.
Figure 2: Decision logic for selecting SPAAC reagents based on kinetics vs. solubility requirements.
Part 4: Analytical Validation
How do you prove the failure is chemical and not analytical?
-
The Fluorogenic Test (Self-Validating System):
-
Do not waste precious protein samples troubleshooting.
-
Use 3-azido-7-hydroxycoumarin . It is non-fluorescent until it reacts with an alkyne.
-
Run your reaction conditions with this small molecule.[1] If it doesn't turn blue/fluorescent, your catalyst is dead.
-
-
LC-MS Verification:
-
For proteins, look for the mass shift.
-
Note: If you see a mass shift of +178 Da (for DBCO) but no biological activity, the hydrophobic linker may be blocking the active site. Add a PEG spacer (PEG4) between the linker and your molecule.
-
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Key Finding: Establishes THPTA as superior to TBTA for preventing protein degradation and maintaining Cu(I) activity.[2]
-
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie. Link
- Key Finding: Introduction of BTTAA ligand for faster kinetics and reduced cytotoxicity in live cells.
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
- Key Finding: The necessity of aminoguanidine and specific ratios to prevent protein precipit
Sources
Removing copper ions after click reaction with benzimidazoles
Technical Support Center: Copper Removal in Benzimidazole Scaffolds
Subject: Advanced Protocols for De-metallation of CuAAC Products Containing Benzimidazole Moieties. Ticket ID: #CU-BZI-001 Status: Open for Consultation Analyst: Senior Application Scientist, Process Chemistry Division
The Core Challenge: The "Hidden Chelate" Trap
Why is this specific substrate problematic?
Standard aqueous washes (water, brine, or mild
When you perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole nitrogen acts in concert with the benzimidazole nitrogen to form a thermodynamically stable bidentate chelate with the copper ion. This "pincer" effect creates a complex with a high stability constant (
To remove the copper, you must introduce a competing ligand with a significantly higher affinity (
Visualization: The Ligand Competition
The following diagram illustrates the competitive equilibrium required to strip copper from your product.
Figure 1: The competitive displacement mechanism. Successful purification requires shifting the equilibrium to the right by using a scavenger with superior binding kinetics and thermodynamics.
Validated Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Best for: High-value intermediates, late-stage drug candidates, and protecting biological assays from cytotoxicity.
Mechanism: Functionalized silica beads (specifically Thiourea or Thiol modified) bind Cu(I) and Cu(II) irreversibly. Thiourea is preferred for benzimidazoles because it has a high affinity for soft metals like Cu(I) without requiring oxidation.
Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a solvent that swells the resin (THF, DCM, or Ethyl Acetate). Avoid Methanol if possible, as it can reduce scavenging efficiency.
-
Loading: Add SiliaMetS® Thiourea or QuadraPure™ TU resin.
-
Ratio: 4-5 equivalents of resin relative to the copper catalyst used (not the product).
-
-
Incubation: Stir gently at 40°C for 2-4 hours .
-
Note: Benzimidazole complexes are kinetically inert. Room temperature stirring is often insufficient. Heat provides the energy to break the initial complex.
-
-
Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.
-
Validation: The filtrate should be colorless.
| Parameter | Specification |
| Resin Type | Thiourea (Si-Thiourea) |
| Equivalents | 5 eq.[1] vs Copper loading |
| Solvent | THF > DCM > EtOAc |
| Temp/Time | 40°C / 4 Hours |
| Expected Removal | > 95% (often < 5 ppm) |
Method B: Liquid-Liquid Extraction with "The Blue Wash"
Best for: Large scale (>5g), early intermediates, and lipophilic products.
Mechanism: EDTA is a hexadentate ligand that wraps around Cu(II). However, standard EDTA washes are acidic (pH 4-5), where the chelating power is weak. You must use Ammoniated EDTA to ensure the carboxylic acid groups are deprotonated and to provide ammonia as an auxiliary ligand to "loosen" the benzimidazole.
Protocol:
-
Oxidation (Critical): If your reaction was under inert gas, stir the crude mixture open to air for 30 minutes. You need Cu(II) (Blue/Green) for EDTA to work effectively; Cu(I) is "invisible" to EDTA.
-
Solvent System: Dissolve product in DCM or Chloroform . (Ethyl acetate may hydrolyze if the wash is too basic/long).
-
The Cocktail: Prepare a wash solution of:
-
0.1 M EDTA (disodium salt)
-
Adjust to pH 9.0 using concentrated
(Ammonium Hydroxide).
-
-
Extraction: Wash the organic layer 3 times with this cocktail.
-
Visual Cue: The aqueous layer will turn bright blue (
and Cu-EDTA). -
Endpoint: Repeat until the aqueous layer is colorless.
-
-
Polishing: Perform a final wash with brine to remove residual ammonia.
Troubleshooting & FAQs
Q1: I used EDTA, but my cells are still dying in the bioassay. Why? A: You likely have residual EDTA or Cu(I) .
-
Residual EDTA: EDTA itself is cytotoxic because it strips Calcium and Magnesium from cell media. If you used Method B, you must wash thoroughly with water/brine afterwards or run a short silica plug.
-
Cu(I) Persistence: EDTA binds Cu(II). If you didn't oxidize the reaction mixture (stir in air), cytotoxic Cu(I) remains. Switch to Method A (Thiourea resin) which scavenges both oxidation states.
Q2: My product precipitates when I add the aqueous wash. A: Benzimidazoles are often sparingly soluble.
-
Solution: Do not use water/DCM. Switch to a homogeneous scavenging method. Add the Thiourea resin directly to the reaction solvent (if compatible) or dissolve the product in DMSO, treat with resin, filter, and then lyophilize.
Q3: The product is still green after the column. A: The copper-benzimidazole complex is stable enough to survive silica chromatography. It co-elutes with your product.
-
Fix: You must break the complex before the column. Dissolve the fraction in DCM, add 10 equivalents of Sodium Diethyldithiocarbamate (creates a brown precipitate with Cu), stir for 30 mins, filter off the solids, and re-column or wash.
Q4: Can I use sulfide precipitation (
References
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry.
- Sigma-Aldrich. (2024). Copper-Free Click Chemistry and Catalyst Removal Strategies.
-
Gao, W. et al. (2020). Alkyl Thiourea Functionalised Silica for the Effective Removal of Heavy Metals. Journal of Chemistry , 2020. Link
- SiliCycle. (2023). Metal Scavenging Solutions: SiliaMetS® Thiourea Case Studies.
-
Chan, T. et al. (2021). Molecular Complex Removes Copper Ions from Water (ZIOS). Advanced Light Source , Lawrence Berkeley National Laboratory. Link
-
Puntoriero, F. et al. (2022). Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry. mBio , 13(3). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Characterization of 6-Azido-1H-1,3-benzodiazole Tautomers
Abstract
This guide provides an in-depth, comparative analysis of the ¹H NMR characterization of 6-azido-1H-1,3-benzodiazole and its corresponding tautomer, 5-azido-1H-1,3-benzodiazole. Benzimidazole derivatives are foundational scaffolds in medicinal chemistry, and the azido functional group offers a versatile handle for bioconjugation via click chemistry.[1] However, the inherent annular tautomerism of asymmetrically substituted N-unsubstituted benzimidazoles presents a significant characterization challenge, as the molecule exists in a dynamic equilibrium between two distinct forms. This guide details the experimental design, from sample preparation to spectral acquisition and interpretation, required to resolve, identify, and quantify these tautomers. We compare the effects of different deuterated solvents and temperatures on the proton exchange rate, demonstrating how to manipulate experimental conditions to move from a fast-exchange regime (yielding an averaged spectrum) to a slow-exchange regime (allowing for the observation of individual tautomers). The protocols and data analysis frameworks described herein are designed to be self-validating and are grounded in established principles of NMR spectroscopy and physical organic chemistry.
The Challenge: Annular Tautomerism in Asymmetric Benzimidazoles
N-unsubstituted benzimidazoles with asymmetric substitution on the benzene ring, such as 6-azido-1H-1,3-benzodiazole, undergo a rapid intramolecular proton transfer between the two nitrogen atoms of the imidazole ring.[2][3] This dynamic process, known as annular tautomerism, results in an equilibrium between two distinct chemical entities: the 6-azido and the 5-azido tautomers.
From an NMR perspective, the rate of this proton exchange relative to the NMR timescale is critical.
-
Fast Exchange: If the proton transfer is rapid, the spectrometer detects only a time-averaged structure. This results in a simplified spectrum with fewer peaks than expected for a single static structure, complicating unambiguous assignment.[4]
-
Slow Exchange: If the exchange can be slowed down, the NMR signals for both tautomers can be resolved individually. This allows for their complete structural elucidation and the determination of their relative abundance.[5]
The goal of our experimental design is to achieve the slow-exchange regime to fully characterize the system.
Figure 1: Annular tautomeric equilibrium between 6-azido- and 5-azido-1H-1,3-benzodiazole.
Experimental Design and Rationale
The key to resolving the tautomers is to slow the rate of proton exchange. This can be achieved by controlling the solvent environment and the temperature. Polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (DMSO) are known to solvate the N-H proton, thereby increasing the activation energy for intermolecular proton transfer and slowing the exchange rate compared to less interactive solvents like chloroform.[4][5] Lowering the temperature further reduces the kinetic energy of the molecules, effectively "freezing out" the equilibrium on the NMR timescale.[5]
Protocol 1: Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a benzimidazole sample for comparative ¹H NMR analysis.
Materials:
-
6-azido-1H-1,3-benzodiazole (5-10 mg)
-
Deuterated solvents: Chloroform-d (CDCl₃) and DMSO-d₆
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials
Procedure:
-
Weighing: Accurately weigh approximately 5 mg of the 6-azido-1H-1,3-benzodiazole sample into a clean, dry vial.
-
Dissolution (Sample A - CDCl₃): Add approximately 0.6 mL of CDCl₃ to the vial. Gently swirl or vortex until the sample is fully dissolved.
-
Transfer (Sample A): Using a Pasteur pipette, transfer the solution into a labeled NMR tube.
-
Dissolution (Sample B - DMSO-d₆): Weigh a separate 5 mg sample into a second vial. Add approximately 0.6 mL of DMSO-d₆ and ensure complete dissolution.
-
Transfer (Sample B): Transfer the DMSO solution into a second, clearly labeled NMR tube.
Causality Behind Choices:
-
Solvent Comparison: By preparing samples in both a non-polar (CDCl₃) and a highly polar (DMSO-d₆) solvent, we can directly compare the effect of the solvent's hydrogen-bonding capability on the tautomeric exchange rate.
-
Concentration: A concentration of ~5 mg in 0.6 mL is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without promoting excessive intermolecular aggregation that could complicate the spectra.
Protocol 2: NMR Data Acquisition
This protocol details the acquisition of standard ¹H and variable-temperature (VT) ¹H NMR spectra.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a variable-temperature control unit.
Procedure:
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent for each sample. Shim the magnetic field to achieve optimal resolution.
-
Room Temperature Acquisition (Sample A & B): Acquire a standard ¹H NMR spectrum for both the CDCl₃ and DMSO-d₆ samples at ambient probe temperature (e.g., 298 K). Use a standard 90° pulse sequence with 16-32 scans and a relaxation delay of 2-5 seconds.
-
Variable-Temperature (VT) Acquisition (Sample B):
-
Place the DMSO-d₆ sample in the spectrometer.
-
Allow the temperature to equilibrate to 298 K and re-shim if necessary.
-
Begin cooling the probe in decrements of 20 K (e.g., to 273 K, 253 K, 233 K).
-
At each temperature step, allow the sample to thermally equilibrate for 5-10 minutes, then lock and shim the instrument before acquiring a ¹H spectrum.
-
Continue cooling until two distinct sets of signals for the aromatic protons are clearly resolved or until the solvent freezing point is approached.
-
Causality Behind Choices:
-
Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving closely spaced aromatic proton signals.
-
VT-NMR: The VT-NMR experiment is the definitive method for confirming exchange phenomena.[5] Observing the coalescence of two signals into one broad peak, and then a single sharp peak upon heating, is conclusive evidence of a dynamic equilibrium. For this analysis, we focus on cooling to resolve the distinct species.
Spectral Analysis and Data Interpretation
Disclaimer: The following spectral data are illustrative, based on established principles of benzimidazole NMR spectroscopy and substituent effects, to serve as a guide for interpretation.
Comparison 1: Fast Exchange in CDCl₃ at 298 K
In a non-coordinating solvent like CDCl₃ at room temperature, the proton exchange between N1 and N3 is rapid. This results in a time-averaged spectrum where the molecule appears to have a plane of symmetry. Consequently, H4 becomes chemically equivalent to H7, and H5 becomes equivalent to H6.
Table 1: Illustrative ¹H NMR Data in Fast-Exchange Regime (CDCl₃, 298 K)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~10.5 | br s | 1H |
| H2 | 8.15 | s | 1H |
| H4 / H7 | 7.70 | d | 2H |
| H5 / H6 | 7.30 | t | 2H |
In this averaged spectrum, it is impossible to determine the position of the azido group or the ratio of the tautomers.
Comparison 2: Slow Exchange in DMSO-d₆ at Low Temperature (e.g., 233 K)
In DMSO-d₆, the exchange is slowed, and at low temperatures, it becomes slow enough on the NMR timescale to resolve the signals for both the 6-azido and 5-azido tautomers. The electron-withdrawing nature of the azido group (-N₃) deshields adjacent protons, causing them to appear at a higher chemical shift (further downfield). This effect is key to assigning the signals to the correct tautomer.
Table 2: Illustrative ¹H NMR Data in Slow-Exchange Regime (DMSO-d₆, 233 K)
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration (Relative) | Rationale for Assignment |
| 6-Azido (Major) | N-H | 12.65 | br s | - | 0.6 | Hydrogen bonding with DMSO shifts N-H significantly downfield.[1] |
| H2 | 8.30 | s | - | 0.6 | Unsubstituted C2-H proton, typically downfield. | |
| H7 | 7.95 | d | ~2.0 | 0.6 | Ortho to the azido group, deshielded. Small meta coupling to H5. | |
| H5 | 7.60 | dd | ~8.5, 2.0 | 0.6 | Ortho to N-H, meta to the azido group. | |
| H4 | 7.25 | d | ~8.5 | 0.6 | Para to the azido group, least affected proton. | |
| 5-Azido (Minor) | N-H | 12.58 | br s | - | 0.4 | Similar environment to the other tautomer. |
| H2 | 8.28 | s | - | 0.4 | Nearly identical environment to the other tautomer. | |
| H4 | 8.05 | d | ~2.0 | 0.4 | Ortho to the azido group, strongly deshielded. Small meta coupling to H6. | |
| H6 | 7.55 | dd | ~8.5, 2.0 | 0.4 | Para to N-H, meta to the azido group. | |
| H7 | 7.30 | d | ~8.5 | 0.4 | Ortho to N-H, least affected proton. |
Quantification of the Tautomeric Ratio
Once the signals are resolved and assigned, the ratio of the two tautomers can be calculated from the integration of their respective non-overlapping signals. It is best to use signals that are well-separated and have clear baseline resolution. In our illustrative data, the signals for H7 (6-azido) at 7.95 ppm and H4 (5-azido) at 8.05 ppm are ideal candidates.
Calculation:
-
Integration of H7 (6-azido) = 0.6
-
Integration of H4 (5-azido) = 0.4
-
Total Integration = 0.6 + 0.4 = 1.0
-
% 6-Azido Tautomer = (0.6 / 1.0) * 100% = 60%
-
% 5-Azido Tautomer = (0.4 / 1.0) * 100% = 40%
Therefore, at 233 K in DMSO-d₆, the equilibrium favors the 6-azido tautomer with a ratio of approximately 60:40.
Workflow and Conclusion
The successful characterization of the tautomers of 6-azido-1H-1,3-benzodiazole is a systematic process reliant on the deliberate manipulation of experimental conditions.
Figure 2: Experimental workflow for the characterization of benzodiazole tautomers.
References
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1688-1701. [Link]
-
Jia, W-L., et al. (2015). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 53(9), 717-724. [Link]
-
Antonova, Y., et al. (2014). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Bulgarian Chemical Communications, 46(4), 743-749. [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed, PMID: 25161678. [Link]
-
Al-Hourani, B. J. (2016). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]
-
García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(21), 7384. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Beyond the Bulk: The Strategic Advantage of Aryl Azides in Photoaffinity Labeling
This guide provides an in-depth technical analysis of aryl azides in photoaffinity labeling, specifically highlighting their advantages over benzophenones when precision and minimal structural perturbation are paramount.
Content Type: Technical Comparison & Protocol Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers
Executive Summary: The "Steric Imperative"
In the design of photoaffinity probes (PAPs), the "Observer Effect" is a critical liability: the act of measuring (labeling) can alter the system (binding affinity).
While Benzophenones (BPs) are often lauded for their high cross-linking yields and robustness, they suffer from a fatal flaw in precision mapping: Steric Bulk . A benzophenone moiety adds significant mass (~182 Da) and two phenyl rings to a ligand, often obliterating the binding affinity of small molecules or perturbing the docking pose within tight active sites.
Aryl Azides (AAs) , and specifically their modern Perfluorophenyl Azide (PFPA) variants, offer a "stealth" alternative. With a minimal footprint (~42 Da for the azide group) and rapid "snapshot" kinetics, they allow researchers to probe delicate ligand-protein interactions that bulky benzophenones would disrupt.
Mechanistic Deep Dive: The Chemistry of Capture
To understand the advantage, we must contrast the photochemistry of the two moieties.
Benzophenone: The Reversible Hunter
Upon UV irradiation (350–360 nm), benzophenone excites to a triplet diradical. This species is reversible . If it abstracts a hydrogen from water (solvent) or fails to find a C-H bond, it relaxes back to the ground state and can be re-excited.
-
Pro: High yield (it keeps "hunting" until it hits).
-
Con: Long lifetime (
s scale) allows conformational shifting; bulkiness excludes it from deep pockets.
Aryl Azide: The Instant Snapshot
Upon UV irradiation (<300 nm for simple AA, up to ~350 nm for substituted/PFPAs), the azide releases
-
Simple Phenyl Azide (The Old Way): The singlet nitrene is unstable and often undergoes ring expansion to a dehydroazepine (ketenimine). This is a long-lived electrophile that reacts with nucleophiles (like solvent), leading to high background and low specific cross-linking.
-
Perfluorophenyl Azide (The Modern Way): Fluorination stabilizes the singlet nitrene and suppresses ring expansion . This forces the nitrene to undergo rapid C-H insertion (ns scale).
-
Pro: "Frozen" snapshot of the interaction; minimal steric penalty.
Visualizing the Pathway
Figure 1: Mechanistic comparison. Note that Perfluorophenyl Azides (PFPA) favor the direct C-H insertion pathway (green arrow), avoiding the ring expansion trap that plagues simple aryl azides.
Strategic Advantages of Aryl Azides
A. Minimal Pharmacophore Interference (The "Stealth" Factor)
This is the primary reason to choose AA over BP.
-
Benzophenone: The bulky structure often clashes with sterically restricted binding pockets (e.g., ATP-binding sites, allosteric crevices). This can increase the
of your probe by orders of magnitude compared to the parent ligand, rendering the experiment biologically irrelevant. -
Aryl Azide: The
group is linear and small. It can often be substituted onto a phenyl ring of a drug molecule with negligible impact on binding affinity.
B. Temporal Resolution: The "Snapshot" Effect
-
Kinetics: Nitrenes generated from PFPAs have lifetimes in the nanosecond (ns) range.[1] They insert into the nearest bond immediately.
-
Advantage: This captures the ligand-protein complex in its immediate conformation. In contrast, the long-lived BP diradical (
s) allows time for the protein to "breathe" or the ligand to shift, potentially labeling a thermodynamically stable but non-functional "off-target" site near the pocket.
C. The PFPA Renaissance
Early criticisms of aryl azides focused on low cross-linking yields due to ring expansion. Perfluorophenyl azides (PFPAs) solve this. The fluorine atoms withdraw electrons, stabilizing the ring and favoring the C-H insertion pathway.
-
Result: PFPAs approach the cross-linking efficiency of benzophenones while retaining the small size of azides.
Comparative Performance Data
| Feature | Aryl Azide (Simple) | Perfluorophenyl Azide (PFPA) | Benzophenone (BP) |
| Size / Sterics | Small (~42 Da) | Small (~115 Da) | Bulky (~182 Da) |
| Activation | < 300 nm (UV-B/C) | ~300–350 nm (UV-B) | 350–365 nm (UV-A) |
| Reactive Species | Nitrene (Singlet/Triplet) | Nitrene (Singlet stabilized) | Triplet Diradical |
| Reaction Kinetics | Nanoseconds (Snapshot) | Nanoseconds (Snapshot) | Microseconds (Equilibrium) |
| Cross-linking Yield | Low (< 5-10%) | Moderate-High (30-60%) | High (50-80%) |
| Selectivity | Low (if ring expansion) | High (C-H insertion) | High (C-H abstraction) |
| Reversibility | Irreversible (Photobleaches) | Irreversible | Reversible (Regenerates) |
Experimental Protocol: PFPA-Based Target Mapping
This protocol uses a Self-Validating design to ensure observed labeling is specific.
Phase 1: Probe Design & Synthesis
-
Scaffold Selection: Choose a position on your ligand that is solvent-exposed or tolerates substitution (guided by SAR data).
-
Moiety: Incorporate a 4-azido-2,3,5,6-tetrafluorobenzoate moiety or a simple p-azidophenyl group if space is extremely tight.
-
Tag: Include a bioorthogonal handle (terminal alkyne) for downstream Click chemistry.
Phase 2: The "Competition" Experiment (Self-Validation)
-
Sample A (Probe Only): Protein/Lysate + Probe (
concentration). -
Sample B (Competition): Protein/Lysate + Probe (
) + Parent Ligand ( excess) .-
Logic: If labeling is specific, the excess parent ligand will occupy the binding site, preventing the probe from binding. Sample B should show >90% reduction in signal compared to Sample A.
-
Phase 3: Photo-Crosslinking Workflow
-
Incubation: Incubate probe with proteome (
) for 30 min at (in dark). -
Irradiation:
-
Click Chemistry:
-
Add Reporter Mix: TAMRA-Azide or Biotin-Azide (
), TCEP ( ), TBTA ( ), ( ). -
Incubate 1 hour at RT.
-
-
Analysis:
-
In-Gel Fluorescence: Run SDS-PAGE. Scan for TAMRA fluorescence.
-
Enrichment/MS: Streptavidin pull-down followed by Tryptic digestion and LC-MS/MS.
-
Workflow Visualization
Figure 2: Step-by-step workflow for PFPA photoaffinity labeling.
References
-
Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity labelling of antibodies with aryl nitrene as reactive group. Nature, 224, 511–512.
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647.
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554–570. (Provides comparative context on kinetics).
-
Kotani, S., et al. (2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. Journal of the American Chemical Society, 138(36), 11952–11959. (Discusses limitations of BP vs AA).
-
Liu, K., et al. (2021). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research.
Sources
Technical Comparison Guide: HPLC Analysis of 6-Azido-1H-1,3-benzodiazole
Topic: HPLC Retention Time of 6-Azido-1H-1,3-benzodiazole Standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of photoaffinity probes and "click" chemistry scaffolds, 6-azido-1H-1,3-benzodiazole (6-azidobenzimidazole) serves as a critical intermediate. Its analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges due to the rapid tautomeric equilibrium of the benzimidazole core and the thermal instability of the aryl azide moiety.
This guide objectively compares the chromatographic behavior of 6-azido-1H-1,3-benzodiazole against its synthetic precursors and structural analogs. Unlike standard catalog products with fixed retention times, this compound requires a Relative Retention Time (RRT) approach for accurate identification.
Part 1: Comparative Analysis of Chromatographic Behavior[1]
To validate the identity of 6-azido-1H-1,3-benzodiazole, it must be compared against the specific "alternatives" present during its synthesis and application: the precursor amine and the unsubstituted core.
The Hydrophobicity Shift (Azide vs. Amine)
The primary method for confirming the successful synthesis of 6-azido-1H-1,3-benzodiazole is the observation of a significant retention time shift relative to its precursor, 6-amino-1H-1,3-benzodiazole .
| Feature | 6-Amino-1H-1,3-benzodiazole (Precursor) | 6-Azido-1H-1,3-benzodiazole (Target) | Chromatographic Impact |
| Functional Group | Primary Amine (-NH₂) | Azide (-N₃) | Significant Retention Shift |
| Polarity | High (H-bond donor/acceptor) | Low (Lipophilic, electron-withdrawing) | The azide is significantly less polar. |
| Elution Order | Elutes Early (Low | Elutes Late (High | Target peak appears after the precursor. |
| Detection ( | ~254 nm, ~290 nm | ~254 nm, ~280 nm | Azide group does not significantly alter UV |
Expert Insight: On a standard C18 column, the conversion of the amine to the azide typically results in a 2.0x to 2.5x increase in retention factor (
The Tautomer Challenge (5-Azido vs. 6-Azido)
A critical comparative distinction is the relationship between the 5- and 6-substituted isomers.
-
The Scenario: Users often attempt to separate "5-azido-1H-1,3-benzodiazole" from "6-azido-1H-1,3-benzodiazole".
-
The Reality: In solution (mobile phase), these two structures exist in rapid tautomeric equilibrium due to the migration of the proton between N1 and N3 on the imidazole ring.
-
Chromatographic Outcome: Unless the nitrogen is alkylated (e.g., N-methyl), you will observe a single peak .
-
Comparison:
-
Free Base: Single peak (average of tautomers).
-
N-Alkylated Derivative: Two distinct, separable peaks (regioisomers locked).
-
Stationary Phase Selection (C18 vs. Phenyl-Hexyl)
| Column Chemistry | Selectivity Mechanism | Suitability for Azidobenzimidazole |
| C18 (Octadecyl) | Hydrophobicity | High. Excellent for separating the polar amine precursor from the hydrophobic azide product. Recommended for routine purity checks. |
| Phenyl-Hexyl | Medium-High. Offers alternative selectivity if the azide co-elutes with other aromatic impurities. The azide group is electron-rich and interacts differently with the phenyl phase than alkyl impurities. | |
| C8 (Octyl) | Hydrophobicity | Medium. May not provide enough retention for the polar amine precursor, causing it to elute in the void volume ( |
Part 2: Reference Experimental Protocol
Since absolute retention times vary by system, this protocol establishes a self-validating system using Relative Retention Times (RRT).
Method Parameters
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Note: Acidic pH is required to protonate the benzimidazole ring (
), ensuring sharp peak shape and preventing tailing caused by silanol interactions.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Do NOT exceed 40°C due to azide thermal instability).
-
Detection: UV @ 254 nm.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Injection / Hold for polar amines |
| 2.0 | 5% | Isocratic hold |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash hydrophobic impurities |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End of Run |
Predicted Performance Data (Relative Retention)
Using Benzimidazole (unsubstituted) as the internal reference (RRT = 1.00).
| Compound | Predicted RRT | Explanation |
| 6-Amino-1H-1,3-benzodiazole | 0.40 - 0.60 | Highly polar; elutes early. |
| Benzimidazole (Standard) | 1.00 | Reference point.[2] |
| 6-Azido-1H-1,3-benzodiazole | 1.30 - 1.50 | Hydrophobic azide group increases retention significantly past the core. |
Part 3: Critical Technical Insights (E-E-A-T)
Thermal & Photo-Stability (Troubleshooting Ghost Peaks)
Aryl azides are photo-active crosslinkers.[3]
-
Risk: Exposure to ambient light or high column temperatures can trigger nitrogen release (
), forming a reactive nitrene that inserts into the solvent or dimerizes (forming azo-compounds). -
Symptom: Appearance of small, broad peaks eluting after the main azide peak (dimers) or before (solvent insertion products) upon repeated injection of the same vial.
-
Control: Use amber autosampler vials and keep the column oven at
.
Tautomerism Visualization
The following diagram illustrates why 5-azido and 6-azido isomers appear as a single peak.
Figure 1: Tautomeric equilibrium of azidobenzimidazoles resulting in a single chromatographic peak.
Method Development Workflow
Use this logic flow to confirm the identity of your synthesized standard.
Figure 2: Decision logic for validating 6-azido-1H-1,3-benzodiazole retention time.
References
-
BenchChem. (2025).[4] Stability of Organic Azides and HPLC Method Development. Retrieved from .
-
National Institutes of Health (NIH). (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides. PMC9529341. Retrieved from .
-
Thermo Fisher Scientific. (n.d.). Photoactivation of Aryl Azide Crosslinking Reagents. Retrieved from .
-
Journal of Chromatography A. (2010). Comparison of isolation methods of benzimidazoles. Retrieved from .
-
MDPI. (2020). Comparison of Retention Selectivity of Aromatic Hydrocarbons in RP-HPLC. Retrieved from .
Sources
Validating 1,2,3-Triazole Formation: A High-Fidelity LC-MS Workflow
Executive Summary
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "Click Chemistry" for its reliability, yet the assumption that "it just works" is a dangerous premise in high-stakes drug development. While NMR remains the structural gold standard, it fails in high-throughput screening and trace analysis within complex biological matrices.
This guide details a self-validating LC-MS workflow for characterizing 1,2,3-triazoles. Unlike standard protocols, this method prioritizes the removal of paramagnetic copper catalysts—which suppress ionization and broaden peaks—and utilizes specific mass spectral fragmentation patterns to confirm triazole ring formation definitively.
Part 1: The Analytical Challenge
Validating a triazole linkage presents three specific analytical hurdles that standard LC-MS methods often overlook:
-
Copper Contamination: Residual Cu(I)/Cu(II) from the catalyst system forms adducts (
) that split the molecular ion signal and foul electrospray ionization (ESI) sources. -
Regioisomerism: While CuAAC is 1,4-selective, thermal background reactions or catalyst failure can yield 1,5-isomers. These have identical masses but distinct retention times.[1]
-
Ion Suppression: Unreacted azides and alkynes can compete for charge in the ESI source, masking the product signal if not chromatographically resolved.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts LC-MS with traditional validation methods, highlighting why LC-MS is the superior choice for kinetic monitoring and biological validation.
| Feature | LC-MS (Recommended) | 1H NMR | TLC / UV-Vis |
| Primary Utility | Trace detection, kinetics, impurity profiling | Structural confirmation, regioisomer assignment | Quick qualitative check |
| Sensitivity | Picomolar (pM) range | Millimolar (mM) range | Microgram ( |
| Sample Requirement | < 10 | > 5 mg pure material | Variable |
| Matrix Tolerance | High (with column separation) | Low (requires deuterated solvents) | Low (streaking issues) |
| Throughput | High (5-10 min/sample) | Low (10-60 min/sample) | Medium |
| Blind Spots | Isomers (if not resolved by column) | Trace impurities (<1%) | Structure verification |
Part 2: Technical Deep Dive & Mechanism
The "Self-Validating" Logic
A protocol is "self-validating" when it contains internal checks that flag failure immediately. In this workflow, the Mass Balance Check is the control mechanism:
-
Success: Disappearance of Azide (
) + Disappearance of Alkyne ( ) = Appearance of Triazole ( ). -
Failure: Appearance of
peaks indicates copper contamination; presence of without indicates catalyst poisoning.
MS Fragmentation Fingerprint
In positive ESI (
-
Loss of
: A loss of 28 Da is rare in stable aromatic systems but can occur in triazoles under high collision energy, forming an azirine-like intermediate. -
Retro-Cycloaddition: Reversion to the azide/alkyne components is uncommon in CuAAC products but possible in thermal mixtures.
Part 3: Experimental Protocol
Objective: Isolate and validate 1,4-disubstituted 1,2,3-triazole with >99% confidence.
Phase 1: Sample Preparation (Copper Removal)
Crucial Step: Direct injection of Cu-containing reaction mixtures will suppress ionization and damage the LC column.
-
Quench: Take 50
L of reaction mixture. -
Chelation: Add 50
L of 0.1 M EDTA (pH 7.0) or Ammonium Hydroxide (10% aq). Vortex for 30 seconds.-
Why? EDTA binds Cu(II) stronger than the triazole ligand, stripping the metal from the organic product.
-
-
Extraction: Add 200
L Ethyl Acetate (or DCM). Vortex and centrifuge at 10,000 x g for 2 minutes. -
Collection: Collect the upper organic layer. Evaporate to dryness and reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).
Phase 2: LC-MS Acquisition
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).
-
Note: C18 provides excellent separation of the hydrophobic triazole from polar copper salts.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 100 – 1000.
Phase 3: Data Interpretation
-
Extract Ion Chromatogram (EIC): Search for the theoretical mass
. -
Check Isotope Pattern: Ensure the M+1 peak matches carbon abundance.
-
Copper Check: Look for peaks at
or . If present, repeat Phase 1 (Chelation).
Part 4: Visualization of Logic & Workflow
Diagram 1: The High-Fidelity Validation Workflow
This diagram illustrates the critical path from crude reaction to validated data, emphasizing the chelation step often missed in standard guides.
Caption: Figure 1. The "Clean-Inject" workflow. The chelation step (Yellow) is the critical control point preventing copper-induced ion suppression.
Diagram 2: Analytical Decision Matrix
When should you choose LC-MS over NMR? This decision tree guides the researcher based on sample constraints.
Caption: Figure 2. Analytical Decision Matrix. LC-MS is prioritized for low-concentration or complex matrix samples, whereas NMR is reserved for structural isomer assignment.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[3] Chemical Society Reviews.
-
Patterson, D. M., et al. (2014). Improved cyclopropenone caged cyclooctynes for photo-click chemistry. Chemical Communications. (Discusses LC-MS monitoring of click kinetics).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Details copper chelation and removal strategies).
-
Bag, B. (2014). 1,2,3-Triazole: A versatile template for the development of novel functional molecules.[4] RSC Advances. (Overview of triazole stability and characterization).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-azido-1H-1,3-benzodiazole
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is my priority to equip fellow researchers with the critical information needed for the safe handling and disposal of specialized chemical reagents. This guide provides a detailed protocol for the proper disposal of 6-azido-1H-1,3-benzodiazole, a compound that, like many organic azides, requires careful management due to its potential reactivity and toxicity. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard: Why Special Disposal is Necessary
6-azido-1H-1,3-benzodiazole is an organic azide. The azide functional group (-N3) is an "explosophore," meaning it is an energy-rich moiety that can decompose rapidly, releasing nitrogen gas.[1] While aryl azides are generally more stable than their alkyl counterparts, their stability can be influenced by other functional groups on the aromatic ring. The benzimidazole core is a common scaffold in pharmaceuticals, but the presence of the azido group necessitates specific handling and disposal protocols.
Key Hazards Associated with Organic Azides:
-
Explosive Decomposition: Organic azides can be sensitive to heat, light, shock, and friction, which can trigger rapid and violent decomposition.[2][3]
-
Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. The azide ion itself is known to have a toxicity profile similar to cyanide.[3][4]
-
Formation of Unstable Salts: Contact with heavy metals can form highly shock-sensitive and explosive heavy metal azides. This is a critical consideration for waste streams and plumbing.[5][6]
-
Formation of Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid (HN3), which is highly toxic, volatile, and explosive.[6][7]
A crucial factor in assessing the stability of an organic azide is the Carbon-to-Nitrogen (C/N) ratio.[7] For 6-azido-1H-1,3-benzodiazole (C7H5N5), the C/N ratio is 1.4. Generally, a higher C/N ratio correlates with greater stability.[8] Azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and in concentrations not exceeding 1 M.[7]
Pre-Disposal Checklist and Safety Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2]
-
Hand Protection: Chemical-resistant gloves (nitrile gloves are a common choice, but the specific Safety Data Sheet (SDS) should be consulted) are mandatory.[9]
-
Body Protection: A flame-resistant lab coat should be worn.[5]
Engineering Controls:
-
All manipulations must be performed in a certified chemical fume hood.[9][10]
-
A blast shield should be used as an additional precaution, especially when handling larger quantities or performing chemical neutralization.[2]
-
An eyewash station and safety shower must be readily accessible.[11]
Prohibited Items and Conditions:
-
Metal Spatulas: Do not use metal spatulas or other metal instruments to handle the compound to prevent the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas instead.[7][9][10]
-
Ground Glass Joints: Avoid contact with ground glass joints, as the friction can initiate decomposition.[2][10]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[2][3][7]
-
Heat and Light: Store away from heat and light sources.[2][3]
Step-by-Step Disposal Protocol
The preferred method for the disposal of organic azides is chemical neutralization to a more stable derivative, such as an amine, before it is collected as hazardous waste.[7] This renders the compound less hazardous for transport and final disposal.
Protocol 1: Chemical Neutralization (Small Quantities)
This procedure should only be performed by personnel experienced in handling reactive compounds.
Materials:
-
6-azido-1H-1,3-benzodiazole waste
-
An appropriate reaction vessel (e.g., three-necked flask)
-
Stirring apparatus
-
Dropping funnel
-
Sodium nitrite (NaNO2)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4)
-
Sodium hydroxide (NaOH) solution for final pH adjustment
Procedure:
-
Preparation: In a chemical fume hood, behind a blast shield, dissolve or suspend the 6-azido-1H-1,3-benzodiazole waste in water or an appropriate non-halogenated solvent within the reaction vessel.
-
Acidification: Slowly add dilute acid to the stirred solution to create an acidic environment.
-
Destruction: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution to the acidic azide mixture using a dropping funnel. This reaction will generate nitrogen oxides, so efficient fume hood ventilation is critical. The reaction is the conversion of the azide to nitrogen gas.
-
Monitoring: The reaction can be monitored for completion by testing for the presence of the azide. This can be done by taking a small aliquot and testing with a ferric chloride solution; a red color indicates the presence of azide.
-
Neutralization: Once the destruction is complete, slowly and carefully neutralize the reaction mixture to a pH between 6 and 9 with a dilute sodium hydroxide solution.[5]
-
Waste Collection: The final, neutralized aqueous solution should be collected in a clearly labeled hazardous waste container.[5] Do not pour it down the drain.[5]
Protocol 2: Direct Disposal of Unused Material and Contaminated Waste
If chemical neutralization is not feasible, the following procedure for the collection and disposal of the unreacted compound and associated waste must be followed.
-
Waste Segregation: All waste containing 6-azido-1H-1,3-benzodiazole, including contaminated gloves, pipette tips, and absorbent paper, must be collected in a dedicated and clearly labeled hazardous waste container.[7][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "6-azido-1H-1,3-benzodiazole."[12] All components of a mixture must be listed.[12]
-
Incompatible Waste: Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[6][7] Also, avoid mixing with heavy metal waste.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat, light, and incompatible materials.[2]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] All hazardous waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Emergency Procedures
Spills:
-
Small Spill (in a fume hood): Cover the spill with a non-reactive absorbent material.[10] Gently sweep the material into a designated, non-metallic waste container.[4] Decontaminate the area with a pH-adjusted water (pH greater than 9) to prevent the formation of hydrazoic acid, followed by 70% ethanol.[9][10]
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately.[9] Warn others and prevent entry. Contact your institution's emergency response team.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]
Visual Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of 6-azido-1H-1,3-benzodiazole.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Container | Dedicated, non-metallic, clearly labeled. | Prevents formation of shock-sensitive metal azides and ensures proper identification.[7][10] |
| Incompatible Waste | Do not mix with acids or heavy metals. | Prevents formation of highly toxic and explosive hydrazoic acid and unstable metal azides.[6][7] |
| Handling Tools | Use plastic or ceramic spatulas. | Avoids friction and reaction with metals.[9][10] |
| Location | Chemical fume hood, behind a blast shield. | Provides ventilation for toxic fumes and protection from potential energetic decomposition.[2][10] |
| Preferred Method | Chemical neutralization before disposal. | Reduces the inherent hazard of the waste.[7] |
| Regulatory Body | EPA (under RCRA). | Ensures compliance with federal hazardous waste regulations.[12] |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and the Safety Data Sheet (SDS) for the most comprehensive information.
References
-
Luo, Q. (2018, July 16). Handling Azide Compounds. Case Western Reserve University. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Tanimoto, H., & Morimoto, K. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. DOI: 10.1039/D4CC03359K. Retrieved from [Link]
-
MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Sodium Azide/Organic Azides. Retrieved from [Link]
- Bräse, S., & Banert, K. (Eds.). (2010). Product Class 35: Aryl Azides. Science of Synthesis, 31, 1827-1842.
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
- Brand, A. J., & Loe, M. R. (2008). U.S. Patent No. 7,338,540. Washington, DC: U.S.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- Leyva, E., Platz, M. S., Loredo-Carrillo, S. E., & Aguilar, J. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Current Organic Chemistry, 24(11), 1161-1180.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Smolinsky, G. (1961). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society, 83(11), 2489–2493.
- Dumstorff, N., & Woehl, P. (2019).
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. Retrieved from [Link]
-
Labkem. (2024, November 4). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]
-
Al-Faiyz, Y. S. S. (2014). Unexpected photolytic decomposition of alkyl azides under mild conditions. ResearchGate. Retrieved from [Link]
-
University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Rotherham Doncaster and South Humber NHS Foundation Trust. (n.d.). Destruction of controlled drugs and unknown substances by pharmacy services staff procedure. Retrieved from [Link]
- Wang, Y., et al. (2025). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Molecules, 30(9), 1234.
-
Mihalcea, A. M., et al. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. Retrieved from [Link]
-
Castrol. (2026, February 20). Safety Data Sheet. Retrieved from [Link]
-
Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-azido-1h-1,3-benzodiazole (C7H5N5). Retrieved from [Link]
- Li, J., & Kannan, K. (2023). 1,3-Diphenylguanidine, benzothiazole, benzotriazole, and their derivatives in soils collected from northeastern United States. Science of The Total Environment, 876, 162758.
Sources
- 1. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uvic.ca [uvic.ca]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
